molecular formula C13H7Cl4NO2 B1201565 3,3',4',5-Tetrachlorosalicylanilide CAS No. 1154-59-2

3,3',4',5-Tetrachlorosalicylanilide

Cat. No.: B1201565
CAS No.: 1154-59-2
M. Wt: 351.0 g/mol
InChI Key: SJQBHPJLLIJASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3',4',5-tetrachlorosalicylanilide is a salicylanilide derivative with chloride substituents at C-3 and C-5 of the salicylate moiety and at C-3 and C-4 of the anilide moiety. It has a role as a drug allergen. It is a member of salicylanilides and a dichlorobenzene. It is functionally related to a salicylanilide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQBHPJLLIJASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040767
Record name 3,5-Dichlorosalicyl-3,4-dichloroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents.
Record name 3,3',4',5-tetrachlorosalicylanilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid, Crystals

CAS No.

1154-59-2
Record name 3,3′,4′,5-Tetrachlorosalicylanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4',5-Tetrachlorosalicylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dichlorosalicyl-3,4-dichloroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4',5-tetrachlorosalicylanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',4',5-TETRACHLOROSALICYLANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNE676755I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,3',4',5-tetrachlorosalicylanilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

161 °C
Record name 3,3',4',5-tetrachlorosalicylanilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

In-Depth Technical Guide: 3,3',4',5-Tetrachlorosalicylanilide (CAS 1154-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4',5-Tetrachlorosalicylanilide (TCSA), CAS number 1154-59-2, is a halogenated salicylanilide (B1680751) that has historically been used as a bacteriostatic agent in a variety of consumer and industrial products. Despite its antimicrobial properties, its use in products intended for human contact has been largely discontinued (B1498344) due to its potent photosensitizing effects, leading to skin disorders. This technical guide provides a comprehensive overview of TCSA, including its chemical and physical properties, a detailed synthesis protocol, its known biological activities and mechanisms of action, and relevant toxicological data. The information is presented to support further research and understanding of this compound's properties and potential applications in controlled scientific settings.

Chemical and Physical Properties

This compound is a crystalline solid that is practically insoluble in water but soluble in alkaline aqueous solutions and many organic solvents.[1] It is recognized for its fluorescence under ultraviolet light.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1154-59-2[1]
Molecular Formula C₁₃H₇Cl₄NO₂[2]
Molecular Weight 351.01 g/mol [2]
Appearance Off-white to beige crystalline powder[3]
Melting Point 161-162 °C[3]
Solubility Practically insoluble in water; Soluble in alkaline aqueous solutions and organic solvents.[1]
IUPAC Name 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[2]

Synthesis

The synthesis of this compound can be achieved through the condensation of 3,5-dichlorosalicylic acid with 3,4-dichloroaniline (B118046). A general and adaptable method for the synthesis of halogenated salicylanilides involves the formation of an acid chloride followed by an amide coupling reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dichlorosalicylic acid

  • 3,4-Dichloroaniline

  • Thionyl chloride (SOCl₂) or a similar chlorinating agent

  • Anhydrous toluene (B28343) or another suitable inert solvent

  • Triethylamine (B128534) or another suitable base

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

Procedure:

  • Formation of 3,5-Dichlorosalicyloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dichlorosalicylic acid (1 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and the evolution of gas has ceased. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,5-dichlorosalicyloyl chloride.

  • Amide Coupling: In a separate flask, dissolve 3,4-dichloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene. Cool the solution in an ice bath. To this cooled solution, add the freshly prepared 3,5-dichlorosalicyloyl chloride dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using an appropriate eluent such as a mixture of hexanes and ethyl acetate.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Purification A 3,5-Dichlorosalicylic Acid C 3,5-Dichlorosalicyloyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Crude this compound C->F D 3,4-Dichloroaniline D->F E Triethylamine E->F Anhydrous Toluene, 0°C to RT G Purified this compound F->G Recrystallization or Chromatography

Caption: Synthetic pathway for this compound.

Biological Activities and Mechanism of Action

Bacteriostatic Activity

TCSA has been utilized as a bacteriostat in various products, including soaps, shampoos, and industrial fluids like cutting oils and textile finishes.[3] Its antimicrobial properties are a key feature, though its use in consumer products is now restricted.

Photosensitization

A significant biological effect of TCSA is its potent photosensitizing activity.[4] Upon exposure to ultraviolet (UV) light, TCSA can absorb energy and undergo photoreactions with biological molecules, particularly proteins.[5] This can lead to the formation of photoadducts and the chemical modification of amino acid residues, such as histidine, in proteins like human serum albumin.[5] These modified proteins can then be recognized by the immune system as antigens, triggering a photoallergic contact dermatitis.[5] The FDA directed the removal of drug products containing TCSA from the market in 1975 due to its capacity to cause disabling skin disorders.[4]

Photosensitization_Mechanism TCSA This compound (TCSA) Excited_TCSA Excited TCSA* TCSA->Excited_TCSA Absorption UV_light UV Light (λ > 360 nm) UV_light->Excited_TCSA Photoadduct Covalent TCSA-Protein Photoadduct Excited_TCSA->Photoadduct Modified_Protein Chemically Modified Protein (e.g., Histidine modification) Excited_TCSA->Modified_Protein Protein Skin Protein (e.g., Human Serum Albumin) Protein->Photoadduct Protein->Modified_Protein Immune_Response Immune System Recognition (Antigen Presentation) Photoadduct->Immune_Response Modified_Protein->Immune_Response PACD Photoallergic Contact Dermatitis Immune_Response->PACD

Caption: Proposed mechanism of TCSA-induced photosensitization.
Modulation of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

TCSA has been shown to interact with the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), a critical enzyme in muscle contraction and relaxation.[6] Its effects are concentration-dependent, exhibiting both stimulatory and inhibitory actions on the calcium pump's activities.[6] At optimal concentrations, TCSA can increase Ca²⁺ uptake and ATP hydrolysis by up to 5-fold.[6] The mechanism is thought to involve the protonated form of TCSA and may be mediated through its effects on the lipid bilayer surrounding the ATPase, or through direct interaction with hydrophobic portions of the enzyme itself.[6] Specifically, TCSA has been found to accelerate the release of Ca²⁺ from the ADP-sensitive phosphoenzyme intermediate in the ATPase cycle.[6]

SERCA_Modulation cluster_SERCA_cycle Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) Cycle cluster_concentration Concentration-Dependent Effects E1_Ca E1-Ca₂ High Ca²⁺ Affinity E1P_Ca E1~P-Ca₂ ADP-sensitive Phosphoenzyme E1_Ca->E1P_Ca ATP Hydrolysis E2P E2-P Low Ca²⁺ Affinity E1P_Ca->E2P Conformational Change Ca_release Ca²⁺ Release into SR Lumen E1P_Ca->Ca_release Stimulated by TCSA E2 E2 E2P->E2 Pi Release E2->E1_Ca Conformational Change TCSA This compound (TCSA) TCSA->E1P_Ca Accelerates (up to 6-fold) Low_Conc Optimal Concentration: Stimulation of Ca²⁺ uptake and ATP hydrolysis High_Conc High Concentration: Inhibition of Ca²⁺ uptake and ATP hydrolysis

Caption: Modulation of the SERCA pump cycle by TCSA.

Experimental Protocols

Bactericidal Activity Assay (Representative Protocol)

A standard method to determine the bactericidal activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials:

  • This compound (TCSA)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Agar (B569324) plates

Procedure:

  • Preparation of TCSA Stock Solution: Prepare a concentrated stock solution of TCSA in DMSO.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the TCSA stock solution in MHB to achieve a range of desired concentrations. Include a positive control (bacteria with no TCSA) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of TCSA that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto agar plates. After incubation, the lowest concentration of TCSA that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum is the MBC.

In Vitro Photosensitization Assay (OECD TG 432: 3T3 NRU Phototoxicity Test)

This is a standardized in vitro test to assess the phototoxic potential of a chemical.

Principle: The test compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated solar light.

Materials:

  • Balb/c 3T3 cells

  • Culture medium (e.g., DMEM with supplements)

  • This compound (TCSA)

  • Phosphate-buffered saline (PBS)

  • Neutral Red solution

  • Solar simulator with a UVA filter

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with at least eight different concentrations of TCSA for 1 hour.

  • Irradiation: Irradiate one of the plates with a non-toxic dose of UVA light. The other plate is kept in the dark.

  • Incubation: Incubate both plates for another 18-20 hours.

  • Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for 3 hours. Living cells will take up the dye into their lysosomes.

  • Dye Extraction and Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by comparing these two IC50 values. A PIF above a certain threshold indicates a potential for photosensitization.

Toxicological Data

Table 2: Ecotoxicity Data for this compound

OrganismEndpointValueExposure TimeReference
Daphnia magna48-h LC500.054 mg/L48 hours[7]
Vibrio fischeri15-min EC500.392 mg/L15 minutes[7]
Lemna minor7-d EC505.74 mg/L7 days[7]
Activated sludge biomass3-h EC50 (respiration inhibition)31.1 mg/L3 hours[7]

The high toxicity to aquatic organisms such as Daphnia magna suggests that TCSA could pose a significant environmental risk.

Conclusion

This compound is a compound with documented bacteriostatic properties, but its significant photosensitizing potential has led to its withdrawal from consumer products. Its mechanism of action involves the modulation of the sarcoplasmic reticulum Ca²⁺-ATPase and photoreactions with skin proteins. The provided synthesis and experimental protocols offer a framework for researchers to further investigate its properties in a controlled laboratory setting. The available toxicological data, particularly its ecotoxicity, underscores the need for careful handling and containment to prevent environmental release. This guide serves as a foundational resource for scientists and drug development professionals interested in the multifaceted characteristics of this halogenated salicylanilide.

References

An In-depth Technical Guide to 3,3',4',5-Tetrachlorosalicylanilide: Properties, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a halogenated salicylanilide (B1680751) that has garnered scientific interest due to its potent biological activities. Historically used as an antimicrobial agent, its significant photosensitizing properties and subsequent health concerns led to its removal from consumer products. This technical guide provides a comprehensive overview of the physical and chemical properties of TCSA, its known mechanisms of action, and detailed methodologies for key experimental procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a crystalline solid with the chemical formula C₁₃H₇Cl₄NO₂.[1] Its structural and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[1]
CAS Number 1154-59-2
Molecular Formula C₁₃H₇Cl₄NO₂
SMILES C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl[1]
InChIKey SJQBHPJLLIJASD-UHFFFAOYSA-N[1]
Table 2: Physical and Chemical Properties
PropertyValueSource
Molecular Weight 351.01 g/mol [2]
Appearance Off-white to beige crystalline powder[2]
Melting Point 161-162 °C[1][2]
Boiling Point 408.1 °C at 760 mmHg[2]
Solubility Practically insoluble in water. Soluble in alkaline aqueous solutions and many organic solvents.
pKa 6.8[1]

Mechanism of Action and Biological Effects

The primary documented mechanism of action for TCSA involves its interaction with cellular membranes and ion transport proteins. Additionally, its photosensitizing properties are a key aspect of its biological effects.

Interaction with Sarcoplasmic Reticulum Ca²⁺-ATPase

TCSA has been shown to have a significant, concentration-dependent effect on the sarcoplasmic reticulum (SR) Ca²⁺-ATPase, a crucial enzyme for muscle relaxation.[3] Its effects are biphasic, exhibiting both stimulatory and inhibitory actions on calcium pump activities.[3] At optimal concentrations, TCSA can increase Ca²⁺ uptake and ATP hydrolysis by up to five-fold.[3] This stimulation is attributed to the acceleration of Ca²⁺ release from the ADP-sensitive phosphoenzyme intermediate in the ATPase cycle.[3] The lipophilic nature of TCSA allows it to partition into the lipid bilayer of the sarcoplasmic reticulum, where it is thought to exert its effects, although a direct interaction with hydrophobic portions of the ATPase protein cannot be ruled out.[3]

SERCA_TCSA_Interaction TCSA This compound (TCSA) SR_Membrane Sarcoplasmic Reticulum Membrane TCSA->SR_Membrane partitions into SERCA Ca²⁺-ATPase (SERCA) TCSA->SERCA potentially interacts with hydrophobic domains Ca_Release Ca²⁺ Release from Phosphoenzyme TCSA->Ca_Release stimulates SR_Membrane->SERCA influences environment of Ca_Uptake Ca²⁺ Uptake SERCA->Ca_Uptake mediates ATP_Hydrolysis ATP Hydrolysis SERCA->ATP_Hydrolysis catalyzes Ca_Release->Ca_Uptake enhances overall Ca_Release->ATP_Hydrolysis enhances overall

TCSA's effect on the SERCA pump.
Photosensitization and Interaction with Serum Albumin

TCSA is a potent photosensitizer, a property that has led to significant health concerns, including photoallergic contact dermatitis.[4] Upon exposure to ultraviolet (UV) light with a wavelength greater than 360 nm, TCSA anions (TCSA⁻) can undergo photoreactions.[5] In the presence of proteins such as human serum albumin (HSA), TCSA⁻ can bind non-covalently.[5] Irradiation of the TCSA⁻-HSA complex leads to the formation of a covalently bonded photoadduct and chemical modification of histidine residues within the protein.[5] This photoreaction is believed to be a key step in the development of photoallergy, where the modified protein acts as an antigen, triggering an immune response.

TCSA_Photosensitization cluster_pre Pre-Irradiation cluster_post Post-Irradiation (UV > 360 nm) TCSA TCSA⁻ TCSA_HSA_complex Non-covalent TCSA⁻-HSA Complex TCSA->TCSA_HSA_complex binds to HSA Human Serum Albumin (HSA) HSA->TCSA_HSA_complex Photoadduct Covalent TCSA-HSA Photoadduct TCSA_HSA_complex->Photoadduct Modified_HSA Modified Histidine Residues in HSA TCSA_HSA_complex->Modified_HSA Immune_Response Antigen Formation & Immune Response Photoadduct->Immune_Response Modified_HSA->Immune_Response UV_light UV Light (λ > 360 nm) UV_light->TCSA_HSA_complex

Photosensitization mechanism of TCSA with HSA.

Ecotoxicity

The environmental impact of TCSA has been investigated, revealing its toxicity to various aquatic organisms.

Table 3: Ecotoxicity of this compound
OrganismEndpointValue (mg/L)Exposure TimeSource
Daphnia magnaLC₅₀0.05448 hours[6]
Vibrio fischeriEC₅₀0.39215 minutes[6]
Lemna minorEC₅₀5.747 days[6]
Activated SludgeEC₅₀ (respiration inhibition)31.13 hours[6]

Experimental Protocols

General Synthesis of Halogenated Salicylanilides

A general method for the synthesis of TCSA and related compounds involves the acylation of a substituted aniline (B41778) with a substituted salicylic (B10762653) acid chloride.

Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Reaction Steps Salicylic_Acid 3,5-Dichlorosalicylic Acid Acid_Chloride_Formation 1. Formation of Acid Chloride (Reflux with SOCl₂) Salicylic_Acid->Acid_Chloride_Formation Aniline 3,4-Dichloroaniline Amide_Coupling 2. Amide Coupling (Reaction with Aniline) Aniline->Amide_Coupling Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride_Formation Acid_Chloride_Formation->Amide_Coupling Workup 3. Work-up (Quenching, Extraction, Washing) Amide_Coupling->Workup Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

General synthesis workflow for TCSA.

Procedure:

  • Formation of the Acid Chloride: 3,5-Dichlorosalicylic acid is refluxed with an excess of thionyl chloride until the solid completely dissolves and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: 3,4-Dichloroaniline is dissolved in an anhydrous solvent with a base (e.g., triethylamine). The freshly prepared acid chloride is added dropwise to the cooled aniline solution with vigorous stirring. The reaction is allowed to proceed to completion at room temperature.

  • Work-up: The reaction is quenched, and the organic layer is separated and washed sequentially with acidic and basic aqueous solutions, followed by brine.

  • Purification: The crude product is dried and can be purified by recrystallization from a suitable solvent system or by column chromatography.

Assay for Ca²⁺-ATPase Activity

The effect of TCSA on the Ca²⁺-ATPase activity of sarcoplasmic reticulum vesicles can be determined by measuring the rate of ATP hydrolysis.

Materials:

  • Sarcoplasmic reticulum vesicles

  • Assay buffer (e.g., MOPS or Tris-HCl buffer at a specific pH)

  • ATP

  • CaCl₂ and EGTA for controlling free Ca²⁺ concentration

  • Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., malachite green-based reagent)

  • This compound (TCSA) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, SR vesicles, and varying concentrations of TCSA. Include control samples without TCSA.

  • Pre-incubate the mixtures at the desired temperature.

  • Initiate the reaction by adding ATP.

  • After a defined incubation period, stop the reaction (e.g., by adding a quenching solution).

  • Measure the amount of inorganic phosphate released using a colorimetric method.

  • Calculate the ATPase activity, typically expressed as nmol of Pi released per minute per mg of protein.

Photoreaction with Human Serum Albumin (HSA)

The photoreaction between TCSA and HSA can be investigated using spectroscopic techniques.

Materials:

  • Human Serum Albumin (HSA)

  • This compound (TCSA)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • UV light source (λ > 360 nm)

  • Spectrofluorometer and UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of HSA and TCSA in the buffer.

  • Mix the solutions to allow for the formation of the non-covalent complex.

  • Record the initial fluorescence and UV-Vis spectra of the complex.

  • Irradiate the sample with UV light for specific time intervals.

  • After each irradiation period, record the fluorescence and UV-Vis spectra to monitor changes, such as quenching of protein fluorescence or the appearance of new absorption bands, which indicate the formation of photoproducts.

  • Further analysis, such as mass spectrometry, can be used to identify covalent modifications to the protein.

Conclusion

This compound is a compound with well-defined physicochemical properties and significant biological activities. Its interaction with the sarcoplasmic reticulum Ca²⁺-ATPase and its potent photosensitizing effects, particularly in the presence of proteins like human serum albumin, are key aspects of its mechanism of action. While its use in consumer products has been discontinued (B1498344) due to safety concerns, TCSA remains a valuable tool for in vitro studies of membrane protein function and photosensitization phenomena. The experimental protocols outlined in this guide provide a foundation for further research into the biochemical and phototoxicological properties of this and related compounds.

References

An In-depth Technical Guide on 3,3',4',5-Tetrachlorosalicylanilide as a Protonophore Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',4',5-Tetrachlorosalicylanilide (TCS) as a potent protonophore uncoupler of oxidative phosphorylation. TCS, a halogenated salicylanilide, disrupts the mitochondrial membrane potential, leading to an increase in oxygen consumption and a decrease in ATP synthesis. This document details the mechanism of action, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for assessing its uncoupling activity, and illustrates the affected cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating mitochondrial function and cellular bioenergetics.

Introduction: The Role of Protonophore Uncouplers

Mitochondrial oxidative phosphorylation is the primary process by which cells generate adenosine (B11128) triphosphate (ATP), the main currency of cellular energy. This process involves the transfer of electrons through the electron transport chain (ETC), which pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton motive force (PMF). The PMF consists of two components: the mitochondrial membrane potential (ΔΨm) and the proton gradient (ΔpH). ATP synthase utilizes the energy stored in the PMF to synthesize ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).

Protonophore uncouplers are lipophilic weak acids that disrupt this tightly coupled process. They function by transporting protons across the inner mitochondrial membrane, dissipating the PMF. This uncoupling of electron transport from ATP synthesis leads to an increase in the rate of oxygen consumption as the ETC attempts to re-establish the proton gradient, while the rate of ATP synthesis decreases. The energy that would have been used for ATP production is instead dissipated as heat. Salicylanilides are a class of compounds known for their potent uncoupling activity.

This compound (TCS): A Potent Salicylanilide Uncoupler

This compound (TCS) is a chlorinated derivative of salicylanilide. Its chemical structure, characterized by a lipophilic nature and an acidic hydroxyl group, enables it to function as an efficient protonophore. The chlorine substituents on the aromatic rings enhance its lipophilicity and acidity, contributing to its potent uncoupling activity.

Mechanism of Action

The uncoupling mechanism of TCS follows a classic protonophoretic cycle:

  • Protonation: In the acidic environment of the intermembrane space, the hydroxyl group of the TCS molecule becomes protonated.

  • Translocation: The now neutral, lipophilic TCS molecule readily diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

  • Deprotonation: Once in the matrix, the TCS molecule releases its proton.

  • Return: The resulting anionic form of TCS is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, a process driven by the negative-inside membrane potential.

This cyclical transport of protons effectively short-circuits the proton motive force, leading to the characteristic effects of uncoupling.

cluster_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix (alkaline) Proton_out H⁺ matrix->Proton_out Deprotonation ims Intermembrane Space (acidic) TCS_H_in TCS-H TCS_H_in->matrix Diffusion TCS_anion_out TCS⁻ TCS_anion_out->ims Translocation Proton_in H⁺ Proton_in->TCS_anion_out Protonation

Mechanism of TCS as a Protonophore.

Quantitative Data on the Uncoupling Activity of TCS

The uncoupling activity of TCS has been demonstrated in various studies. The following table summarizes quantitative data on its effects on key mitochondrial parameters. It is important to note that the effective concentrations and the magnitude of the effects can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the specific conditions of the assay.

Parameter MeasuredExperimental SystemTCS ConcentrationObserved EffectReference
Oxygen Consumption Bovine Cumulus-Oocyte Complexes (COCs)1 nM and 10 nMIncreased proton leak from the respiratory chain.[1]
ATP Production Bovine Cumulus-Oocyte Complexes (COCs)1 nM and 10 nMSignificantly decreased O₂ consumption coupled to ATP production.[1]
Mitochondrial Function Human Epithelial Cell Lines1.25 - 50 µMImpaired mitochondrial function, stimulated superoxide (B77818) release, and inhibited complex II.[1]
Meiotic Progression Porcine Oocytes≥ 2 µMSignificantly inhibited cumulus expansion and reduced polar body extrusion rates.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the protonophore uncoupler activity of this compound (TCS).

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is designed for use with a Seahorse XF Analyzer to measure real-time oxygen consumption in live cells treated with TCS.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound (TCS) stock solution (in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone; positive control uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a density optimized for the cell type and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: On the day of the assay, warm the supplemented Seahorse XF Base Medium to 37°C.

  • Medium Exchange: Remove the culture medium from the cells and wash with the pre-warmed assay medium. Add the final volume of assay medium to each well.

  • Incubation: Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

  • Compound Loading: Load the injector ports of the sensor cartridge with TCS, oligomycin, FCCP, and rotenone/antimycin A at concentrations optimized for the experiment.

  • Seahorse XF Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. Initiate the assay protocol to measure basal OCR, followed by sequential injections of the compounds to determine the effects on ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Data Analysis:

The Seahorse XF software automatically calculates OCR values. The uncoupling effect of TCS is determined by the increase in OCR following its injection.

start Start: Seed Cells hydrate Hydrate Sensor Cartridge start->hydrate medium_prep Prepare Assay Medium start->medium_prep load_compounds Load Compounds into Cartridge hydrate->load_compounds medium_exchange Medium Exchange medium_prep->medium_exchange incubate Incubate Cells (37°C, no CO₂) medium_exchange->incubate run_assay Run Seahorse XF Assay incubate->run_assay load_compounds->run_assay analyze Analyze OCR Data run_assay->analyze

Experimental workflow for OCR measurement.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cultured cells or isolated mitochondria

  • Assay buffer (e.g., HBSS or a specific mitochondrial respiration buffer)

  • JC-1 staining solution

  • This compound (TCS) stock solution (in DMSO)

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell/Mitochondria Preparation: Prepare cells in a multi-well plate or a suspension of isolated mitochondria.

  • TCS Treatment: Treat the cells or mitochondria with various concentrations of TCS for the desired duration. Include a vehicle control (DMSO) and a positive control (FCCP or CCCP).

  • JC-1 Staining: Add the JC-1 staining solution to the samples and incubate at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells or mitochondria with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at both the green (emission ~529 nm) and red (emission ~590 nm) wavelengths.

Data Analysis:

Calculate the ratio of red to green fluorescence for each condition. A dose-dependent decrease in this ratio indicates the uncoupling activity of TCS.

Measurement of Cellular ATP Levels

This protocol uses a luciferase-based assay to quantify cellular ATP levels, which are expected to decrease upon treatment with an uncoupler like TCS.

Materials:

  • Cultured cells

  • ATP assay kit (containing luciferase, D-luciferin, and cell lysis reagent)

  • This compound (TCS) stock solution (in DMSO)

  • Luminometer

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of TCS for the desired time period.

  • Cell Lysis: Lyse the cells using the reagent provided in the ATP assay kit to release intracellular ATP.

  • Luciferase Reaction: Add the luciferase/luciferin (B1168401) reagent to the cell lysate. The luciferase will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

Data Analysis:

The amount of light produced is directly proportional to the ATP concentration. Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples. A dose-dependent decrease in ATP levels upon TCS treatment confirms its uncoupling effect.

Cellular Signaling Pathways Affected by TCS

Mitochondrial uncoupling by TCS can have significant downstream effects on cellular signaling pathways that are sensitive to the cell's energy status.

Activation of AMP-Activated Protein Kinase (AMPK)

A decrease in the cellular ATP/ADP ratio, a direct consequence of uncoupling, is a primary activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by:

  • Inhibiting anabolic pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes such as fatty acid and cholesterol synthesis.

  • Stimulating catabolic pathways: AMPK promotes processes that generate ATP, such as glycolysis and fatty acid oxidation.

  • Regulating autophagy: AMPK can induce autophagy to recycle cellular components and provide substrates for energy production.

Inhibition of mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR signaling is highly sensitive to cellular energy levels and is typically inhibited under conditions of low energy. The activation of AMPK by TCS-induced uncoupling can lead to the inhibition of the mTORC1 complex, thereby suppressing protein synthesis and cell growth.

TCS This compound (TCS) Uncoupling Mitochondrial Uncoupling (Proton Leak) TCS->Uncoupling ATP_decrease ↓ ATP/ADP Ratio Uncoupling->ATP_decrease AMPK AMPK Activation ATP_decrease->AMPK mTOR mTOR Inhibition AMPK->mTOR inhibits Anabolic Inhibition of Anabolic Pathways AMPK->Anabolic Catabolic Stimulation of Catabolic Pathways AMPK->Catabolic Autophagy Induction of Autophagy AMPK->Autophagy Growth Inhibition of Cell Growth and Proliferation mTOR->Growth inhibits

Signaling pathways affected by TCS.

Off-Target Effects and Toxicological Profile

While TCS is a potent mitochondrial uncoupler, it is important to consider its potential off-target effects. Halogenated salicylanilides, including TCS, have been reported to be potent photosensitizers, capable of causing skin disorders upon exposure to light.[2] The PubChem database also indicates that TCS can have stimulatory and inhibitory effects on the sarcoplasmic reticulum Ca²⁺-ATPase, depending on its concentration.[2] Furthermore, ecotoxicity studies have shown that TCS can be toxic to aquatic organisms.[3] These off-target effects and the general toxicity profile should be carefully considered in any experimental design or therapeutic application.

Conclusion

This compound is a powerful tool for studying mitochondrial bioenergetics due to its potent protonophore uncoupler activity. By dissipating the mitochondrial membrane potential, it provides a means to investigate the consequences of uncoupling on cellular respiration, ATP production, and downstream signaling pathways. The experimental protocols detailed in this guide offer a robust framework for characterizing the effects of TCS and other potential uncouplers. A thorough understanding of its mechanism of action, quantitative effects, and potential off-target activities is crucial for its effective use in research and for the evaluation of its therapeutic potential.

References

3,3',4',5-Tetrachlorosalicylanilide: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a chlorinated salicylanilide (B1680751) that historically saw use as an antimicrobial agent in a variety of consumer products, including soaps and cosmetics.[1][2] However, its significant biological activities, particularly its potent photosensitizing effects leading to severe skin disorders, resulted in its removal from the market by regulatory agencies such as the U.S. Food and Drug Administration (FDA) in 1975.[1][2] Despite its withdrawal from public use, the multifaceted biological activities of TCSA continue to be of interest to researchers studying antimicrobial mechanisms, mitochondrial function, and calcium homeostasis. This technical guide provides an in-depth overview of the known biological activities of TCSA, with a focus on its mechanisms of action, and includes detailed experimental protocols for key cited experiments.

Core Biological Activities

The primary biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity: TCSA was initially recognized for its broad-spectrum antibacterial and antifungal properties.[1][2]

  • Mitochondrial Uncoupling: Like other halogenated salicylanilides, TCSA is a potent uncoupler of oxidative phosphorylation in mitochondria.[3][4][5]

  • Inhibition of Sarcoplasmic Reticulum Ca2+-ATPase: TCSA has been shown to modulate the activity of the sarcoplasmic reticulum (SR) Ca2+-ATPase, an essential enzyme in calcium signaling.[2][6]

  • Photosensitization and Toxicity: A major characteristic of TCSA is its ability to induce photoallergic contact dermatitis, a severe skin reaction upon exposure to light.[4][7][8]

Quantitative Data Summary

Table 1: Illustrative Antimicrobial Activity of Salicylanilide Derivatives (Data not specific to TCSA)

Compound ClassTarget OrganismActivity MetricValue Range
Halogenated SalicylanilidesStaphylococcus aureusMIC0.06 - 16 µg/mL[9]
Candida albicansIC501 - 20 µM[10]
Gram-Positive BacteriaMIC0.125 - 0.25 µg/mL[9]
Gram-Negative BacteriaMIC>16 µg/mL[9]

Table 2: Illustrative Mitochondrial Uncoupling Activity of Salicylanilides (Data not specific to TCSA)

CompoundBiological SystemActivity MetricConcentration for Maximal Effect
NiclosamideIsolated rat liver mitochondriaUncoupling~0.1 µM
OxyclozanideIsolated rat liver mitochondriaUncoupling~1 µM[6]

Table 3: Illustrative SR Ca2+-ATPase Inhibition by Various Compounds (Data not specific to TCSA)

InhibitorBiological SystemActivity MetricIC50 Value
ThapsigarginSarcoplasmic Reticulum VesiclesInhibition~10 nM
Paxilline (B40905)Purified Skeletal Muscle SERCAInhibition5 µM[11]

Mechanisms of Action and Signaling Pathways

Mitochondrial Uncoupling

One of the most significant biological activities of TCSA is its function as a protonophore, leading to the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

Mitochondrial_Uncoupling cluster_space Intermembrane Space (High [H+]) cluster_matrix Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump e- flow Protons_out H+ H_pump->Protons_out Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Protons_out->ATP_Synthase Flows through TCSA_H TCSA-H+ TCSA_anion TCSA- Protons_out->TCSA_anion Protonation Protons_in H+ TCSA_H->Protons_in Proton Release

Mechanism of TCSA as a mitochondrial uncoupler.
Inhibition of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA)

TCSA has been shown to have both stimulatory and inhibitory effects on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), depending on its concentration.[6] This enzyme is crucial for maintaining low cytosolic calcium levels by pumping Ca2+ into the sarcoplasmic reticulum. The modulation of SERCA activity by TCSA can significantly impact cellular calcium signaling.

SERCA_Inhibition cluster_SR Sarcoplasmic Reticulum Lumen cluster_cytosol Cytosol Ca_SR Ca2+ Ca_cyto Ca2+ SERCA SERCA Pump Ca_cyto->SERCA Binds ATP ATP ATP->SERCA Hydrolyzes ADP ADP + Pi SERCA->Ca_SR Translocates SERCA->ADP TCSA TCSA TCSA->SERCA Inhibits/Stimulates

Modulation of the SERCA pump by TCSA.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against a bacterial strain using the broth microdilution method.

MIC_Workflow start Start prep_compound Prepare serial dilutions of TCSA in microplate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum prep_compound->prep_inoculum inoculate Inoculate microplate wells with bacteria prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity (growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Methodology:

  • Preparation of TCSA Stock Solution: Dissolve TCSA in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the TCSA stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the TCSA dilutions. Include positive (broth and inoculum, no TCSA) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of TCSA that completely inhibits visible growth of the microorganism.

Assessment of Mitochondrial Uncoupling Activity

This protocol describes a common method for measuring mitochondrial respiration and assessing the uncoupling activity of a compound using an oxygen-sensing system like the Seahorse XF Analyzer.[6]

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Preparation: On the day of the assay, replace the culture medium with a low-buffered Seahorse XF base medium supplemented with substrates like glucose, pyruvate (B1213749), and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Injection: Load the Seahorse XF sensor cartridge with TCSA and other modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone (B1679576)/antimycin A).

  • Measurement of Oxygen Consumption Rate (OCR): The Seahorse analyzer measures the OCR in real-time. A typical experiment involves sequential injections to measure:

    • Basal respiration.

    • Respiration after addition of TCSA (to assess uncoupling).

    • ATP-linked respiration (by inhibiting ATP synthase with oligomycin).

    • Maximal respiration (by adding the potent uncoupler FCCP).

    • Non-mitochondrial respiration (by inhibiting the electron transport chain with rotenone and antimycin A).

  • Data Analysis: An increase in the basal OCR after the addition of TCSA, without a corresponding increase in ATP production, is indicative of mitochondrial uncoupling.

Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) Activity Assay

This protocol provides a general method for measuring the activity of the SERCA pump in isolated SR vesicles.[12]

Methodology:

  • Isolation of Sarcoplasmic Reticulum Vesicles: Isolate SR vesicles from skeletal or cardiac muscle tissue using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., MOPS), KCl, MgCl2, EGTA, and a calcium ionophore (e.g., A23187) to prevent Ca2+ accumulation inside the vesicles.

  • Initiation of Reaction: Add the SR vesicles to the reaction mixture and pre-incubate with varying concentrations of TCSA or a vehicle control. Initiate the reaction by adding ATP.

  • Measurement of ATP Hydrolysis: The activity of the SERCA pump is determined by measuring the rate of ATP hydrolysis. This can be done by:

    • Colorimetric Assay: Measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP using a malachite green-based assay.

    • Enzyme-Coupled Assay: Coupling the production of ADP to the oxidation of NADH in the presence of pyruvate kinase and lactate (B86563) dehydrogenase, and monitoring the decrease in NADH absorbance at 340 nm.

  • Data Analysis: The rate of ATP hydrolysis in the presence of TCSA is compared to the control to determine the extent of inhibition or stimulation.

Conclusion

This compound is a compound with potent and diverse biological activities. While its historical use as an antimicrobial agent was curtailed due to significant photosensitizing toxicity, its mechanisms of action, including mitochondrial uncoupling and modulation of SERCA activity, remain valuable areas of study for understanding fundamental cellular processes and for the development of new therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the complex biological profile of TCSA and related compounds. Further research into historical toxicological archives may be necessary to uncover specific quantitative data for this compound.

References

3,3',4',5-Tetrachlorosalicylanilide (TCSA): A Technical Whitepaper on its Function as a Bacteriostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a potent bacteriostatic agent that exerts its antimicrobial effects through the disruption of fundamental cellular energy processes. This technical guide provides an in-depth analysis of the core mechanisms of TCSA's bacteriostatic function, supported by available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. The primary mode of action of TCSA involves its adsorption to the bacterial cell membrane, leading to the dissipation of the proton motive force (PMF) and the uncoupling of oxidative phosphorylation. This, in turn, inhibits essential energy-dependent functions, including ATP synthesis and the transport of vital nutrients, ultimately leading to the cessation of bacterial growth.

Mechanism of Action

The bacteriostatic effect of this compound is primarily attributed to its activity as a protonophore, a lipid-soluble molecule that shuttles protons across biological membranes. This action disrupts the electrochemical gradient that is essential for cellular energy production in bacteria.

The antibacterial action of TCSA against susceptible bacteria, such as Staphylococcus aureus, is initiated by the reversible adsorption of the compound onto the cell membrane. The number of TCSA molecules required to achieve bacteriostasis has been quantified for Staphylococcus aureus. In contrast, the resistance of bacteria like Escherichia coli is associated with reduced adsorption of the compound, a property of the cell wall that hinders its penetration to the cell membrane.

Once at the cell membrane, TCSA acts as an uncoupler of oxidative phosphorylation. It dissipates the proton motive force (PMF), which is the electrochemical potential difference of protons across the cytoplasmic membrane. This PMF is crucial for driving ATP synthesis via the F0F1-ATPase enzyme complex. By providing an alternative pathway for protons to re-enter the cytoplasm, TCSA effectively short-circuits the ATP synthase, leading to a decrease in cellular ATP production.

The collapse of the PMF also has a direct impact on other vital cellular processes that are dependent on this energy source. These include the active transport of essential nutrients such as phosphates and amino acids into the cell, as well as the energy-dependent incorporation of these molecules into cellular materials. The inhibition of these fundamental processes is sufficient to cause the cessation of bacterial growth, resulting in the bacteriostatic effect. Furthermore, TCSA has been shown to directly inhibit the F0F1-ATPase in some bacteria.

Quantitative Data

The following tables summarize the available quantitative data regarding the bacteriostatic activity of this compound.

Table 1: Adsorption Data for Bacteriostasis

GermicideTarget OrganismMolecules per Bacterium for BacteriostasisReference
This compoundStaphylococcus aureus0.75 x 10⁵

Table 2: Enzyme Inhibition Data

CompoundEnzymeSource OrganismIC₅₀Reference
This compoundF₀F₁-ATPaseVibrio parahaemolyticus9-10 µM

Table 3: Minimum Inhibitory Concentration (MIC) Data

Specific MIC values for this compound against a broad range of bacteria were not available in the search results. The following serves as a template for presenting such data once obtained.

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compoundData not availableData not availableData not availableData not available

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a bacteriostat.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and can be used to determine the lowest concentration of TCSA that inhibits the visible growth of a bacterium.

Materials:

  • This compound (TCSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of TCSA Stock Solution: Dissolve TCSA in DMSO to a concentration of 10 mg/mL. Further dilute in the appropriate growth medium to create a working stock solution.

  • Preparation of Bacterial Inoculum: Culture the test bacterium in MHB overnight. Dilute the overnight culture in fresh MHB to achieve a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Microdilution Plate Setup: a. Add 100 µL of MHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the TCSA working solution to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. d. Well 11 serves as a positive growth control (inoculum without TCSA). e. Well 12 serves as a sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of TCSA in which no visible bacterial growth is observed. This can be determined visually or by measuring the OD₆₀₀ of each well using a microplate reader.

Measurement of Proton Motive Force (PMF) Dissipation

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in the bacterial membrane potential.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Glucose

  • DiSC₃(5) stock solution (in DMSO)

  • TCSA solution

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Harvest bacterial cells from a logarithmic phase culture by centrifugation. Wash the cells twice with PBS and resuspend in PBS containing 5 mM glucose to an OD₆₀₀ of 0.2.

  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.

  • Fluorescence Measurement: a. Transfer the cell suspension to a cuvette or a black-walled 96-well plate. b. Monitor the baseline fluorescence at an excitation wavelength of 622 nm and an emission wavelength of 670 nm. c. Once a stable baseline is achieved, add the desired concentration of TCSA. d. Record the change in fluorescence over time. A rapid increase in fluorescence indicates membrane depolarization and dissipation of the PMF. e. As a positive control, add CCCP (e.g., 10 µM) to a separate sample to induce complete depolarization.

F₀F₁-ATPase Inhibition Assay

This protocol describes a method to measure the inhibition of bacterial F₀F₁-ATPase activity by TCSA using a coupled enzyme assay that measures ATP hydrolysis.

Materials:

  • Isolated bacterial membranes or purified F₀F₁-ATPase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • ATP

  • Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • TCSA solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

  • Enzyme Addition: Add the isolated bacterial membranes or purified F₀F₁-ATPase to the reaction mixture.

  • Inhibitor Addition: Add the desired concentration of TCSA to the cuvette and incubate for a specified period.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production from ATP hydrolysis by the ATPase.

  • Calculation of Inhibition: Compare the rate of ATP hydrolysis in the presence of TCSA to the rate in a control sample without the inhibitor to determine the percent inhibition.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts related to the bacteriostatic function of this compound.

TCSA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_periplasm Periplasmic Space cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm TCSA_ext TCSA TCSA_mem TCSA TCSA_ext->TCSA_mem Adsorption cw ps ATPase F₀F₁-ATPase TCSA_mem->ATPase Direct Inhibition Transport Nutrient Transporters (Phosphate, Amino Acids) TCSA_mem->Transport Inhibition Protons_in H⁺ TCSA_mem->Protons_in Proton Shuttling (PMF Dissipation) ETC Electron Transport Chain Protons_out H⁺ ETC->Protons_out Proton Pumping ATP ATP Synthesis ATPase->ATP ATPase->ATP Inhibition Nutrient_uptake Nutrient Uptake Transport->Nutrient_uptake Transport->Nutrient_uptake Inhibition Protons_in->ATPase Inhibition Growth Bacterial Growth ATP->Growth ATP->Growth Inhibition Nutrient_uptake->Growth Nutrient_uptake->Growth Inhibition Protons_out->ATPase Proton Motive Force

Caption: Mechanism of TCSA as a bacteriostat.

Experimental_Workflow_MIC start Start prep_tcsa Prepare TCSA Stock and Working Solutions start->prep_tcsa prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum setup_plate Set up 96-well Plate with Serial Dilutions prep_tcsa->setup_plate inoculate Inoculate Wells prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD₆₀₀) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

PMF_Dissipation_Assay start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells load_dye Load Cells with DiSC₃(5) Dye prep_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_tcsa Add TCSA measure_baseline->add_tcsa measure_fluorescence Monitor Fluorescence Change Over Time add_tcsa->measure_fluorescence analyze Analyze Data (Increase in Fluorescence = PMF Dissipation) measure_fluorescence->analyze end End analyze->end

Caption: PMF dissipation assay workflow.

Conclusion

This compound functions as a bacteriostat by targeting the fundamental process of cellular energy transduction in bacteria. Its ability to adsorb to the cell membrane and act as a protonophore leads to the dissipation of the proton motive force, uncoupling of oxidative phosphorylation, and inhibition of ATP synthesis and essential nutrient transport. This multi-faceted disruption of the cell's energy metabolism effectively halts bacterial growth. The provided experimental protocols offer a framework for the further investigation and characterization of TCSA and other salicylanilide (B1680751) derivatives as potential antibacterial agents. Further research to determine the MIC values of TCSA against a wider range of clinically relevant bacteria is warranted to fully assess its spectrum of activity.

The Dual-Edged Sword: A Technical Guide to the Historical Use of 3,3',4',5-Tetrachlorosalicylanilide in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a halogenated salicylanilide (B1680751) that was historically employed as a potent antimicrobial agent in a variety of consumer products. Its broad-spectrum efficacy against Gram-positive bacteria made it a popular ingredient in antiseptic soaps, cosmetics, and other personal care items. However, its use was curtailed and eventually banned in many countries due to its significant potential to induce photoallergic contact dermatitis, a severe and debilitating skin condition. This in-depth technical guide provides a comprehensive overview of the historical uses of TCSA, its antimicrobial properties, the mechanisms underlying its photosensitizing effects, and the experimental protocols used to evaluate its efficacy and toxicity. This document aims to serve as a valuable resource for researchers in dermatology, toxicology, and drug development, offering insights into the complex interplay between chemical structure, antimicrobial activity, and adverse cutaneous reactions.

Introduction

The mid-20th century saw a surge in the development and incorporation of antimicrobial agents into everyday consumer products to enhance hygiene and prevent infections. Among these, the halogenated salicylanilides emerged as a prominent class of compounds due to their potent bactericidal and bacteriostatic properties. This compound (TCSA) was a key member of this class, widely used as a bacteriostat in formulations for surgical and laundry soaps, rinses, polishes, shampoos, and deodorants.[1] While effective in reducing bacterial load, the widespread use of TCSA led to an increasing number of reports of severe photosensitivity reactions, characterized by eczematous eruptions on sun-exposed skin. This ultimately led to regulatory action, with the U.S. Food and Drug Administration (FDA) directing its removal from the market in 1975 due to its classification as a potent photosensitizer capable of causing disabling skin disorders.[1]

This guide will delve into the technical aspects of TCSA's historical applications, its antimicrobial efficacy, the intricate mechanisms of photoallergy it induces, and the experimental methodologies that were and are used to study such compounds.

Historical Use in Consumer Products

TCSA was primarily valued for its antimicrobial properties and was incorporated into a range of consumer products to reduce or prevent bacterial growth.

Table 1: Historical Applications of this compound in Consumer Products

Product CategoryPrimary Function
Soaps (Bar and Liquid) Antiseptic, Deodorant
Shampoos Anti-dandruff, Preservation
Cosmetics (Creams, Lotions) Preservative
Deodorants Control of odor-causing bacteria
Textile Finishes Antimicrobial treatment
Cutting Oils and Coolants Preservation

Note: Specific concentrations of TCSA in these products are not well-documented in publicly available literature from the era of its use. However, it is understood that concentrations sufficient to exert an antimicrobial effect were used.

Antimicrobial Efficacy

TCSA exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, which are common inhabitants of the skin.

Mechanism of Antimicrobial Action

The antimicrobial action of TCSA is attributed to its ability to disrupt essential cellular processes in bacteria. As a lipophilic weak acid, it can interfere with membrane transport and energy metabolism. Specifically, TCSA has been shown to affect Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump, exhibiting both stimulatory and inhibitory effects depending on its concentration.[1]

Antimicrobial Spectrum

While comprehensive minimum inhibitory concentration (MIC) data for TCSA against a wide range of microorganisms is scarce in historical literature, its primary target was the skin flora, including Staphylococcus and Streptococcus species. The search for specific MIC values for TCSA against common skin commensals like Staphylococcus epidermidis did not yield concrete quantitative data in the available resources. However, its effectiveness as a bacteriostat in soaps and other topical products indicates significant activity against these organisms.

Photosensitizing Properties and Mechanism of Photoallergy

The most significant adverse effect of TCSA is its ability to induce photoallergic contact dermatitis. This is a delayed-type hypersensitivity reaction that occurs when the skin is exposed to TCSA and subsequently to ultraviolet (UV) radiation, primarily in the UVA range.

The Photoallergic Reaction

The development of photoallergy to TCSA involves a two-phase process:

  • Sensitization Phase: Initial exposure to TCSA and UV light leads to the formation of a photo-hapten. This occurs when TCSA absorbs UV energy and becomes chemically reactive, allowing it to bind to skin proteins. This hapten-protein conjugate is then processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[2][3] These activated Langerhans cells migrate to the regional lymph nodes and present the photo-antigen to naive T-lymphocytes, leading to the clonal expansion of antigen-specific memory T-cells.

  • Elicitation Phase: Upon subsequent exposure to TCSA and UV light, the now-sensitized individual mounts an exaggerated immune response. The circulating memory T-cells recognize the photo-hapten presented by APCs in the skin, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells. This results in the characteristic eczematous lesions of photoallergic contact dermatitis.

Signaling Pathway of TCSA-Induced Photoallergy

The following diagram illustrates the key cellular and molecular events involved in the induction of photoallergic contact dermatitis by TCSA.

TCSA_Photoallergy_Pathway cluster_skin Skin Epidermis cluster_lymph_node Draining Lymph Node cluster_elicitation Elicitation Phase (Re-exposure) TCSA TCSA Application Photo_TCSA Photo-activated TCSA (Reactive Intermediate) TCSA->Photo_TCSA Absorption of UVA photons UVA UVA Radiation UVA->Photo_TCSA Hapten Hapten-Protein Conjugate Photo_TCSA->Hapten Protein Skin Protein Protein->Hapten LC_activation Uptake and Processing of Hapten-Protein Hapten->LC_activation LC Langerhans Cell (Antigen Presenting Cell) LC->LC_activation LC_migration Migration to Lymph Node LC_activation->LC_migration T_Cell_Activation Antigen Presentation (MHC Class II) LC_migration->T_Cell_Activation Naive_T_Cell Naive T-Cell Naive_T_Cell->T_Cell_Activation Memory_T_Cell Memory T-Cell (Clonal Expansion) T_Cell_Activation->Memory_T_Cell TCSA_re TCSA Re-application Hapten_re Hapten-Protein Formation TCSA_re->Hapten_re UVA_re UVA Radiation UVA_re->Hapten_re APC_re Antigen Presenting Cell Hapten_re->APC_re T_Cell_Recognition Recognition of Photo-antigen APC_re->T_Cell_Recognition Memory_T_Cell_re Circulating Memory T-Cell Memory_T_Cell_re->T_Cell_Recognition Cytokine_Release Cytokine and Chemokine Release (e.g., IFN-γ, TNF-α) T_Cell_Recognition->Cytokine_Release Inflammation Inflammatory Cell Recruitment Cytokine_Release->Inflammation Dermatitis Photoallergic Contact Dermatitis Inflammation->Dermatitis

Caption: Signaling pathway of TCSA-induced photoallergic contact dermatitis.

Experimental Protocols

The evaluation of the photosensitizing potential of compounds like TCSA involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the investigation of chemical-induced photoallergy.

In Vitro Lymphocyte Proliferation Assay (Adapted for TCSA)

This assay assesses the ability of a substance to induce the proliferation of lymphocytes from a sensitized individual, indicating a cell-mediated immune response.

Objective: To determine if TCSA, in the presence of UVA radiation, can induce the proliferation of peripheral blood mononuclear cells (PBMCs) from a previously sensitized donor.

Materials:

  • Peripheral blood from a TCSA-sensitized donor

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (TCSA) stock solution in a suitable solvent (e.g., DMSO)

  • UVA light source with a filter to block UVB and UVC radiation

  • 96-well flat-bottom cell culture plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader (for non-radioactive methods)

Procedure:

  • Isolation of PBMCs:

    • Dilute heparinized peripheral blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface undisturbed.

    • Collect the mononuclear cell layer and transfer to a new centrifuge tube.

    • Wash the cells twice with sterile PBS by centrifugation at 100-250 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Adjust the cell concentration to 1 x 10⁶ cells/mL in complete medium.

  • Assay Setup:

    • Add 100 µL of the PBMC suspension to each well of a 96-well plate.

    • Prepare serial dilutions of TCSA in complete medium. Add 100 µL of the TCSA dilutions to the appropriate wells in triplicate. Include a solvent control.

    • Prepare control wells:

      • Negative control: cells with medium only.

      • Solvent control: cells with the highest concentration of the solvent used for TCSA.

      • Positive control: cells with a known mitogen (e.g., phytohemagglutinin).

  • UVA Irradiation:

    • Expose the plate to a non-cytotoxic dose of UVA radiation (e.g., 1-5 J/cm²). A parallel plate should be kept in the dark as a non-irradiated control.

  • Incubation:

    • Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement of Proliferation:

    • Using [³H]-thymidine: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

    • Using BrdU: Follow the manufacturer's protocol for the BrdU cell proliferation assay kit. This typically involves adding BrdU to the wells for the final hours of culture, followed by fixation, permeabilization, addition of an anti-BrdU antibody, and a colorimetric or fluorometric readout.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) or absorbance/fluorescence for each set of triplicates.

    • Calculate the Stimulation Index (SI) = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells).

    • An SI value significantly greater than the control (typically ≥ 2 or 3) is considered a positive response.

Experimental Workflow for Investigating Photosensitization Potential

The following diagram outlines a logical workflow for the comprehensive investigation of the photosensitization potential of a topical antimicrobial agent like TCSA.

Photosensitization_Workflow start Start: New Topical Antimicrobial Compound photochemical_analysis Photochemical Analysis (UV/Vis Absorption Spectrum, Photostability) start->photochemical_analysis in_vitro_phototoxicity In Vitro Phototoxicity Assays (e.g., 3T3 NRU Phototoxicity Test) photochemical_analysis->in_vitro_phototoxicity phototoxic Phototoxic? in_vitro_phototoxicity->phototoxic in_vitro_photoallergy In Vitro Photoallergy Assays (e.g., Photo-h-CLAT, DPRA) phototoxic->in_vitro_photoallergy No risk_assessment Risk Assessment and Regulatory Decision phototoxic->risk_assessment Yes photoallergenic Photoallergenic Potential? in_vitro_photoallergy->photoallergenic in_vivo_animal In Vivo Animal Studies (e.g., Local Lymph Node Assay: DA) photoallergenic->in_vivo_animal Yes safe Considered Safe for Topical Use photoallergenic->safe No animal_positive Positive in Animals? in_vivo_animal->animal_positive human_testing Human Repeat Insult Patch Test (HRIPT) with Photopatch Testing animal_positive->human_testing Yes animal_positive->safe No human_positive Positive in Humans? human_testing->human_positive human_positive->risk_assessment Yes human_positive->safe No unsafe High Risk of Photosensitization: Do Not Use risk_assessment->unsafe

Caption: Experimental workflow for investigating photosensitization potential.

Conclusion

The history of this compound in consumer products serves as a critical case study in the field of topical drug and cosmetic development. While its antimicrobial properties were beneficial for product preservation and hygiene, its potent photosensitizing capacity led to significant public health concerns and its eventual removal from the market. This technical guide has provided a detailed overview of TCSA's historical use, its mechanism of action, and the immunological basis for the photoallergic reactions it causes. The provided experimental protocols and workflows offer a framework for the evaluation of new topical agents to prevent similar adverse outcomes. For researchers and drug development professionals, the story of TCSA underscores the importance of a thorough understanding of a compound's photochemical properties and its potential to interact with the immune system in the presence of light.

References

An In-depth Technical Guide to the Photoallergy Mechanism of 3,3',4',5-Tetrachlorosalicylanilide (TCSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a potent photosensitizer known to cause photoallergic contact dermatitis. This technical guide provides a comprehensive overview of the intricate molecular and cellular mechanisms underlying TCSA-induced photoallergy. The process is initiated by the absorption of ultraviolet A (UVA) radiation, leading to the formation of a reactive photoproduct. This photoproduct then acts as a hapten, covalently binding to endogenous proteins to form a complete antigen. Subsequent immunological events involve the recognition of this photoantigen by Langerhans cells, T-lymphocyte activation, and the elicitation of a delayed-type hypersensitivity reaction. This document details the photochemical and immunobiological pathways, summarizes key experimental data, provides methodologies for relevant assays, and visualizes the core mechanisms through signaling and workflow diagrams.

Introduction

Photoallergic contact dermatitis (PACD) is a delayed-type hypersensitivity reaction initiated by the interaction of a chemical substance and ultraviolet (UV) radiation. This compound (TCSA), a halogenated salicylanilide (B1680751) previously used as an antimicrobial agent in soaps and cosmetics, is a well-documented and potent photoallergen. Understanding the mechanism of TCSA photoallergy is crucial for the safety assessment of new chemical entities and the development of drugs with photosensitizing potential. This guide synthesizes the current knowledge on the photochemical and immunological events that culminate in TCSA-induced photoallergic reactions.

The Core Mechanism: From Photon to Immune Response

The photoallergy to TCSA is a multi-step process that can be broadly divided into a photochemical phase and an immunological phase.

Photochemical Phase: Hapten Formation

Upon exposure to ultraviolet A (UVA) radiation (typically in the 320-400 nm range), TCSA absorbs photons and enters an excited state. This excited molecule can then undergo a photochemical reaction to form a reactive intermediate. This photoproduct is electrophilic and readily reacts with nucleophilic residues on skin proteins, such as human serum albumin (HSA), to form a stable, covalent photoadduct.[1][2] This TCSA-protein conjugate is the complete antigen (photoantigen) that is recognized by the immune system. The formation of this photoantigen is the critical initiating event in TCSA photoallergy. Studies have shown that TCSA binds non-covalently to HSA even without irradiation, and upon exposure to UVA light, forms a covalent bond.[1]

Immunological Phase: Delayed-Type Hypersensitivity

The immunological response to the TCSA-protein photoantigen follows the classical pathway of a delayed-type hypersensitivity (Type IV) reaction.

  • Antigen Presentation: Epidermal Langerhans cells (LCs), the primary antigen-presenting cells (APCs) in the skin, play a crucial role in the induction of contact photosensitivity to TCSA.[1][3] LCs take up and process the photoantigen. Following uptake, LCs mature and migrate from the epidermis to the regional lymph nodes. In the lymph nodes, they present the processed photoantigen, in the context of Major Histocompatibility Complex (MHC) class II molecules, to naive T-lymphocytes.[4]

  • T-Lymphocyte Activation and Sensitization: The presentation of the photoantigen to naive T-cells, along with co-stimulatory signals from the LCs, leads to the activation and clonal expansion of antigen-specific T-lymphocytes. This process results in the generation of memory T-cells, leading to sensitization.

  • Elicitation of the Allergic Response: Upon subsequent exposure to both TCSA and UVA radiation, the memory T-cells are reactivated. These activated T-cells migrate to the site of exposure in the skin and release a cascade of pro-inflammatory cytokines and chemokines. This inflammatory cascade leads to the clinical manifestations of photoallergic contact dermatitis, which include erythema, edema, and vesiculation, typically appearing 24 to 72 hours after re-exposure.[4][5]

Role of Reactive Oxygen Species (ROS)

While the primary mechanism of TCSA photoallergy involves the formation of a photoadduct, the generation of reactive oxygen species (ROS) upon UV irradiation of photosensitizers is a well-known phenomenon that can contribute to the inflammatory response.[3][6][7][8][9][10] Upon absorbing UVA radiation, TCSA in its excited triplet state can transfer energy to molecular oxygen, generating singlet oxygen (¹O₂), or it can participate in electron transfer reactions to produce other ROS like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[3][11][6][8][9][10] These highly reactive species can cause cellular damage, induce the expression of pro-inflammatory cytokines, and potentially modulate the immune response, thereby exacerbating the photoallergic reaction.[6]

Quantitative Data

ParameterConditionResultReference
Lymphocyte Proliferation TCSA-photosensitized mouse lymphocytes + Langerhans cells treated with 0.1 mM TCSA and ≥0.5 J/cm² UVAMaximum blastogenesis response[12][13]
Contact Photosensitivity (Mouse Ear Swelling) BALB/cJ mice sensitized and challenged with TCSA + UVAPeak ear swelling response at 7 days post-sensitization[12]
Contact Photosensitivity Duration BALB/cJ mice sensitized with TCSA + UVASensitization detectable up to 5 weeks post-sensitization[12]

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducing and building upon existing research. The following are outlines of key experimental methodologies used in the study of TCSA photoallergy.

Mouse Ear Swelling Test (MEST) for Photoallergy

This in vivo assay quantifies the delayed-type hypersensitivity reaction in mice.

  • Animals: BALB/c mice are commonly used.

  • Sensitization Phase:

    • Apply a solution of TCSA (e.g., 1% in acetone) to a shaved area on the abdomen of the mice.[1][3]

    • Irradiate the application site with a controlled dose of UVA radiation (e.g., 10 J/cm²).

    • This sensitization procedure is typically repeated for two consecutive days.[1][3]

  • Challenge Phase:

    • Five days after the last sensitization, measure the baseline ear thickness of both ears using a digital micrometer.

    • Apply a lower concentration of TCSA solution (e.g., 0.1% in ethanol) to one ear (test ear) and the vehicle alone to the other ear (control ear).[1][3]

    • Irradiate both ears with a UVA dose.

  • Measurement:

    • Measure the ear thickness of both ears at 24 and 48 hours after the challenge.

    • The degree of photoallergy is determined by the difference in ear swelling between the TCSA-treated ear and the vehicle-treated control ear. An increase in ear thickness in the test ear indicates a positive photoallergic response.[4][11][14][15][16][17]

Lymphocyte Transformation Test (LTT)

This in vitro assay measures the proliferation of lymphocytes in response to an antigen.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from TCSA-sensitized animals or humans.

    • Prepare Langerhans cell-enriched epidermal cells from naive animals to serve as antigen-presenting cells.[12][13]

  • Antigen Preparation:

    • Treat the Langerhans cell-enriched epidermal cells with a non-toxic concentration of TCSA (e.g., 0.1 mM) and irradiate with UVA (e.g., 2 J/cm²) to generate the photoantigen in situ.[12][13]

  • Co-culture and Proliferation Assay:

    • Co-culture the isolated lymphocytes with the photoantigen-presenting Langerhans cells for several days (typically 3-5 days).

    • Assess lymphocyte proliferation using methods such as [³H]-thymidine incorporation or a colorimetric assay like the MTT assay. An increased proliferation in the presence of the photoantigen compared to controls indicates a positive response.[18][7][19][20][21][22][23][24][25][26][27][28]

Photomaximization Test

This is a human predictive test to identify topical photocontact sensitizers.

  • Induction Phase:

    • Apply the test agent (e.g., TCSA) to the skin of human volunteers under an occlusive patch for 24 hours.

    • After patch removal, irradiate the site with three Minimal Erythema Doses (MEDs) of solar-simulated radiation.

    • Repeat this procedure twice a week for three weeks (total of six exposures).[20][29][30]

  • Challenge Phase:

    • Two weeks after the final induction exposure, apply the test agent to a new, untreated site.

    • Irradiate the challenge site with a sub-erythemal dose of UVA radiation (e.g., 4.0 J/cm²).[29][30]

  • Evaluation:

    • Visually score the challenge site for signs of an allergic reaction (erythema, edema, papules) at 48 and 72 hours post-irradiation.[20][30]

Visualization of Core Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows involved in TCSA photoallergy.

TCSA_Photoallergy_Mechanism cluster_photochemical Photochemical Phase cluster_immunological Immunological Phase TCSA TCSA Excited_TCSA Excited TCSA* TCSA->Excited_TCSA Photon Absorption UVA UVA Radiation (320-400 nm) UVA->TCSA Photoproduct Reactive Photoproduct Excited_TCSA->Photoproduct Photochemical Reaction Photoantigen TCSA-Protein Photoantigen Photoproduct->Photoantigen Covalent Binding (Haptenation) Protein Skin Protein (e.g., HSA) Protein->Photoantigen LC Langerhans Cell (APC) Photoantigen->LC Uptake & Processing cluster_immunological cluster_immunological Photoantigen->cluster_immunological Naive_T_Cell Naive T-Cell LC->Naive_T_Cell Antigen Presentation (in Lymph Node) Sensitized_T_Cell Sensitized Memory T-Cell Naive_T_Cell->Sensitized_T_Cell Activation & Differentiation Cytokines Cytokine/ Chemokine Release Sensitized_T_Cell->Cytokines Re-exposure to Photoantigen Inflammation Inflammatory Response Cytokines->Inflammation

Core mechanism of TCSA photoallergy.

ROS_Generation Excited_TCSA Excited TCSA* Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_TCSA->Singlet_Oxygen Energy Transfer (Type II) Superoxide Superoxide (O₂⁻) Excited_TCSA->Superoxide Electron Transfer (Type I) Oxygen Molecular Oxygen (³O₂) Oxygen->Singlet_Oxygen Cellular_Damage Cellular Damage & Inflammation Singlet_Oxygen->Cellular_Damage Superoxide->Cellular_Damage

Role of Reactive Oxygen Species (ROS).

MEST_Workflow cluster_sensitization Sensitization Phase (Days 1 & 2) cluster_challenge Challenge Phase (Day 7) cluster_measurement Measurement (24 & 48h Post-Challenge) Apply_TCSA_Abdomen Apply TCSA to Abdomen Irradiate_Abdomen Irradiate with UVA Apply_TCSA_Abdomen->Irradiate_Abdomen Measure_Baseline Measure Baseline Ear Thickness Apply_TCSA_Ear Apply TCSA to Test Ear Measure_Baseline->Apply_TCSA_Ear Apply_Vehicle_Ear Apply Vehicle to Control Ear Measure_Baseline->Apply_Vehicle_Ear Irradiate_Ears Irradiate Both Ears with UVA Apply_TCSA_Ear->Irradiate_Ears Apply_Vehicle_Ear->Irradiate_Ears Measure_Swelling Measure Ear Thickness Calculate_Response Calculate Ear Swelling Response Measure_Swelling->Calculate_Response

Mouse Ear Swelling Test Workflow.

T_Cell_Activation_Pathway cluster_signaling Intracellular Signaling Cascade cluster_response T-Cell Response APC Langerhans Cell (APC) MHC_Antigen MHC-II + TCSA-Peptide B7 B7 T_Cell T-Cell TCR T-Cell Receptor (TCR) CD28 CD28 MHC_Antigen->TCR Signal 1 Lck Lck TCR->Lck B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg DAG DAG PLCg->DAG IP3 IP₃ PLCg->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca_Calcineurin Ca²⁺/Calcineurin IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB Gene_Transcription Gene Transcription Ras_MAPK->Gene_Transcription NFkB->Gene_Transcription NFAT NFAT Ca_Calcineurin->NFAT NFAT->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) Gene_Transcription->Cytokine_Production

T-Cell Activation Signaling Pathway.

Conclusion

The photoallergy induced by this compound is a complex process involving a series of photochemical and immunological events. The formation of a stable photoantigen through the covalent binding of a TCSA photoproduct to skin proteins is the key initiating step. The subsequent cell-mediated immune response, orchestrated by Langerhans cells and T-lymphocytes, leads to the characteristic delayed-type hypersensitivity reaction. A thorough understanding of this mechanism, supported by robust experimental models, is paramount for the preclinical safety evaluation of photosensitive compounds and the development of safer drugs and consumer products. Further research to elucidate the precise nature of the TCSA photoproduct, the specific signaling pathways involved in T-cell activation, and the exact role of reactive oxygen species will provide a more complete picture of TCSA photoallergy.

References

Spectroscopic Analysis of 3,3',4',5-Tetrachlorosalicylanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the antimicrobial agent 3,3',4',5-Tetrachlorosalicylanilide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and development of similar chemical entities.

Introduction

This compound is a halogenated salicylanilide (B1680751) that has been investigated for its antimicrobial properties. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation. This guide presents key spectral data in a structured format and outlines the experimental methodologies for obtaining such data.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 10.0 - 12.0Singlet (broad)1HPhenolic -OH
~ 8.5 - 9.5Singlet1HAmide N-H
~ 7.0 - 8.0Multiplet5HAromatic Protons

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~ 160 - 170Amide Carbonyl (C=O)
~ 110 - 160Aromatic Carbons
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3500BroadO-H (Phenol), N-H (Amide) stretching
~ 3030MediumAromatic C-H stretching
~ 1650StrongAmide I band (C=O stretching)
1450 - 1600Medium-StrongAromatic C=C stretching
1000 - 1200StrongC-O (Phenol) stretching
600 - 800StrongC-Cl stretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

m/zRelative Intensity (%)Proposed Fragment
349/351/353/355Variable[M]+• (Molecular ion peak with isotopic pattern for 4 Cl atoms)
161/163Variable[C₆H₂Cl₂NO]⁺
127/129Variable[C₆H₃Cl₂]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a standard single-pulse experiment is typically used with a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The collected data is then processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The solid sample of this compound is prepared for IR analysis using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first collected. The sample pellet is then placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC. The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The oven temperature is programmed to ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure proper elution of the compound. The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Unraveling the Biphasic Effect of 3,3',4',5-Tetrachlorosalicylanilide on Sarcoplasmic Reticulum Ca2+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a critical P-type ATPase responsible for transporting Ca2+ ions from the cytosol into the sarcoplasmic reticulum (SR), playing a pivotal role in muscle contraction and relaxation. Its intricate mechanism of action makes it a significant target for therapeutic intervention in various disease states. This technical guide provides an in-depth analysis of the effects of 3,3',4',5-Tetrachlorosalicylanilide (TCS), a lipophilic weak acid, on SERCA activity. TCS exhibits a unique concentration-dependent biphasic effect, acting as both a stimulator and an inhibitor of the Ca2+ pump. This document summarizes the quantitative data on its effects, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The interaction of this compound with SERCA is characterized by a distinct dose-dependent modulation of its activity. At optimal concentrations, TCS can significantly enhance the enzyme's function, while at higher concentrations, it becomes inhibitory. The protonated form of TCS is suggested to be the active species responsible for both effects.[1]

ParameterValueConditionsReference
Stimulatory Effect
Maximal increase in Ca2+ uptake and ATP hydrolysisUp to 5-foldpH 7.0, 6 °C[1]
Acceleration of Ca2+ release from the ADP-sensitive phosphoenzyme (E~P·ADP)Up to 6-fold-[1]
Inhibitory Effect
IC50Data not explicitly available in the provided search results--
General Properties
Active FormProtonated TCSpH dependence observed[1]
Temperature DependenceEffects less prominent at higher temperaturesEnzyme-TCS interaction not temperature-dependent[1]

Experimental Protocols

Measurement of SERCA Ca2+-ATPase Activity

A common and reliable method to measure SERCA's ATPase activity is through a coupled enzyme assay. This assay links the production of ADP by SERCA to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Sarcoplasmic Reticulum (SR) Vesicles: Isolated from rabbit skeletal muscle.

  • Assay Buffer: 50 mM MOPS-KOH (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.

  • Substrate Solution: 10 mM ATP.

  • Coupling Enzyme System:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

  • Calcium Chloride (CaCl2) Solution: To set the free Ca2+ concentration.

  • This compound (TCS) Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer: Capable of measuring absorbance at 340 nm, with temperature control.

Procedure:

  • Preparation of the Reaction Mixture: In a cuvette, combine the assay buffer, coupling enzyme system (PK, LDH, PEP, and NADH), and SR vesicles.

  • Initiation of the Reaction: Add a specific concentration of CaCl2 to achieve the desired free Ca2+ concentration. The reaction is initiated by the addition of ATP.

  • Baseline Measurement: Monitor the decrease in absorbance at 340 nm over time to establish the basal SERCA activity.

  • Addition of TCS: Introduce varying concentrations of TCS to the reaction mixture and continue monitoring the absorbance change. Both stimulatory and inhibitory effects will be concentration-dependent.

  • Data Analysis: Calculate the rate of NADH oxidation from the change in absorbance over time using the molar extinction coefficient of NADH (6220 M-1cm-1). The ATPase activity is expressed as µmol of ATP hydrolyzed per mg of SR protein per minute.

Measurement of Ca2+ Uptake by SR Vesicles

This assay directly measures the transport of Ca2+ into SR vesicles, often using a Ca2+-sensitive dye or a radioactive isotope of calcium (45Ca2+).

Materials:

  • Sarcoplasmic Reticulum (SR) Vesicles.

  • Uptake Buffer: Similar to the ATPase assay buffer but may contain a Ca2+-precipitating agent like oxalate (B1200264) or phosphate (B84403) to increase the loading capacity.

  • 45CaCl2: Radioactive calcium tracer.

  • ATP Solution.

  • TCS Stock Solution.

  • Quenching Solution: To stop the reaction (e.g., a solution containing EGTA and a SERCA inhibitor like thapsigargin).

  • Filtration Apparatus: Millipore filters (0.45 µm pore size).

  • Scintillation Counter.

Procedure:

  • Reaction Setup: Incubate SR vesicles in the uptake buffer containing 45CaCl2 and varying concentrations of TCS.

  • Initiation of Uptake: Start the Ca2+ uptake by adding ATP.

  • Time-Course Sampling: At specific time points, take aliquots of the reaction mixture and rapidly filter them through Millipore filters.

  • Washing: Immediately wash the filters with a cold wash buffer to remove externally bound 45Ca2+.

  • Quenching: The reaction in the filtrate can be stopped using a quenching solution.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of 45Ca2+ retained on the filters represents the Ca2+ taken up by the SR vesicles. The rate of Ca2+ uptake can then be calculated.

Visualizations

SERCA Catalytic Cycle and the Proposed Effect of TCS

The following diagram illustrates the simplified catalytic cycle of SERCA, highlighting the step specifically modulated by this compound. The cycle involves two main conformational states, E1 (high Ca2+ affinity) and E2 (low Ca2+ affinity).

Caption: The SERCA pump cycle and the stimulatory effect of TCS.

Experimental Workflow for Assessing TCS Effect on SERCA

This diagram outlines the logical flow of experiments to characterize the impact of this compound on SERCA function.

Experimental_Workflow start Start: Characterization of TCS effect on SERCA prep_sr Prepare Sarcoplasmic Reticulum (SR) Vesicles start->prep_sr atpase_assay Perform Coupled Enzyme ATPase Activity Assay prep_sr->atpase_assay ca_uptake_assay Perform ⁴⁵Ca²⁺ Uptake Assay prep_sr->ca_uptake_assay dose_response Generate Dose-Response Curves for TCS (Stimulation & Inhibition) atpase_assay->dose_response ca_uptake_assay->dose_response kinetic_analysis Analyze Enzyme Kinetics (e.g., Vmax, Km) dose_response->kinetic_analysis data_interpretation Interpret Data: Determine Mechanism of Action kinetic_analysis->data_interpretation conclusion Conclusion: Biphasic effect of TCS on SERCA activity data_interpretation->conclusion

Caption: Workflow for studying TCS effects on SERCA.

Conclusion

This compound presents a complex but intriguing interaction with the sarcoplasmic reticulum Ca2+-ATPase. Its concentration-dependent dual role as a stimulator and inhibitor highlights the potential for nuanced modulation of SERCA activity. The primary stimulatory mechanism appears to be the acceleration of Ca2+ release from a key phosphoenzyme intermediate in the catalytic cycle.[1] This technical guide provides a foundational understanding for researchers and drug development professionals aiming to explore the therapeutic potential of compounds that target SERCA. Further investigation is warranted to elucidate the precise binding site of TCS and to quantify its inhibitory potency, which will be crucial for the development of novel SERCA modulators.

References

The Dawn of a New Era for a Classic Scaffold: An In-depth Technical Guide to the Discovery and Development of Halogenated Salicylanilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated salicylanilides, a class of compounds first synthesized in the mid-20th century, have a rich history of development, initially as potent anthelmintic agents in veterinary and human medicine.[1][2] This guide provides a comprehensive technical overview of the discovery, development, and multifaceted mechanisms of action of these versatile molecules. With a renewed focus on drug repurposing, halogenated salicylanilides are now being extensively investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and metabolic disorders.[1][3] This document details their synthesis, quantitative efficacy and toxicity, and the intricate signaling pathways they modulate, offering a valuable resource for researchers and drug development professionals.

Physicochemical Properties and Quantitative Data

The biological activity and pharmacokinetic profile of halogenated salicylanilides are intrinsically linked to their physicochemical properties. Generally characterized as weakly acidic and highly lipophilic compounds, their halogen substituents significantly influence their potency and spectrum of activity.[4] The following tables summarize key quantitative data for prominent halogenated salicylanilides.

Table 1: Physicochemical Properties of Selected Halogenated Salicylanilides

CompoundMolecular FormulaMolecular Weight ( g/mol )Water SolubilityLogP
Niclosamide (B1684120)C₁₃H₈Cl₂N₂O₄327.12Low[5]3.91[6]
ClosantelC₂₂H₁₄Cl₂I₂N₂O₂663.08< 0.1 µg/mL[7]-
Rafoxanide (B1680503)C₁₉H₁₁Cl₂I₂NO₃626.01< 0.1 µg/mL[7]7.15[4]
OxyclozanideC₁₃H₆Cl₅NO₃401.46Insoluble[8]-

Table 2: Anticancer Efficacy (IC₅₀) of Halogenated Salicylanilides Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
NiclosamideMDA-MB-468Breast Cancer0.877[9]
NiclosamideMCF-7Breast Cancer0.956[9]
NiclosamideA2780ip2Ovarian Cancer0.41 - 1.86[10]
NiclosamideSKOV3ip1Ovarian Cancer0.41 - 1.86[10]
NiclosamideBD140AAdrenocortical Carcinoma< 1[11]
NiclosamideSW-13Adrenocortical Carcinoma< 1[11]
NiclosamideNCI-H295RAdrenocortical Carcinoma< 1[11]
RafoxanideHCT-116Colorectal Cancer~2.5[7]
RafoxanideDLD1Colorectal Cancer~2.5[7]
Closantel----
Oxyclozanide----

Table 3: Anthelmintic Efficacy of Halogenated Salicylanilides

CompoundTarget ParasiteHostEfficacyReference
ClosantelFasciola hepaticaCattle≥ 90% reduction in fecal egg count[12]
RafoxanideFasciola hepaticaCattle92.1% - 97.4% reduction in fecal egg count[12]
OxyclozanideParamphistomesCattleHighly effective at 15-18.7 mg/kg[1]
NiclosamideCestodesVarious animalsWidely used and effective[2][13]

Key Mechanisms of Action

The broad-spectrum activity of halogenated salicylanilides stems from their ability to interfere with fundamental cellular processes. The primary and most well-established mechanism is the uncoupling of mitochondrial oxidative phosphorylation.[3] However, recent research has unveiled a more complex picture, implicating the modulation of multiple critical signaling pathways in their therapeutic effects, particularly in cancer.

Mitochondrial Uncoupling

Halogenated salicylanilides act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a rapid depletion of cellular energy stores, ultimately causing cell death in parasites and cancer cells.

Mechanism of Mitochondrial Uncoupling cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain H_IMS H+ ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_IMS->ATP_Synthase Drives ATP Synthesis Salicylanilide Halogenated Salicylanilide H_Salicylanilide Salicylanilide-H+ Salicylanilide->H_Salicylanilide Picks up H+ H_Salicylanilide->Salicylanilide Releases H+ into Matrix

Caption: Halogenated salicylanilides shuttle protons across the inner mitochondrial membrane.

Inhibition of Wnt/β-catenin Signaling

Niclosamide has been shown to potently inhibit the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. It achieves this by inducing the degradation of the Wnt co-receptor LRP6 and the downstream signaling component Dishevelled-2 (Dvl2).[3][14]

Niclosamide Inhibition of Wnt/β-catenin Signaling cluster_destruction Destruction Complex Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl2 Dvl2 Fzd->Dvl2 LRP6 LRP6 LRP6->Dvl2 GSK3b GSK3β Dvl2->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Degradation Degradation BetaCatenin->Degradation Gene Target Gene Expression TCF_LEF->Gene Niclosamide Niclosamide Niclosamide->LRP6 Induces Degradation Niclosamide->Dvl2 Induces Degradation

Caption: Niclosamide promotes the degradation of LRP6 and Dvl2 in the Wnt pathway.

Inhibition of STAT3 and NF-κB Signaling

Rafoxanide has demonstrated significant antitumor effects by inhibiting the activation of the transcription factors STAT3 and NF-κB, which are key drivers of inflammation, cell proliferation, and survival in many cancers.[1][7][15]

Rafoxanide Inhibition of STAT3 and NF-κB Signaling Cytokine Cytokines (e.g., IL-6) Receptor Receptor Cytokine->Receptor IKK IKK Cytokine->IKK Activates JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Target Gene Expression pSTAT3->Gene Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB NFkB->Gene Activates Rafoxanide Rafoxanide Rafoxanide->pSTAT3 Inhibits Activation Rafoxanide->NFkB Inhibits Activation

Caption: Rafoxanide blocks the activation of STAT3 and NF-κB transcription factors.

Inhibition of mTORC1 Signaling

Several salicylanilides, including niclosamide and rafoxanide, have been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[3] The proposed mechanism is indirect, resulting from cellular stress induced by mitochondrial uncoupling, which leads to the activation of AMPK, a negative regulator of mTORC1.

Indirect Inhibition of mTORC1 by Salicylanilides Salicylanilide Salicylanilide Mito Mitochondrial Uncoupling Salicylanilide->Mito AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth Promotes EIF4EBP1->ProteinSynth Inhibits

Caption: Salicylanilides can indirectly inhibit mTORC1 through AMPK activation.

Experimental Protocols

General Synthesis of Halogenated Salicylanilides

The fundamental approach to synthesizing salicylanilides involves the condensation of a substituted salicylic (B10762653) acid with a substituted aniline. The use of a coupling agent, such as phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂), is common to activate the carboxylic acid.

General Workflow for Salicylanilide Synthesis Start Start SalicylicAcid Substituted Salicylic Acid Start->SalicylicAcid Aniline Substituted Aniline Start->Aniline Solvent Add Anhydrous Solvent (e.g., Toluene) SalicylicAcid->Solvent Aniline->Solvent CouplingAgent Add Coupling Agent (e.g., PCl₃) Solvent->CouplingAgent Heat Heat Reaction Mixture CouplingAgent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Halogenated Salicylanilide Purify->Product End End Product->End

Caption: A generalized workflow for the synthesis of halogenated salicylanilides.

Detailed Protocol: Synthesis of Rafoxanide [8][16][17]

  • Synthesis of 3,5-diiodosalicylic acid: Salicylic acid is dissolved in glacial acetic acid. A solution of iodine monochloride in glacial acetic acid is added, followed by water. The mixture is heated to precipitate 3,5-diiodosalicylic acid, which is then filtered, washed, and dried.[1]

  • Synthesis of 3-chloro-4-(p-chlorophenoxy)aniline: This intermediate can be prepared through various multi-step routes, often starting from commercially available precursors.

  • Condensation: 3,5-diiodosalicylic acid and 3-chloro-4-(p-chlorophenoxy)aniline are refluxed in a suitable solvent such as chlorobenzene (B131634) in the presence of phosphorus trichloride. The crude rafoxanide precipitates upon cooling and is purified by recrystallization.[18]

Detailed Protocol: Synthesis of Closantel [19]

  • Synthesis of 5-chloro-4-[(chlorophenyl)cyanomethyl]-2-methylaniline: This intermediate is synthesized through a multi-step process.

  • Synthesis of 3,5-diiodosalicyloyl chloride: 3,5-diiodosalicylic acid is reacted with a chlorinating agent like thionyl chloride to form the acid chloride.[11]

  • Condensation: 5-chloro-4-[(chlorophenyl)cyanomethyl]-2-methylaniline is reacted with 3,5-diiodosalicyloyl chloride in a suitable solvent to yield closantel.

Detailed Protocol: Synthesis of Oxyclozanide [3][14][20][21]

  • Synthesis of 3,5,6-trichlorosalicylic acid: Salicylic acid is chlorinated using gaseous chlorine in concentrated sulfuric acid.[13][22]

  • Synthesis of 2-amino-4,6-dichlorophenol (B1218851): This can be prepared from 2,4-dichlorophenol (B122985) via nitration and subsequent reduction.[6][10]

  • Condensation: 3,5,6-trichlorosalicylic acid is first converted to its acid chloride using thionyl chloride. This acid chloride is then reacted with 2-amino-4,6-dichlorophenol to produce oxyclozanide.

Assay for Mitochondrial Uncoupling Activity

The uncoupling of oxidative phosphorylation can be quantitatively assessed by measuring the oxygen consumption rate (OCR) of isolated mitochondria or whole cells.

Protocol: Measurement of Oxygen Consumption Rate

  • Cell/Mitochondria Preparation: Isolate mitochondria from a relevant tissue or culture cells to an appropriate density in a microplate.

  • Assay Setup: Place the prepared mitochondria or cells in a specialized microplate for use with an extracellular flux analyzer.

  • Compound Injection: Sequentially inject the test salicylanilide, oligomycin (B223565) (an ATP synthase inhibitor), FCCP (a potent uncoupler for maximal respiration), and a mixture of rotenone/antimycin A (complex I and III inhibitors).

  • Data Acquisition: The instrument measures the OCR in real-time after each injection.

  • Data Analysis: An increase in OCR after the addition of the salicylanilide, which is not further increased by FCCP, indicates uncoupling activity.

Conclusion and Future Directions

The journey of halogenated salicylanilides from their initial development as anthelmintics to their current status as promising candidates for a multitude of diseases, particularly cancer, highlights the enduring value of this chemical scaffold. Their ability to modulate multiple, often interconnected, cellular pathways provides a strong rationale for their continued investigation and development. Future research should focus on the synthesis of novel derivatives with improved pharmacokinetic profiles and reduced off-target toxicities. A deeper understanding of their complex mechanisms of action will be crucial for their successful clinical translation and for identifying patient populations most likely to benefit from these versatile therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

A Comprehensive Technical Guide to 3,3',4',5-Tetrachlorosalicylanilide: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3',4',5-Tetrachlorosalicylanilide (TCSA), a potent antimicrobial agent. This document outlines its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, it delves into its mechanism of action as an uncoupler of oxidative phosphorylation.

Molecular Structure and Formula

This compound is a halogenated derivative of salicylanilide (B1680751).[1] Its chemical structure consists of a salicylanilide backbone with four chlorine atoms substituted at the 3, 3', 4', and 5 positions of the phenyl rings.[1]

The IUPAC name for this compound is 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide.[1][2] It is also known by various synonyms, including TCSA and Irgasan BS-200.[1]

Molecular Formula: C₁₃H₇Cl₄NO₂[1][2][3]

Canonical SMILES: C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=C(C=C2Cl)O)Cl

InChI Key: SJQBHPJLLIJASD-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight 351.01 g/mol [1][4]
Appearance Off-white to beige crystalline powder[5]
Melting Point 161-162 °C[1][5][6]
Boiling Point (Predicted) 408.1 ± 45.0 °C at 760 mmHg[5][6][7]
Density (Rough Estimate) 1.6676 g/cm³[5][7]
pKa (Predicted) 6.08 ± 0.48[5][6]
Solubility Practically insoluble in water. Soluble in alkaline aqueous solutions, solutions of wetting agents, and many organic solvents.[4]

Table 2: Spectroscopic Data

TechniqueKey FeaturesReference
UV Spectroscopy Max absorption can be determined by a UV scan of a standard solution.[1]
Infrared (IR) Spectroscopy Characteristic peaks for O-H, N-H, C=O (amide), and C-Cl bonds.[1]
¹H NMR Spectroscopy Signals corresponding to the aromatic protons.[1]
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with the structure.[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound functions as a potent uncoupler of oxidative phosphorylation in mitochondria.[3][6] This process is central to its antimicrobial activity. Uncouplers are lipophilic weak acids that disrupt the coupling between the electron transport chain and ATP synthesis.[3][6]

The primary mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the proton motive force (proton gradient) that is essential for driving ATP synthase.[3][4][6] This leads to an inhibition of ATP synthesis without affecting the respiratory chain itself.[3][6] The energy generated from electron transport is instead released as heat.[8]

The following diagram illustrates the uncoupling of oxidative phosphorylation by this compound.

Uncoupling_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix cluster_processes ETC Electron Transport Chain (ETC) H_high High [H⁺] ETC->H_high Pumps H⁺ Heat Heat ETC->Heat Energy dissipated as ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes H_high->ATPSynthase Flows through TCSA TCSA H_low Low [H⁺] TCSA->H_high Picks up H⁺ TCSA->H_low Releases H⁺ ADP_Pi ADP + Pi

Caption: Uncoupling of oxidative phosphorylation by TCSA.

Experimental Protocols

The following sections provide detailed, albeit generalized, protocols for the synthesis and analysis of this compound. These are based on established methods for related halogenated salicylanilides and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

This synthesis involves the acylation of 3,4-dichloroaniline (B118046) with 3,5-dichlorosalicyloyl chloride.

Materials:

Procedure:

  • Formation of 3,5-Dichlorosalicyloyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,5-dichlorosalicylic acid (1 equivalent) in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours until the solid completely dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • In a separate flask, dissolve 3,4-dichloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.

    • Cool the solution in an ice bath.

    • Add the freshly prepared 3,5-dichlorosalicyloyl chloride dropwise to the cooled aniline (B41778) solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 1M HCl.

    • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

The following diagram outlines the general workflow for the synthesis.

Synthesis_Workflow start Start Materials: 3,5-Dichlorosalicylic acid 3,4-Dichloroaniline acid_chloride Formation of 3,5-Dichlorosalicyloyl Chloride (Reflux with SOCl₂) start->acid_chloride coupling Amide Coupling (Reaction with 3,4-Dichloroaniline) start->coupling acid_chloride->coupling workup Work-up (Acid wash, base wash, brine wash) coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification end_product This compound purification->end_product Analytical_Workflow sample Sample Collection extraction Extraction (Liquid-Liquid or Solid-Phase) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional analysis Instrumental Analysis (HPLC-UV or GC-MS) extraction->analysis derivatization->analysis data Data Processing and Quantification analysis->data

References

synonyms for 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 3,3',4',5-Tetrachlorosalicylanilide

This technical guide provides a comprehensive overview of this compound (TCSA), a potent antimicrobial agent. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its synonyms, mechanism of action, biological activity, and relevant experimental protocols.

Synonyms and Chemical Identifiers

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and identifiers is provided below for clear identification and reference.

Identifier Type Identifier
IUPAC Name 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
CAS Number 1154-59-2
Common Synonyms TCSA, 3,5,3',4'-Tetrachlorosalicylanilide, 3,5-Dichlorosalicyl-3,4-dichloroanilide, Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-
Trade Name Irgasan BS 200
Other Identifiers UNII-HNE676755I, Caswell No. 833

Mechanism of Action

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation in mitochondria. As a lipophilic weak acid, TCSA can readily pass through cellular and mitochondrial membranes. In the intermembrane space, where the proton concentration is high, the molecule becomes protonated. It then diffuses across the inner mitochondrial membrane into the matrix, where it releases the proton due to the lower proton concentration. This shuttling of protons dissipates the proton motive force that is essential for ATP synthesis by ATP synthase. The energy generated from the electron transport chain is consequently released as heat instead of being used for ATP production.

This protonophoric activity disrupts the energy metabolism of the cell, leading to a bacteriostatic or bactericidal effect, depending on the concentration and the susceptibility of the microorganism.

Beyond its effect on mitochondria, TCSA has also been shown to modulate the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) . It can exhibit both stimulatory and inhibitory effects on the calcium pump's activity depending on its concentration. At optimal concentrations, it has been observed to increase Ca²⁺ uptake and ATP hydrolysis by up to five-fold.

Biological Activity

Antimicrobial and Antifungal Activity
Toxicity and Photosensitization

Despite its antimicrobial efficacy, the use of this compound in consumer products was discontinued (B1498344) due to its potential to cause photosensitization . Upon exposure to ultraviolet (UV) light, TCSA can form reactive intermediates that bind to skin proteins, leading to a photoallergic contact dermatitis in sensitized individuals. Due to these adverse effects, its use in products intended for human use has been largely phased out.

While comprehensive acute toxicity data such as LD50 values are not extensively reported in recent public literature, historical data and safety assessments have led to its restricted use.

Experimental Protocols

Measurement of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) Activity

A spectrophotometric method can be employed to determine the activity of SERCA in muscle homogenates.

Principle: The assay measures the rate of ATP hydrolysis by SERCA. To distinguish SERCA activity from other ATPases, the assay is performed in the presence and absence of a specific SERCA inhibitor, such as thapsigargin (B1683126). The difference in ATP hydrolysis rates represents the SERCA-specific activity.

Procedure:

  • Homogenate Preparation: Muscle tissue is homogenized in a suitable buffer (e.g., Tris-sucrose buffer with protease inhibitors).

  • Reaction Mixture: The reaction mixture typically contains ATP, Mg²⁺, Ca²⁺ buffered to a specific free concentration, and an ATP-regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate) coupled to a spectrophotometric enzyme (e.g., lactate (B86563) dehydrogenase and NADH).

  • Measurement: The rate of ATP hydrolysis is monitored by following the decrease in NADH absorbance at 340 nm.

  • Inhibition: A parallel reaction is run in the presence of thapsigargin to inhibit SERCA activity.

  • Calculation: SERCA activity is calculated as the difference between the total ATPase activity and the thapsigargin-insensitive ATPase activity.

In Vitro Photosensitization Assessment

An in vitro assay using a reconstructed human epidermis (RHE) model can be used to assess the photosensitizing potential of a chemical.

Principle: This assay measures the production of a pro-inflammatory biomarker, such as Interleukin-18 (IL-18), by keratinocytes in an RHE model following exposure to the test chemical and UV irradiation. An increased production of the biomarker in the presence of both the chemical and UV light, compared to controls, indicates a photosensitizing potential.

Procedure:

  • RHE Culture: Reconstructed human epidermis tissues are cultured according to the manufacturer's instructions.

  • Chemical Exposure: The test chemical is applied topically to the RHE tissues.

  • UV Irradiation: One set of treated tissues is exposed to a non-cytotoxic dose of UVA radiation, while a parallel set is kept in the dark.

  • Incubation: The tissues are incubated for a defined period (e.g., 24 hours) to allow for biomarker production.

  • Biomarker Quantification: The culture medium is collected, and the concentration of the biomarker (e.g., IL-18) is quantified using an ELISA kit.

  • Data Analysis: The ratio of biomarker production in the UV-exposed versus non-exposed tissues is calculated. A ratio exceeding a certain threshold suggests a photosensitizing potential.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test chemical to induce mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

Procedure:

  • Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100) that are sensitive to different types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test chemical in the presence or absence of the S9 fraction.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours to allow for the growth of revertant colonies.

  • Colony Counting: The number of revertant colonies is counted for each concentration of the test chemical and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Visualizations

Below are diagrams illustrating key concepts related to the action and analysis of this compound.

Mitochondrial_Uncoupling Mechanism of Mitochondrial Uncoupling by TCSA cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain H_high High [H+] ETC->H_high Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes ATPSynthase->ATP H_high->ATPSynthase TCSA TCSA H_high->TCSA Protonation H_low Low [H+] ADP ADP + Pi ADP->ATPSynthase TCSA_H TCSA-H+ TCSA_H->H_low Deprotonation TCSA_H->H_low cluster_matrix cluster_matrix TCSA_H->cluster_matrix Diffuses across membrane cluster_intermembrane cluster_intermembrane TCSA->cluster_intermembrane Returns

Caption: Mitochondrial uncoupling by TCSA.

Photosensitization_Workflow start Start culture Culture Reconstructed Human Epidermis (RHE) start->culture apply_chemical Apply Test Chemical (TCSA) culture->apply_chemical split apply_chemical->split irradiate Expose to UVA Radiation split->irradiate dark Keep in Dark (Control) split->dark incubate_uv Incubate irradiate->incubate_uv incubate_dark Incubate dark->incubate_dark collect_medium_uv Collect Culture Medium incubate_uv->collect_medium_uv collect_medium_dark Collect Culture Medium incubate_dark->collect_medium_dark elisa_uv Quantify IL-18 (ELISA) collect_medium_uv->elisa_uv elisa_dark Quantify IL-18 (ELISA) collect_medium_dark->elisa_dark compare Compare IL-18 Levels (UV+ vs. UV-) elisa_uv->compare elisa_dark->compare positive Photosensitization Potential compare->positive Ratio > Threshold negative No Significant Photosensitization compare->negative Ratio <= Threshold end End positive->end negative->end

Caption: In Vitro Photosensitization Testing Workflow.

In-Depth Technical Guide on the Safety and Handling of 3,3',4',5-Tetrachlorosalicylanilide in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,3',4',5-Tetrachlorosalicylanilide (TCSA) in a laboratory setting. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a halogenated salicylanilide.[1] It is a crystalline powder, typically white to beige in appearance.[2] It is practically insoluble in water but soluble in alkaline aqueous solutions and many organic solvents.[1][3]

PropertyValueReference
CAS Number1154-59-2[4]
Molecular FormulaC₁₃H₇Cl₄NO₂[1]
Molecular Weight351.01 g/mol [3]
Melting Point162 °C / 323.6 °F[4]
AppearanceOff-white powder solid[4]

Hazard Identification and Toxicological Data

GHS Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][4]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity - Single Exposure (STOT-SE), (Category 3): May cause respiratory irritation.[1][4]

  • Photosensitizer: A potent photosensitizer capable of causing disabling skin disorders.[1]

Quantitative Toxicity Data:

TestSpeciesRouteValueReference
LD50RatOral243 mg/kg[1][4]

No specific dermal LD50 or inhalation LC50 data was found in the reviewed literature. Given the oral toxicity, dermal and inhalation routes should also be considered highly hazardous.

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for this compound.[4] In the absence of established OELs for such a potent compound, a risk-based approach to control exposure is critical. This involves implementing stringent engineering controls and work practices to minimize any potential for exposure.

Experimental Protocols for Safe Handling

Handling this compound requires strict adherence to safety protocols for potent compounds. The open handling of this powder is strongly discouraged.[5]

Engineering Controls
  • Primary Containment: All handling of the solid compound, including weighing and dilutions, must be performed in a primary containment device such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[6][7]

  • Ventilation: Ensure single-pass airflow and that the handling area is under negative pressure relative to adjacent spaces to prevent contamination.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling TCSA:

  • Gloves: Two pairs of nitrile gloves should be worn. Inspect for tears or holes before use.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a non-permeable material, must be worn.

  • Respiratory Protection: If there is any risk of aerosol generation outside of a primary containment device, a NIOSH-approved respirator is necessary.

Weighing and Aliquoting Protocol
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent, disposable liners.

  • Tare: Place a clean, tared weigh boat on the analytical balance inside the ventilated enclosure.

  • Dispensing: Using a dedicated spatula, carefully transfer the required amount of TCSA powder to the weigh boat. Avoid any actions that could generate dust.

  • Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

  • Sealing: Immediately and securely cap the stock container of TCSA.

  • Transport: If the weighed sample needs to be transported, it should be in a sealed, labeled, and shatter-proof secondary container.

Solution Preparation Protocol
  • Solvent Addition: In the chemical fume hood, place the weighed TCSA in an appropriate vessel. Slowly add the solvent to the solid to minimize the risk of splashing or aerosolization.

  • Dissolving: Cap the vessel and mix using a vortex or sonicator until the solid is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Waste Disposal
  • Solid Waste: All contaminated solid waste, including gloves, wipes, and weigh boats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.

  • Disposal Method: The preferred method for disposal is high-temperature incineration by a licensed hazardous waste management company.

Spill and Decontamination Procedures

Spill Response
  • Alert: Immediately notify all personnel in the area.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For a powder spill, gently cover with absorbent paper towels to avoid raising dust. For a liquid spill, surround the area with absorbent material.

  • Decontamination: Working from the outside in, apply a decontamination solution (see section 5.2) to the spill area. Allow for sufficient contact time.

  • Cleanup: Collect all cleanup materials in a sealed hazardous waste container.

  • Final Cleaning: Decontaminate the area again, followed by a final wash with soap and water.

Decontamination Solutions
  • Alkaline Hydrolysis: A solution of sodium hydroxide (B78521) or potassium hydroxide can be used to promote the hydrolysis of the amide bond, though this may require elevated temperatures and prolonged contact time.

  • Oxidative Decontamination: A freshly prepared 10% solution of sodium hypochlorite (B82951) (bleach) can be effective. However, its compatibility with the contaminated surface must be verified.

  • Solvent Rinse: Wiping the surface with a suitable organic solvent in which TCSA is soluble (e.g., ethanol, acetone) can physically remove the compound, but all wipes must be disposed of as hazardous waste.

Signaling Pathways and Mechanisms of Toxicity

Photosensitization

This compound is a potent photosensitizer.[1] Upon absorption of ultraviolet (UV) light, particularly in the UVA range, the TCSA molecule can become photo-excited.[8] This excited state can then react with biological molecules. A key mechanism involves the formation of a covalent photoadduct with proteins, such as human serum albumin (HSA).[9] This process can also lead to the chemical modification of amino acid residues, like histidine, within the protein.[9] The modified protein can then be recognized by the immune system as a foreign antigen, triggering a photoallergic contact dermatitis.

G Mechanism of TCSA Photosensitization TCSA TCSA Excited_TCSA Excited TCSA* TCSA->Excited_TCSA Absorption UV_Light UV Light (UVA) UV_Light->Excited_TCSA Adduct TCSA-Protein Photoadduct Excited_TCSA->Adduct Covalent Bonding Protein Skin Protein (e.g., HSA) Protein->Adduct Modified_Protein Modified Protein (Hapten) Adduct->Modified_Protein Forms Immune_System Immune System Recognition Modified_Protein->Immune_System Presents as Antigen Response Photoallergic Response (Dermatitis) Immune_System->Response Triggers

Caption: Mechanism of TCSA Photosensitization.

General Toxicity of Halogenated Salicylanilides

Halogenated salicylanilides, as a class, are known to act as uncouplers of oxidative phosphorylation in mitochondria. This disruption of cellular energy production can lead to cytotoxicity and is a likely contributor to the overall toxicity of TCSA. This mechanism can affect various organ systems and contribute to the observed skin and respiratory irritation.

Experimental Workflow for Safe Handling

The following workflow should be adopted for any experiment involving this compound.

G Safe Handling Workflow for TCSA Start Start: Plan Experiment Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Select_Controls Select Engineering Controls (Fume Hood, Glove Box) Risk_Assessment->Select_Controls Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare & Decontaminate Work Area Select_Controls->Prepare_Work_Area Select_PPE->Prepare_Work_Area Weigh_Compound Weigh TCSA in Primary Containment Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution in Primary Containment Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Equipment Decontaminate All Used Equipment Conduct_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Hazardous Waste Decontaminate_Equipment->Dispose_Waste Clean_Area Clean & Decontaminate Work Area Dispose_Waste->Clean_Area Remove_PPE Remove PPE Correctly Clean_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Caption: Safe Handling Workflow for TCSA.

References

Degradation Pathways of 3,3',4',5-Tetrachlorosalicylanilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a chlorinated aromatic compound known for its bacteriostatic properties and its use as a metabolic uncoupler. Understanding its degradation pathways is crucial for assessing its environmental fate, ecotoxicity, and potential for bioremediation. This technical guide provides a comprehensive overview of the current knowledge on the biodegradation, photodegradation, and chemical degradation of TCSA. Due to the limited specific data on TCSA degradation products, this guide also presents plausible degradation pathways based on the known reactivity of structurally similar halogenated aromatic compounds. Detailed experimental protocols for studying its degradation and an analysis of its interaction with cellular signaling pathways are also included.

Introduction

This compound (TCSA) is a synthetic halogenated salicylanilide (B1680751).[1] Its primary application has been as a bacteriostatic agent in various consumer and industrial products.[2] It is also utilized in wastewater treatment as a metabolic uncoupler to reduce excess sludge production.[3][4] However, its high toxicity to aquatic organisms and persistence in the environment are of significant concern.[2] This guide synthesizes the available scientific literature on the degradation of TCSA, providing a technical resource for researchers and professionals in environmental science and drug development.

Biodegradation Pathways

The biodegradation of TCSA has been primarily studied in the context of wastewater treatment, particularly in activated sludge systems.

Aerobic Biodegradation

Under aerobic conditions, TCSA is known to biodegrade in activated sludge.[2] The primary mechanism of removal in such systems is attributed to microbial activity.[2]

Quantitative Data on Aerobic Biodegradation:

ParameterValueExperimental SystemReference
Half-life (t½)7.3 hoursActivated sludge batch experiments[2]
Removal in aerobic activated sludge system~90% (expected)Mass balance estimation[2]

While the overall biodegradation has been quantified, the specific metabolic pathways and intermediate products of aerobic TCSA degradation have not been elucidated in the reviewed literature. Based on the degradation of other chlorinated aromatic compounds, a plausible initial step would involve hydroxylation of the aromatic rings, followed by ring cleavage. The amide bond may also be subject to hydrolysis.

Anaerobic Biodegradation

Specific studies on the anaerobic biodegradation of TCSA are scarce. However, for many polychlorinated aromatic compounds, reductive dechlorination is a key degradation mechanism under anaerobic conditions.[5][6] This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This typically results in less toxic, more biodegradable compounds.

Plausible Anaerobic Biodegradation Pathway (Reductive Dechlorination):

A plausible pathway for the anaerobic degradation of TCSA is through stepwise reductive dechlorination. The chlorine atoms at positions 3, 5, 3', and 4' would be sequentially removed, leading to a series of lesser-chlorinated salicylanilide intermediates, and ultimately to salicylanilide, which may be further degraded.

G TCSA This compound Trichlorosalicylanilide Trichlorosalicylanilide intermediate TCSA->Trichlorosalicylanilide - Cl⁻ + H⁺ Dichlorosalicylanilide Dichlorosalicylanilide intermediate Trichlorosalicylanilide->Dichlorosalicylanilide - Cl⁻ + H⁺ Monochlorosalicylanilide Monochlorosalicylanilide intermediate Dichlorosalicylanilide->Monochlorosalicylanilide - Cl⁻ + H⁺ Salicylanilide Salicylanilide Monochlorosalicylanilide->Salicylanilide - Cl⁻ + H⁺ Further_Degradation Further Degradation (e.g., hydrolysis, ring cleavage) Salicylanilide->Further_Degradation

Plausible anaerobic degradation pathway of TCSA.

Photodegradation Pathways

TCSA is known to be a potent photosensitizer, and it undergoes photoreactions when exposed to ultraviolet (UV) light.[5][7] Irradiation of TCSA in the absence of proteins has been shown to yield four photoproducts, although their specific chemical structures have not been identified.[7] The primary mechanism of photodegradation for halogenated aromatic compounds often involves the homolytic cleavage of the carbon-halogen bond, leading to the formation of aryl radicals.

Plausible Photodegradation Pathway:

The photodegradation of TCSA likely proceeds through a free-radical mechanism initiated by the absorption of UV radiation. This can lead to reductive dechlorination, similar to anaerobic biodegradation, as well as other rearrangements and reactions.

G TCSA This compound Excited_TCSA Excited State TCSA* TCSA->Excited_TCSA hν (UV light) Aryl_Radical Tetrachlorosalicylanilide Radical Excited_TCSA->Aryl_Radical C-Cl bond cleavage Dechlorinated_Products Lesser Chlorinated Salicylanilides Aryl_Radical->Dechlorinated_Products + H• Other_Photoproducts Other Photoproducts (e.g., rearrangement products) Aryl_Radical->Other_Photoproducts

Plausible photodegradation mechanism of TCSA.

Chemical Degradation Pathways

Information on the chemical degradation of TCSA through processes like hydrolysis and oxidation is limited. However, based on its chemical structure, certain reactions can be anticipated.

Hydrolysis

The amide bond in the salicylanilide structure is potentially susceptible to hydrolysis under strong acidic or alkaline conditions, which would break the molecule into 3,5-dichlorosalicylic acid and 3,4-dichloroaniline. The stability of TCSA in abiotic aqueous environments under neutral pH suggests that hydrolysis is not a significant degradation pathway under typical environmental conditions.[2]

Oxidation

Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (e.g., Fenton's reagent), are known to degrade a wide range of organic pollutants. The reaction of TCSA with hydroxyl radicals would likely involve electrophilic addition to the aromatic rings, leading to hydroxylated intermediates, followed by ring opening and mineralization to carbon dioxide, water, and inorganic halides.

Experimental Protocols

Biodegradation Testing in Activated Sludge

Objective: To determine the rate and extent of TCSA biodegradation in an activated sludge matrix.

Materials:

  • Activated sludge from a municipal wastewater treatment plant.

  • Mineral salts medium.

  • This compound (analytical standard).

  • Bioreactors (e.g., serum bottles).

  • Shaking incubator.

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).

Procedure:

  • Prepare a stock solution of TCSA in a suitable solvent (e.g., methanol).

  • In bioreactors, combine activated sludge (at a specific mixed liquor suspended solids concentration, e.g., 2 g/L) and mineral salts medium.

  • Spike the reactors with TCSA to a final concentration relevant to environmental or industrial scenarios (e.g., 10-100 µg/L).

  • Prepare control reactors: a sterile control (with autoclaved sludge) to assess abiotic degradation and a control without TCSA to monitor background activity.

  • Incubate the reactors under aerobic conditions (with shaking for aeration) or anaerobic conditions (purged with N2/CO2) at a constant temperature (e.g., 25°C).

  • Collect samples at regular time intervals.

  • Extract TCSA and potential metabolites from the samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analyze the extracts using HPLC or LC-MS/MS to quantify the concentration of TCSA and identify any degradation products.

Photodegradation Testing

Objective: To evaluate the photostability of TCSA and identify its photoproducts.

Materials:

  • Photoreactor equipped with a UV lamp (e.g., xenon or mercury lamp).

  • Quartz reaction vessels.

  • TCSA solution in a relevant solvent (e.g., acetonitrile/water).

  • Analytical instrumentation (GC-MS, LC-MS/MS, NMR).

Procedure:

  • Prepare a solution of TCSA in the chosen solvent system.

  • Place the solution in the quartz reaction vessels.

  • Prepare a dark control by wrapping a vessel in aluminum foil.

  • Irradiate the samples in the photoreactor for a defined period.

  • Collect samples at different time points.

  • Analyze the samples directly or after appropriate workup by chromatographic and spectroscopic methods to monitor the disappearance of TCSA and the formation of photoproducts.

  • For structure elucidation of major photoproducts, preparative chromatography can be used for isolation, followed by NMR and mass spectrometry analysis.

Signaling Pathway Interactions

While specific signaling pathways directly involved in the degradation of TCSA are not documented, salicylanilides, in general, are well-known uncouplers of mitochondrial oxidative phosphorylation.[2][8] This mechanism of action inherently involves interaction with cellular energy metabolism pathways.

Mitochondrial Uncoupling Pathway:

Salicylanilides are lipophilic weak acids that can diffuse across the inner mitochondrial membrane. In the protonated state, they can carry protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This dissipates the proton motive force that drives ATP synthesis. This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption and heat production, and a decrease in ATP synthesis.

Mechanism of mitochondrial uncoupling by TCSA.

This uncoupling effect can trigger a cascade of cellular responses, including an increase in oxidative stress.[8] The resulting cellular stress can, in turn, activate various signaling pathways, such as those involved in the antioxidant response (e.g., Nrf2 pathway) and apoptosis. However, direct evidence linking TCSA degradation to specific signaling pathway activation is currently lacking.

Conclusion

The degradation of this compound is a complex process influenced by environmental conditions. While its biodegradation in activated sludge has been demonstrated, the specific metabolic pathways and resulting products remain largely unknown. Plausible degradation routes, including reductive dechlorination under anaerobic conditions and free-radical mediated reactions in photodegradation, can be inferred from the behavior of similar halogenated aromatic compounds. The primary known interaction with cellular signaling is through the uncoupling of mitochondrial oxidative phosphorylation, a mechanism that has significant implications for its biological activity and toxicity. Further research is critically needed to fully elucidate the degradation pathways of TCSA, identify its transformation products, and understand the associated environmental and health risks. This will require the application of advanced analytical techniques and well-designed experimental studies.

References

Methodological & Application

synthesis protocol for 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

Providing a detailed is restricted due to the hazardous nature of this compound. This chemical is a potent photosensitizer known to cause severe skin disorders and has been banned from cosmetic products by the U.S. Food and Drug Administration (FDA).[1] Furthermore, it is classified as toxic if swallowed and causes serious skin and eye irritation.[1][2]

However, for educational and research purposes, this document provides general information regarding the properties of 3,3',4',5-Tetrachlorosalicylanilide, a general methodology for the synthesis of related compounds, and relevant safety data. This information is intended for professionals in research and drug development and should be handled with appropriate caution in a controlled laboratory setting.

Compound Properties and Safety Information

This compound (TCSA) is a chlorinated salicylanilide (B1680751) that was historically used as an antimicrobial agent in a variety of products.[1][3][4] Its use in consumer goods was discontinued (B1498344) due to significant safety concerns, primarily severe photoallergic contact dermatitis.[1][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1154-59-2[6]
Molecular Formula C₁₃H₇Cl₄NO₂[1]
Molecular Weight 351.01 g/mol [6]
Appearance Off-white to beige crystalline powder[3][4]
Melting Point 161-162 °C[6]
Solubility Practically insoluble in water; Soluble in alkaline aqueous solutions and many organic solvents.[6]

Table 2: Hazard Identification

Hazard StatementClassificationReference
H301 Toxic if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]
Dermatotoxin Photoallergic contact dermatitis (PACD)[5]

General Experimental Principles for Synthesis of Salicylanilides

The synthesis of salicylanilides, the class of compounds to which TCSA belongs, generally involves the formation of an amide bond between a salicylic (B10762653) acid derivative and an aniline (B41778) derivative.[7][8] A common laboratory-scale approach is the acylation of a substituted aniline with a substituted salicylic acid chloride.[8]

The key steps in this process are:

  • Activation of Salicylic Acid: The carboxylic acid group of a substituted salicylic acid (e.g., 3,5-Dichlorosalicylic acid) is converted into a more reactive acyl chloride. This is often achieved by reacting the acid with an agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).[7][8]

  • Amide Coupling: The resulting salicylic acid chloride is then reacted with a substituted aniline (e.g., 3,4-Dichloroaniline) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct generated during the reaction.[8]

  • Work-up and Purification: The crude product is isolated by quenching the reaction, separating the organic layer, and washing it to remove impurities. Further purification is typically achieved through recrystallization or column chromatography.[8]

Illustrative Workflow and Diagrams

The following diagrams illustrate the general workflow and chemical principles involved in the synthesis of salicylanilides.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A Substituted Salicylic Acid C Substituted Salicyloyl Chloride A->C Reaction B Chlorinating Agent (e.g., SOCl₂) B->C Reagent F Crude Salicylanilide Product C->F Reaction D Substituted Aniline D->F E Base (e.g., Triethylamine) E->F Catalyst G Purification (e.g., Recrystallization, Chromatography) F->G H Pure Salicylanilide G->H

Caption: General workflow for the synthesis of substituted salicylanilides.

Mechanism of Action and Biological Relevance

Halogenated salicylanilides exert their antimicrobial effects through various mechanisms. One notable mechanism is the inhibition of the two-component regulatory system (TCS) in bacteria.[7] this compound also affects enzyme activities, such as the Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump.[1] Its lipophilic nature allows it to interact with cell membranes, potentially disrupting cellular processes.

G TCSA This compound (TCSA) Membrane Bacterial Cell Membrane TCSA->Membrane Interacts with TCS Two-Component System (TCS) Membrane->TCS Affects Enzymes Cellular Enzymes (e.g., Ca2+-ATPase) Membrane->Enzymes Affects Inhibition Inhibition of Signal Transduction TCS->Inhibition Disruption Disruption of Enzyme Function Enzymes->Disruption

Caption: Simplified signaling pathway disruption by TCSA in bacteria.

Due to the documented health risks, any research involving this compound or its synthesis must be conducted with stringent safety protocols, including the use of personal protective equipment (PPE), and performed within a chemical fume hood to prevent inhalation and skin contact.[2]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust starting point for the quantitative analysis of 3,3',4',5-Tetrachlorosalicylanilide (TCSA) using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is adapted from established protocols for structurally similar halogenated salicylanilides and is intended for use by researchers, scientists, and drug development professionals.[1][2]

This compound is a chlorinated salicylanilide (B1680751) that has been investigated for its antimicrobial properties.[3] Accurate and reliable quantification of TCSA is essential for research, quality control, and safety assessments.

Quantitative Data Summary

The following table summarizes the recommended starting parameters for the HPLC analysis of this compound. These parameters are based on methods for analogous compounds and may require optimization for specific matrices.[1]

ParameterRecommended Condition
HPLC System Standard HPLC system with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 20 mM Potassium Dihydrogen Phosphate (B84403) Buffer (pH 3.5, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using HPLC.

Preparation of Solutions

a. Mobile Phase Preparation:

  • Prepare a 20 mM Potassium Dihydrogen Phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.[1]

  • Adjust the pH of the buffer to 3.5 using phosphoric acid.[1]

  • Filter the buffer through a 0.45 µm membrane filter.[1]

  • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 60:40 (v/v) ratio.[1]

  • Degas the mobile phase by sonication or helium sparging before use.[1]

b. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

Sample Preparation

The following is a general procedure for sample preparation and may need to be optimized based on the sample matrix.

a. Liquid-Liquid Extraction (LLE):

  • To 1 mL of a liquid sample (e.g., plasma, water), add a suitable internal standard.

  • Acidify the sample to pH 2-3 with an appropriate acid (e.g., 1 M HCl).[2]

  • Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[2]

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases.[2]

  • Transfer the organic layer to a clean tube.[2]

  • Repeat the extraction on the aqueous layer and combine the organic extracts.[2]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in a known volume of the mobile phase.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the prepared sample.

  • Monitor the separation at a wavelength of 254 nm.

  • Record the peak areas and retention times.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method components.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_injection HPLC Injection prep_mobile->hplc_injection prep_std Standard Solution Preparation prep_std->hplc_injection prep_sample Sample Preparation (LLE) prep_sample->hplc_injection data_acquisition Data Acquisition (UV 254 nm) hplc_injection->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of TCSA calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

hplc_method_relationships cluster_instrument Instrumentation cluster_method_params Method Parameters cluster_output Output hplc HPLC System column C18 Column hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram mobile_phase Mobile Phase (ACN:Buffer) mobile_phase->column flow_rate Flow Rate (1.0 mL/min) flow_rate->column detection_wl Detection λ (254 nm) detection_wl->detector peak_area Peak Area chromatogram->peak_area concentration Concentration peak_area->concentration

Caption: Logical relationships of the HPLC method components for TCSA analysis.

References

GC-MS analysis of 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,3',4',5-Tetrachlorosalicylanilide

Introduction

Quantitative Data Summary

Method validation should be performed to determine the following performance characteristics. The values presented in the table below are typical targets for the quantitative analysis of trace organic compounds by GC-MS.

ParameterTarget Value
Linearity (R²)> 0.995
Limit of Detection (LOD)To be determined based on matrix and instrument sensitivity
Limit of Quantification (LOQ)To be determined based on matrix and instrument sensitivity
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as plasma, urine, or water.[2]

  • To 1 mL of the liquid sample, add a suitable internal standard.

  • Acidify the sample to a pH of 2-3 using 1 M HCl.[2]

  • Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[2]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.[2]

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.[2]

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction of the aqueous layer with another 5 mL of the organic solvent and combine the organic extracts to maximize recovery.[2]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[2]

Derivatization

To improve the volatility and chromatographic behavior of this compound for GC-MS analysis, a derivatization step is often necessary.[2]

  • To the dried extract from the LLE step, add 100 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized salicylanilides.[2] These may require optimization based on the specific instrument and column used.

GC Parameters Value
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.[2]
MS Parameters Value
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan for qualitative confirmation
Transfer Line Temperature 280°C

Experimental Workflow and Signaling Pathways

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH 2-3 Add_IS->Acidify Add_Solvent Add Organic Solvent (5 mL) Acidify->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Evaporate Evaporate to Dryness Extract->Evaporate Add_Deriv_Agent Add BSTFA + 1% TMCS (100 µL) Evaporate->Add_Deriv_Agent Heat Heat at 70°C for 30 min Add_Deriv_Agent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the .

References

Application Notes and Protocols: In Vitro Antibacterial Assay of 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5-Tetrachlorosalicylanilide is a chlorinated salicylanilide (B1680751) derivative that has historically been used as an antimicrobial agent.[1] Its efficacy against a range of bacteria makes it a compound of interest for research and development of new antibacterial therapies. These application notes provide a detailed protocol for determining the in vitro antibacterial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The primary mechanism of action of tetrachlorosalicylanilide (B1203695) is reported to be its activity on the cell membrane.[2][3] It disrupts the bacterial cell membrane, affecting biological transport and other membrane-associated functions, ultimately leading to bacteriostatic or bactericidal effects.[2]

Data Presentation

The quantitative data obtained from the in vitro antibacterial assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting the MIC and MBC values of this compound against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainGram StainATCC NumberMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureusPositive2592312
Escherichia coliNegative2592248
Pseudomonas aeruginosaNegative278531632
Enterococcus faecalisPositive2921224
Klebsiella pneumoniaeNegative13883816

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a specific amount of this compound powder.

  • Dissolve the powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). This compound is soluble in many organic solvents and alkaline aqueous solutions.[1]

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4] The broth microdilution method is a widely used technique to determine the susceptibility of microorganisms to antimicrobial agents.[5][6]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[7]

  • Bacterial cultures of test strains

  • This compound stock solution

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound working solution (diluted from the stock to the desired starting concentration) to the first well of each row designated for the compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (containing MHB and inoculum but no compound), and the twelfth well will be the sterility control (containing MHB only).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (1.5 x 10⁶ CFU/mL) to each well, except for the sterility control wells. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[5]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound at which no visible growth of bacteria is observed.[5][8]

Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plates from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile spreader

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualization of Workflows and Pathways

experimental_workflow prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 37°C for 16-20 hours inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24 hours plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

mechanism_of_action compound This compound membrane Bacterial Cell Membrane compound->membrane interacts with disruption Membrane Disruption & Altered Permeability membrane->disruption transport Inhibition of Biological Transport disruption->transport bacteriostasis Bacteriostasis/ Bactericidal Effect transport->bacteriostasis

Caption: Proposed mechanism of action of Tetrachlorosalicylanilide.

References

Application Note and Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of 3,3',4',5-Tetrachlorosalicylanilide against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3',4',5-Tetrachlorosalicylanilide is a halogenated salicylanilide (B1680751) that has been historically recognized for its antimicrobial properties. Its mechanism of action is reported to involve the disruption of membrane-associated functions, such as ATP synthesis. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus, a clinically significant Gram-positive bacterium. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, a standardized and widely accepted technique, is described herein.

Data Presentation

The following table summarizes hypothetical MIC values of this compound and control antibiotics against various S. aureus strains.

CompoundStrainMIC (µg/mL)
This compound S. aureus ATCC 29213 (MSSA)2
S. aureus ATCC 43300 (MRSA)4
S. aureus Clinical Isolate 1 (MSSA)2
S. aureus Clinical Isolate 2 (MRSA)8
VancomycinS. aureus ATCC 29213 (MSSA)1
S. aureus ATCC 43300 (MRSA)2
OxacillinS. aureus ATCC 29213 (MSSA)0.5
S. aureus ATCC 43300 (MRSA)>256

MSSA: Methicillin-Susceptible Staphylococcus aureus MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Staphylococcus aureus strains (e.g., ATCC 29213, ATCC 43300, and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Control antibiotics (e.g., Vancomycin, Oxacillin)

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its solubility in organic solvents, prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.[1] Ensure the compound is completely dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to measure the optical density at 625 nm (should be between 0.08 and 0.13).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of the test compound by diluting the stock solution in CAMHB.

    • Add 100 µL of the this compound working solution (e.g., at a starting concentration of 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no compound).

    • Well 12 will serve as the negative control (broth only, no inoculum).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL.

    • The final concentrations of this compound will now range from 64 µg/mL down to 0.125 µg/mL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A button of cells at the bottom of the U-bottom well also signifies growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The positive control (well 11) should show distinct turbidity, and the negative control (well 12) should remain clear.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result stock_solution Prepare Stock Solution (1280 µg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate stock_solution->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Visually Inspect for Growth (Turbidity) incubation->reading mic_determination Determine MIC reading->mic_determination

Caption: Experimental workflow for MIC determination.

signaling_pathway cluster_membrane Membrane Processes TCS This compound (TCS) Membrane Bacterial Cell Membrane TCS->Membrane Disrupts ATP_Synthase Membrane-Associated ATP Synthase TCS->ATP_Synthase Inhibits Proton_Motive_Force Proton Motive Force ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes ATP_Synthase->ATP_Production Proton_Motive_Force->ATP_Synthase Drives Proton_Motive_Force->ATP_Synthase Bacterial_Growth Bacterial Growth ATP_Production->Bacterial_Growth Required for ATP_Production->Bacterial_Growth ATP_Production->Bacterial_Growth

Caption: Postulated mechanism of action of TCS.

References

Application Notes and Protocols: Utilizing 3,3',4',5-Tetrachlorosalicylanilide as a Positive Control in Mitochondrial Uncoupling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial uncoupling is the process of dissociating fuel oxidation in the electron transport chain from ATP synthesis. This is achieved by chemical agents known as uncouplers, which dissipate the proton motive force across the inner mitochondrial membrane. In experimental settings, a positive control is essential to validate the assay system and provide a benchmark for the activity of test compounds. 3,3',4',5-Tetrachlorosalicylanilide (TCS), a member of the salicylanilide (B1680751) class of compounds, is a potent mitochondrial uncoupler and serves as an effective positive control in uncoupling experiments. These application notes provide detailed protocols for using TCS to study mitochondrial respiration and membrane potential.

Salicylanilides, including TCS, act as protonophores. They are lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase. This action dissipates the proton gradient required for ATP synthesis, leading to an increased rate of oxygen consumption as the electron transport chain attempts to compensate for the diminished proton motive force. The energy that would have been used for ATP synthesis is instead released as heat. The uncoupling activity of salicylanilides is influenced by their hydrophobicity and the electron-withdrawing properties of their substituents.[1]

Chemical Properties of this compound

PropertyValue
CAS Number 1154-59-2
Molecular Formula C₁₃H₇Cl₄NO₂
Molecular Weight 351.01 g/mol
Appearance Off-white to beige crystalline powder
Solubility Practically insoluble in water; soluble in many organic solvents and alkaline aqueous solutions.

Data Presentation: Expected Effects of this compound in Uncoupling Assays

The following tables summarize the anticipated quantitative data when using this compound as a positive control. The specific values for TCS may need to be determined empirically in your experimental system, as they can be cell-type or tissue-specific.

Table 1: Effect of this compound on Mitochondrial Respiration

ParameterVehicle ControlThis compoundExpected Change
Basal Respiration Baseline OCRIncreased OCRSignificant Increase
State 4 Respiration (Leak Respiration) Low OCRMaximally Stimulated OCR> 3-fold Increase
State 3 Respiration (ADP-stimulated) High OCRNo direct effect on maximal rate-
Respiratory Control Ratio (RCR) High (>3)Approaching 1Significant Decrease
Minimum Concentration for Full Release of State 4 Respiration N/ATo be determined empirically*Micromolar to nanomolar range

*Based on structure-activity relationship studies of over 20 salicylanilides, the uncoupling activities, expressed as the minimum concentrations required for full release of state-4 respiration, ranged over three orders of magnitude.[1]

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Assay MethodVehicle ControlThis compoundExpected Change
JC-1 Staining (Red/Green Fluorescence Ratio) High RatioLow RatioSignificant Decrease
TMRE/TMRM Staining (Fluorescence Intensity) High IntensityLow IntensitySignificant Decrease

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using High-Resolution Respirometry

This protocol describes the use of a Clark-type electrode or similar high-resolution respirometer to measure the effect of this compound on the oxygen consumption of isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)

  • Respiratory Substrates (e.g., 10 mM pyruvate (B1213749), 2 mM malate, 10 mM succinate)

  • ADP solution (e.g., 500 mM stock)

  • Oligomycin (B223565) (e.g., 2.5 mg/mL stock in ethanol)

  • This compound (TCS) stock solution (e.g., 10 mM in DMSO)

  • FCCP or CCCP (optional, as an additional positive control)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Chamber Preparation: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add 2 mL of pre-warmed (37°C) Respiration Buffer to each chamber.

  • Mitochondria Addition: Add isolated mitochondria to each chamber to a final concentration of 0.2-0.5 mg/mL. Allow the signal to stabilize.

  • State 2 Respiration: Add respiratory substrates (e.g., pyruvate and malate) to initiate electron transport. This measures the basal rate of oxygen consumption.

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 1-2 mM final concentration) to stimulate ATP synthesis and measure the maximal coupled respiration rate.

  • State 4 Respiration: Once all the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4, which is limited by the proton leak across the inner mitochondrial membrane.

  • Oligomycin-induced State 4o: Add oligomycin (e.g., 1-2.5 µg/mL) to inhibit ATP synthase, ensuring that the measured leak respiration is not due to ATP cycling.

  • TCS Titration: Sequentially add increasing concentrations of this compound to the chamber (e.g., in 0.5-1 µL increments from a diluted stock). Record the stimulation of oxygen consumption after each addition until a maximal uncoupled rate is achieved.

  • Data Analysis: Plot the oxygen consumption rate as a function of TCS concentration. Determine the concentration that elicits the maximal uncoupled respiration rate. The uncoupling effect is demonstrated by a significant increase in OCR from the State 4o rate.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with this compound.

Materials:

  • Cultured cells seeded in a 96-well, black, clear-bottom plate

  • Cell culture medium

  • JC-1 dye stock solution (e.g., 5 mg/mL in DMSO)

  • This compound (TCS) stock solution (e.g., 10 mM in DMSO)

  • FCCP or CCCP (as an additional positive control, e.g., 10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader with filters for green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) fluorescence.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM FCCP). Remove the old medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 30-60 minutes).

  • JC-1 Staining: Prepare a JC-1 working solution (e.g., 2-10 µM in pre-warmed cell culture medium). Remove the compound-containing medium and add the JC-1 working solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS. After the final wash, add 100 µL of PBS or culture medium to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader. Read the green fluorescence (monomers) and the red fluorescence (J-aggregates).

  • Data Analysis: For each well, calculate the ratio of red to green fluorescence intensity. A decrease in the red/green ratio indicates mitochondrial depolarization. Compare the ratios of TCS-treated cells to the vehicle control and the FCCP-treated positive control.

Visualizations

protonophore_mechanism cluster_membrane Inner Mitochondrial Membrane membrane Intermembrane Space (Low pH) Lipid Bilayer Mitochondrial Matrix (High pH) TCS_anion_Matrix TCS⁻ membrane:f1->TCS_anion_Matrix Deprotonates H_IMS H⁺ TCS_H_IMS TCS-H TCS_H_IMS->membrane:f1 Crosses membrane TCS_anion_Matrix->membrane:f1 Returns to IMS H_Matrix H⁺ H_IMS->TCS_H_IMS Protonation experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_cells Prepare Cells or Isolate Mitochondria treat_samples Treat with TCS and Controls prepare_cells->treat_samples prepare_reagents Prepare Reagents (TCS, Controls, Buffers) prepare_reagents->treat_samples measure_ocr Measure Oxygen Consumption Rate treat_samples->measure_ocr measure_mmp Measure Mitochondrial Membrane Potential treat_samples->measure_mmp analyze_data Analyze and Compare Data measure_ocr->analyze_data measure_mmp->analyze_data interpret_results Interpret Uncoupling Effect analyze_data->interpret_results ocr_protocol_flow start Start: Calibrated Respirometer Chamber add_mito Add Isolated Mitochondria start->add_mito add_substrates Add Substrates (e.g., Pyruvate/Malate) (State 2) add_mito->add_substrates add_adp Add ADP (State 3) add_substrates->add_adp wait_state4 Wait for ADP Depletion (State 4) add_adp->wait_state4 add_oligo Add Oligomycin (State 4o) wait_state4->add_oligo titrate_tcs Titrate with TCS add_oligo->titrate_tcs max_uncoupling Maximal Uncoupled Respiration titrate_tcs->max_uncoupling end End of Experiment max_uncoupling->end

References

Preparation of 3,3',4',5-Tetrachlorosalicylanilide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5-Tetrachlorosalicylanilide (TCS) is a halogenated salicylanilide (B1680751) known for its potent biological activities. As a member of the salicylanilide class of compounds, TCS has been investigated for various applications, including its effects on cellular metabolism and signaling pathways. A critical aspect of working with TCS in a research setting is the proper preparation of stock solutions to ensure reproducibility and accuracy in experimental results. Due to its hydrophobic nature, TCS exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of concentrated stock solutions. This document provides detailed protocols and application notes for the preparation, storage, and use of TCS stock solutions, with a focus on applications in cell-based assays.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Synonyms TCSA, 3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide, Irgasan BS-200
Molecular Formula C₁₃H₇Cl₄NO₂
Molecular Weight 351.01 g/mol
Appearance Off-white to beige crystalline powder[1]
Melting Point 161-162 °C
Aqueous Solubility Poorly soluble / Insoluble[2]
Solubility of this compound in Common Solvents
SolventSolubilityRecommendationReference
Water Poorly soluble / InsolubleNot recommended for stock solutions.[2]
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.[2]
Ethanol Likely SolubleMay be a suitable alternative to DMSO.[2]
Methanol Likely SolubleMay be a suitable alternative to DMSO.[2]
Alkaline Aqueous Solutions SolubleMay be used for specific applications, but DMSO is preferred for general lab use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of TCS in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common starting concentration for in vitro experiments.

Materials:

  • This compound (TCS) powder (Molecular Weight: 351.01 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes (amber or covered in foil to protect from light)

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of TCS:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 351.01 g/mol x 1000 mg/g = 3.51 mg

  • Weighing the TCS:

    • In a sterile microcentrifuge tube, accurately weigh out 3.51 mg of TCS powder.

  • Dissolving the TCS:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the TCS powder.

    • Vortex the tube vigorously for 1-2 minutes until the TCS is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended for Cell Culture):

    • If the stock solution will be used for cell culture experiments, it is recommended to sterilize it by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the 10 mM TCS stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the TCS stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity (typically ≤ 0.5%).

Materials:

  • 10 mM TCS stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Determine the final desired concentration of TCS for your experiment (e.g., 10 µM).

  • Calculate the dilution factor:

    • Dilution Factor = Stock Concentration / Final Concentration

    • Dilution Factor = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000

  • Prepare the working solution:

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM TCS stock solution to 999 µL of pre-warmed complete cell culture medium.

    • Mix thoroughly by gentle pipetting or swirling.

  • Important Considerations to Prevent Precipitation:

    • Gradual Addition: Add the TCS stock solution dropwise to the pre-warmed media while gently vortexing or swirling to avoid "solvent shock" and precipitation.[2]

    • Serum Presence: The presence of serum (e.g., Fetal Bovine Serum - FBS) in the culture medium can help to solubilize hydrophobic compounds like TCS.[2]

    • Final DMSO Concentration: In the example above, the final DMSO concentration is 0.1% (1/1000 dilution), which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of TCS as an Uncoupler of Oxidative Phosphorylation

Salicylanilides, including TCS, are known to act as uncouplers of oxidative phosphorylation in mitochondria.[4][5][6] They function as protonophores, disrupting the proton motive force across the inner mitochondrial membrane. This uncouples the electron transport chain from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in oxygen consumption.

TCS_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) cluster_IMM Inner Mitochondrial Membrane H_high H+ H_low H+ H_high->H_low ATP_Synthase ATP Synthase H_high->ATP_Synthase Proton Motive Force TCS_neg TCS- (Anion) H_high->TCS_neg Protonation ETC Electron Transport Chain (ETC) ETC->H_high Pumps H+ H2O H₂O ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP Inhibited ADP ADP + Pi ADP->ATP_Synthase TCS_H TCS-H (Protonated) TCS_H->H_low Deprotonation cluster_Matrix cluster_Matrix TCS_H->cluster_Matrix Diffuses across IMM cluster_IMS cluster_IMS TCS_neg->cluster_IMS Diffuses back O2 O₂ O2->ETC e- acceptor

Caption: Mechanism of TCS as a mitochondrial uncoupler.

Experimental Workflow: Preparation of TCS Stock and Working Solutions

TCS_Preparation_Workflow start Start weigh_tcs 1. Weigh TCS Powder (e.g., 3.51 mg) start->weigh_tcs add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh_tcs->add_dmso vortex 3. Vortex to Dissolve Completely add_dmso->vortex sterilize 4. (Optional) Filter Sterilize (0.22 µm syringe filter) vortex->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C or -80°C (Protect from light) aliquot->store stock_solution 10 mM TCS Stock Solution store->stock_solution dilute 8. Dilute Stock Solution into Medium (e.g., 1:1000 for 10 µM) stock_solution->dilute prewarm_medium 7. Pre-warm Cell Culture Medium (37°C) prewarm_medium->dilute mix 9. Mix Gently but Thoroughly dilute->mix working_solution Final Working Solution (e.g., 10 µM TCS in medium) mix->working_solution end Ready for Cell Treatment working_solution->end

Caption: Workflow for preparing TCS stock and working solutions.

References

Application Notes and Protocols for the Experimental Use of 3,3',4',5-Tetrachlorosalicylanilide in Mitochondrial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5-Tetrachlorosalicylanilide (TCS) is a halogenated salicylanilide (B1680751) derivative anticipated to be a potent mitochondrial uncoupler.[1] Salicylanilides are a class of lipophilic weak acids that function as protonophores, disrupting the coupling between the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS).[2] By transporting protons across the inner mitochondrial membrane, they dissipate the proton motive force, leading to a decrease in ATP synthesis, an increase in oxygen consumption, and alterations in cellular metabolic and signaling pathways.[2][3]

The potent biological activities of salicylanilides are closely linked to their chemical structure, with both hydrophobicity and the presence of electron-withdrawing groups being critical for their uncoupling efficacy.[4] Given its polychlorinated structure, this compound is predicted to exhibit strong protonophoric activity, making it a valuable tool for studying mitochondrial function and dysfunction in various experimental models.

These application notes provide a comprehensive overview of the experimental use of this compound in mitochondrial research, including its mechanism of action, quantitative data on related compounds, and detailed protocols for key mitochondrial assays.

Mechanism of Action: Mitochondrial Uncoupling

As a protonophore, this compound is expected to act as a proton shuttle across the inner mitochondrial membrane. The proposed mechanism involves the following steps:

  • Protonation: In the acidic environment of the intermembrane space, the hydroxyl group of the salicylanilide moiety becomes protonated.

  • Translocation: The lipophilic, protonated form of the molecule diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

  • Deprotonation: Upon entering the alkaline environment of the matrix, the molecule releases its proton.

  • Return: The resulting anionic form of the molecule returns to the intermembrane space to repeat the cycle.

This process bypasses the F₀F₁-ATP synthase, effectively uncoupling electron transport from ATP production. The energy from the proton gradient is dissipated as heat instead of being used for ATP synthesis.

Data Presentation: Comparative Uncoupling Activity of Salicylanilides

CompoundUncoupling Activity MetricConcentrationBiological System
This compound Predicted potent uncoupler--
NiclosamideEC50 for uncoupling activity0.29 µM143B ρ0 cells
NiclosamideEC50 for uncoupling activity0.04 µMIsolated mouse liver mitochondria
OxyclozanideStimulated mitochondrial respiration1 µMRat liver mitochondria
3,5-di-tert-butyl-2',4',5'-trichlorosalicylanilideMinimum concentration for full release of state 4 respiration1.3 x 10⁻⁸ MRat liver mitochondria
3,5-dichloro-3'-trifluoromethylsalicylanilideMinimum concentration for full release of state 4 respiration2.0 x 10⁻⁸ MRat liver mitochondria

Note: The uncoupling activity of salicylanilides is dependent on the experimental system and conditions. The data presented should be used for comparative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mitochondrial effects of this compound.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol measures the rate of oxygen consumption by isolated mitochondria or intact cells to assess the effect of this compound on the electron transport chain. A high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) is recommended.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration Buffer (e.g., MiR05 for cells or a specific buffer for isolated mitochondria)

  • Respiratory substrates (e.g., 10 mM pyruvate, 2 mM malate, 10 mM succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • This compound (TCS) stock solution (in DMSO)

  • FCCP (a positive control for uncoupling)

  • Rotenone (B1679576) (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

Procedure (for intact cells using a Seahorse XF Analyzer):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.

  • Pre-treatment (Optional): Treat cells with this compound for a desired period before the assay.

  • Assay Preparation: A day before the assay, hydrate (B1144303) the sensor cartridge. On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with substrates and incubate in a CO₂-free incubator for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. For testing the acute effect of this compound, it can be loaded into the first injector port.

  • Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds.

  • Data Analysis: The software will calculate OCR values. An increase in OCR after the injection of this compound indicates uncoupling activity.[3]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to measure changes in the mitochondrial membrane potential, which is dissipated by uncouplers.

Materials:

  • Cultured cells

  • Assay buffer (e.g., PBS or HBSS)

  • Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRM, or TMRE)

  • This compound (TCS) stock solution (in DMSO)

  • FCCP or CCCP (positive control for uncoupling)

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure (using JC-1 dye):

  • Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence measurement.

  • Dye Loading: Incubate the cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (FCCP or CCCP) and a vehicle control (DMSO).

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization, consistent with uncoupling activity.[5]

Measurement of Mitochondrial ATP Synthesis

This assay quantifies the amount of ATP produced by mitochondria, which is inhibited by uncoupling agents.

Materials:

  • Cultured cells or isolated mitochondria

  • Assay buffer

  • This compound (TCS) stock solution (in DMSO)

  • Oligomycin (positive control for ATP synthesis inhibition)

  • Luciferase-based ATP assay kit

Procedure (for cultured cells):

  • Cell Preparation: Culture and treat cells with this compound for the desired time.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.[3]

  • Luciferase Reaction: In a luminometer plate, mix the cell lysate with a luciferase reagent containing luciferin (B1168401) and luciferase enzyme.

  • Luminescence Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. Measure the luminescence signal using a luminometer.[6]

  • ATP Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the cell lysates.

  • Data Analysis: A decrease in cellular ATP levels in the presence of this compound indicates an inhibition of ATP synthesis, consistent with mitochondrial uncoupling.[3]

Detection of Mitochondrial Reactive Oxygen Species (ROS)

Mitochondrial uncoupling can have complex effects on ROS production. This protocol measures changes in mitochondrial ROS levels.

Materials:

  • Cultured cells

  • Assay buffer

  • Mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red)

  • This compound (TCS) stock solution (in DMSO)

  • Antimycin A (positive control for ROS production)

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a suitable plate for fluorescence analysis.

  • Dye Loading: Load the cells with the MitoSOX™ Red probe according to the manufacturer's instructions.

  • Compound Treatment: Treat the cells with this compound and controls.

  • Fluorescence Measurement: Excite the probe and measure its fluorescence emission. An increase in fluorescence intensity indicates an increase in mitochondrial superoxide (B77818) production.

  • Data Analysis: Quantify the fluorescence intensity relative to the control to determine the effect of this compound on mitochondrial ROS production.

Visualizations

Protonophore_Mechanism cluster_path cluster_etc IMS Intermembrane Space (High H⁺) H_flow H⁺ Matrix Mitochondrial Matrix (Low H⁺) TCS_H_IMS TCS-H TCS_A_Matrix TCS⁻ TCS_H_IMS->TCS_A_Matrix Diffusion ATPSynthase ATP Synthase TCS_A_Matrix->TCS_H_IMS Return to IMS H_Matrix H⁺ TCS_A_Matrix->H_Matrix Deprotonation H_IMS H⁺ H_IMS->TCS_H_IMS Protonation ETC Electron Transport Chain H_pumped H⁺ ETC->H_pumped Pumps H⁺ ATP ATP ATPSynthase->ATP H_pumped->IMS H_flow->ATPSynthase Drives Synthesis

Caption: Protonophore mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture / Mitochondria Isolation OCR_Assay Oxygen Consumption Rate (OCR) Cell_Culture->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Cell_Culture->MMP_Assay ATP_Assay ATP Synthesis Assay Cell_Culture->ATP_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay Cell_Culture->ROS_Assay Compound_Prep Prepare 3,3',4',5-TCS Stock Solution Compound_Prep->OCR_Assay Compound_Prep->MMP_Assay Compound_Prep->ATP_Assay Compound_Prep->ROS_Assay Data_Analysis Analyze Assay Data OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis ROS_Assay->Data_Analysis Interpretation Interpret Effects on Mitochondrial Function Data_Analysis->Interpretation

Caption: Experimental workflow for assessing mitochondrial effects.

Signaling_Consequences TCS This compound Mito_Uncoupling Mitochondrial Uncoupling TCS->Mito_Uncoupling H_Gradient_Dissipation Dissipation of Proton Gradient (ΔΨm ↓) Mito_Uncoupling->H_Gradient_Dissipation ATP_Decrease ↓ ATP Synthesis H_Gradient_Dissipation->ATP_Decrease OCR_Increase ↑ Oxygen Consumption H_Gradient_Dissipation->OCR_Increase AMPK_Activation AMPK Activation ATP_Decrease->AMPK_Activation Metabolic_Shift Metabolic Reprogramming AMPK_Activation->Metabolic_Shift Cell_Signaling Altered Cellular Signaling Metabolic_Shift->Cell_Signaling

Caption: Downstream consequences of mitochondrial uncoupling.

References

Application of 3,3',4',5-Tetrachlorosalicylanilide in Wastewater Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3,3',4',5-Tetrachlorosalicylanilide (TCS) in wastewater treatment research, with a focus on its use for reducing excess sludge production in biological wastewater treatment processes. Additionally, it outlines proposed protocols for investigating the degradation of TCS using advanced oxidation processes (AOPs), an area requiring further research.

Application Note 1: Excess Sludge Reduction in Activated Sludge Processes

This compound is a potent metabolic uncoupler that has been investigated for its ability to reduce the generation of excess sludge in activated sludge systems.[1][2] As a metabolic uncoupler, TCS disrupts the coupling between catabolism (energy generation) and anabolism (biomass synthesis) in microorganisms.[1][3] This leads to a decrease in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][4] Consequently, a larger portion of the organic substrate is catabolized for energy with less being converted into new cell mass, resulting in a reduction in sludge yield.[1][2]

Quantitative Data on Sludge Reduction and Process Performance

The following table summarizes the key quantitative findings from studies on the application of TCS for sludge reduction in activated sludge systems.

ParameterConcentration of TCS (mg/L)ObservationReference
Sludge Growth Rate Reduction 0.8~40% reduction[2]
Sludge Yield Reduction 40 mg/day dosage~30% reduction
Aerobic Growth Yield Reduction 0.4>60% reduction
Substrate Removal Capability 0.5 - 1.0Not adversely affected[2]
Ammonia Oxidation Efficiency 0.8Reduced by as much as 77%
Effect on Nitrification Continuous feedingFailure to remove ammonia
Combined Uncoupler (TCS and TCP) Optimal dosage~52% reduction in sludge yield

TCP: 2,4,6-trichlorophenol

Mechanism of Action as a Metabolic Uncoupler

TCS functions by increasing the permeability of the microbial cell membrane to protons (H+).[1] This dissipates the proton motive force across the membrane, which is essential for ATP synthesis via oxidative phosphorylation.[1] The energy generated from substrate oxidation is then released as heat rather than being captured in ATP.[1] This uncoupling of energy production from biomass growth is the primary mechanism behind the observed reduction in sludge yield.[1]

G cluster_cell Microbial Cell cluster_membrane Cell Membrane Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP synthesis Energy_Heat Energy as Heat Proton_Gradient->Energy_Heat Energy released ATP ATP ATP_Synthase->ATP Catabolism Catabolism (Substrate Oxidation) Catabolism->Proton_Gradient Pumps H+ out Anabolism Anabolism (Biomass Growth) ATP->Anabolism Provides energy TCS This compound (TCS) TCS->Proton_Gradient Dissipates gradient (uncouples) G Start Start Setup Set up duplicate lab-scale reactors Start->Setup Acclimatize Acclimatize activated sludge with synthetic wastewater Setup->Acclimatize Baseline Establish baseline performance Acclimatize->Baseline Dose_TCS Dose experimental reactor with TCS Baseline->Dose_TCS Monitor Monitor key parameters (MLSS, COD, N, SVI) Dose_TCS->Monitor Analyze Analyze data and calculate sludge reduction Monitor->Analyze End End Analyze->End G Reactor Photocatalytic Reactor Sampling_Port Sampling Port Reactor->Sampling_Port Light_Source UV/Visible Light Source Light_Source->Reactor TCS_Solution Aqueous TCS Solution + Photocatalyst TCS_Solution->Reactor Stirrer Magnetic Stirrer Stirrer->Reactor HPLC HPLC Analysis Sampling_Port->HPLC Analyze TCS concentration

References

Application Notes and Protocols for Studying the Photoreactivity of 3,3',4',5-Tetrachlorosalicylanilide (TCSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5-Tetrachlorosalicylanilide (TCSA) is a halogenated salicylanilide (B1680751) that has been used as an antimicrobial agent. However, it is a potent photosensitizer, capable of causing severe skin reactions upon exposure to light, which led to its removal from the market.[1] Understanding the mechanisms of TCSA's photoreactivity is crucial for assessing the photosafety of new chemical entities and for studying the fundamental processes of phototoxicity. When exposed to ultraviolet (UV) light, TCSA can undergo photochemical reactions that lead to the formation of reactive species and covalent bonds with biological molecules, such as proteins.[2] This document provides detailed protocols for studying the photoreactivity of TCSA, focusing on in vitro assays to assess its phototoxic potential and the generation of reactive oxygen species (ROS).

Photophysical and Photochemical Properties

Experimental Protocols

In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This protocol is based on the OECD Test Guideline 432 and is a standardized method for assessing the phototoxic potential of a substance.

Objective: To determine the cytotoxic and phototoxic potential of TCSA by comparing its effect on cell viability in the presence and absence of UVA irradiation.

Materials:

  • Balb/c 3T3 mouse fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • This compound (TCSA)

  • Phosphate-buffered saline (PBS)

  • Neutral Red (NR) solution

  • NR destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well cell culture plates

  • UVA light source with a filter to remove UVB and UVC radiation

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.

  • TCSA Treatment: Prepare a series of dilutions of TCSA in DMEM. After 24 hours, replace the culture medium with the TCSA dilutions. Include a solvent control.

  • UVA Irradiation:

    • One plate (+UVA) is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).

    • The second plate (-UVA) is kept in the dark for the same duration.

  • Incubation: After irradiation, wash the cells with PBS and replace the treatment medium with fresh culture medium. Incubate the plates for another 24 hours.

  • Neutral Red Uptake Assay:

    • Incubate the cells with a medium containing Neutral Red for approximately 3 hours.

    • Wash the cells with PBS to remove excess dye.

    • Add the NR destain solution to each well to extract the dye from the cells.

    • Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis:

    • Calculate the cell viability for each concentration relative to the solvent control for both the +UVA and -UVA plates.

    • Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions.

    • Calculate the Photo-Irritation-Factor (PIF) by comparing the IC50 values from the irradiated and non-irradiated plates. A PIF value greater than 5 is indicative of phototoxic potential.

Data Presentation:

Treatment ConditionTCSA Concentration (µM)Cell Viability (%)IC50 (µM)Photo-Irritation-Factor (PIF)
-UVA (Dark) C1
C2
...
+UVA C1
C2
...
Measurement of Intracellular Reactive Oxygen Species (ROS) Generation

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.

Objective: To quantify the generation of intracellular ROS in cells treated with TCSA and exposed to UVA light.

Materials:

  • Human keratinocytes (e.g., HaCaT) or other suitable cell line

  • Cell culture medium and supplements

  • This compound (TCSA)

  • H2DCFDA probe

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., H2O2)

  • 96-well black, clear-bottom cell culture plates

  • UVA light source

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with PBS and incubate them with H2DCFDA in serum-free medium in the dark.

  • TCSA Treatment: Replace the H2DCFDA solution with different concentrations of TCSA in a suitable buffer or medium.

  • UVA Exposure: Expose the plate to a specific dose of UVA radiation. Include a dark control plate.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Compare the fluorescence intensity of TCSA-treated and irradiated cells to that of the control groups (cells alone, cells + UVA, cells + TCSA in the dark).

Data Presentation:

Treatment GroupTCSA Concentration (µM)UVA Dose (J/cm²)Fold Increase in ROS (vs. Control)
Control 001.0
TCSA only C10
C20
UVA only 0D1
TCSA + UVA C1D1
C2D1
Positive Control (H2O2) N/AN/A

Visualization of Experimental Workflow and Potential Signaling Pathways

While specific signaling pathways for TCSA-induced phototoxicity are not well-documented, the generation of ROS is known to activate several general stress-response pathways. The diagrams below illustrate the general experimental workflow and a hypothetical signaling cascade that could be investigated.

G Experimental Workflow for TCSA Photoreactivity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_analysis Analysis Cell_Culture Cell Culture (e.g., 3T3 Fibroblasts, Keratinocytes) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding TCSA_Prep TCSA Stock Solution Preparation TCSA_Treatment Treat Cells with Varying TCSA Concentrations TCSA_Prep->TCSA_Treatment Cell_Seeding->TCSA_Treatment UVA_Exposure UVA Irradiation (+UVA Plate) TCSA_Treatment->UVA_Exposure Dark_Control Dark Incubation (-UVA Plate) TCSA_Treatment->Dark_Control Phototoxicity_Assay 3T3 NRU Phototoxicity Assay UVA_Exposure->Phototoxicity_Assay ROS_Assay Intracellular ROS Measurement (H2DCFDA) UVA_Exposure->ROS_Assay Dark_Control->Phototoxicity_Assay Dark_Control->ROS_Assay Data_Analysis Data Analysis (IC50, PIF, Fold Change) Phototoxicity_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Workflow for assessing TCSA photoreactivity.

G Hypothetical Signaling Pathway in TCSA Phototoxicity TCSA TCSA Excited_TCSA Excited TCSA* TCSA->Excited_TCSA Absorption UVA UVA Light UVA->Excited_TCSA ROS Reactive Oxygen Species (ROS) Excited_TCSA->ROS Energy Transfer to O2 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Pathway (e.g., p38, JNK) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Ca_Signaling Calcium Signaling Oxidative_Stress->Ca_Signaling Cellular_Response Cellular Response (Apoptosis, Inflammation) MAPK->Cellular_Response NFkB->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Potential ROS-mediated signaling in TCSA phototoxicity.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the photoreactivity of this compound. By employing standardized in vitro assays such as the 3T3 NRU phototoxicity test and specific methods for ROS detection, researchers can obtain valuable data on the phototoxic potential of this and other compounds. While the precise signaling pathways activated by TCSA's photoreactivity require further investigation, the generation of ROS likely plays a central role in initiating cellular stress responses, including the activation of MAPK and NF-κB pathways and dysregulation of calcium signaling. Future studies should aim to elucidate these specific molecular pathways to gain a more complete understanding of TCSA-induced phototoxicity.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5-Tetrachlorosalicylanilide (TCS) is a halogenated salicylanilide (B1680751) known for its potent antimicrobial and uncoupling activities. It functions by disrupting cellular energy metabolism, primarily by affecting Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump.[1] This mechanism of action, which involves the uncoupling of mitochondrial oxidative phosphorylation, makes the assessment of cell viability in the presence of TCS a critical yet challenging task for researchers in drug development and toxicology.

Standard cell viability assays often rely on mitochondrial function. Consequently, the presence of a mitochondrial uncoupler like TCS can lead to significant interference and inaccurate results. These application notes provide detailed protocols for common cell viability assays and discuss potential interferences and alternative methods suitable for use with TCS.

Data Presentation: Quantitative Analysis of TCS Cytotoxicity

Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table presents a compilation of IC50 values for various other compounds in common cancer cell lines to serve as a reference for expected ranges of cytotoxicity. Researchers should determine the specific IC50 for TCS in their cell line of interest using the protocols provided below.

Cell LineCompoundIC50 (µM)Reference
A549 (Lung Carcinoma)Compound X1.5 ± 0.1[2]
A549 (Lung Carcinoma)Compound Y3.5 ± 0.1[2]
A549 (Lung Carcinoma)Compound Z0.7 ± 0.2[2]
HeLa (Cervical Cancer)Compound A3.0 ± 0.5[2]
HeLa (Cervical Cancer)Compound B4.2 ± 0.2[2]
MCF-7 (Breast Cancer)Compound C1.0 ± 0.2[2]
MCF-7 (Breast Cancer)Compound D0.7 ± 0.2[2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to purple formazan (B1609692) crystals. As TCS directly affects mitochondrial function, this assay is prone to interference. A decrease in signal may not solely reflect cell death but also mitochondrial dysfunction. It is crucial to include appropriate controls and consider alternative assays.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of TCS for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Potential Interference: As a mitochondrial uncoupler, TCS can directly inhibit the mitochondrial enzymes responsible for MTT reduction, leading to an underestimation of cell viability.[3]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium. This assay is a good alternative to mitochondrial-based assays as it measures membrane integrity, which is less likely to be directly affected by the mechanism of action of TCS.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Neutral Red (NR) Uptake Assay

The Neutral Red assay is a colorimetric assay that assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. This assay is generally less susceptible to interference from mitochondrial uncouplers.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Staining: After treatment, remove the culture medium and add 100 µL of medium containing 50 µg/mL Neutral Red to each well.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow for dye uptake by viable cells.

  • Washing: Remove the Neutral Red solution and wash the cells with 150 µL of a wash buffer (e.g., PBS).

  • Destaining: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not extensively documented, related compounds and mitochondrial uncouplers are known to induce apoptosis and affect key signaling cascades such as the MAPK and PI3K/Akt pathways. The following diagrams illustrate these general pathways.

apoptosis_pathway cluster_apoptosome Apoptosome Formation TCS This compound (Mitochondrial Uncoupler) Mitochondria Mitochondria TCS->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by TCS.

mapk_pathway Extracellular_Stimuli Extracellular Stimuli Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: General overview of the MAPK signaling cascade.

pi3k_akt_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Caption: Overview of the PI3K/Akt cell survival pathway.

Experimental Workflow

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT, LDH, Neutral Red) incubate->assay measure Measure Absorbance/Fluorescence assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for assessing cell viability.

References

Measuring Mitochondrial Respiration with 3,3',4',5-Tetrachlorosalicylanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, the primary energy currency of the cell. The intricate coupling of the electron transport chain (ETC) and oxidative phosphorylation is essential for maintaining cellular homeostasis. Disruption of this process, known as mitochondrial uncoupling, can have profound physiological and pathological consequences. 3,3',4',5-Tetrachlorosalicylanilide (TCS) is a potent mitochondrial uncoupler that acts as a protonophore, dissipating the proton motive force across the inner mitochondrial membrane. This property makes TCS a valuable tool for studying mitochondrial function, investigating the effects of mitochondrial dysfunction in various disease models, and for screening compounds for potential mitochondrial toxicity in drug development.

These application notes provide a comprehensive guide to utilizing TCS for the measurement of mitochondrial respiration. Detailed protocols for cellular bioenergetic assays using extracellular flux analysis are provided, along with data presentation guidelines and visualizations to aid in the interpretation of results.

Mechanism of Action

TCS is a lipophilic weak acid that readily diffuses across the inner mitochondrial membrane. Its mechanism of action as a protonophore involves a cyclical process of protonation and deprotonation, effectively shuttling protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient uncouples the ETC from ATP synthesis. As the cell attempts to compensate for the reduced ATP production, the ETC works at an accelerated rate, leading to a significant increase in the oxygen consumption rate (OCR).

Data Presentation

The effects of this compound on mitochondrial respiration can be quantified by measuring key parameters of the cellular bioenergetic profile. The following table summarizes the expected dose-dependent effects of TCS on these parameters.

ParameterDescriptionExpected Effect of TCS
Basal Respiration The baseline oxygen consumption rate (OCR) of the cells, representing the energetic demand under normal conditions.Increase
ATP-Linked Respiration The portion of basal respiration that is coupled to ATP synthesis by ATP synthase.Decrease
Proton Leak The component of basal respiration not coupled to ATP synthesis, representing protons that leak across the inner mitochondrial membrane.Increase
Maximal Respiration The maximum OCR attainable by the cell, typically induced by an uncoupler that collapses the proton gradient.TCS itself will induce maximal or near-maximal respiration.
Spare Respiratory Capacity The difference between maximal and basal respiration, representing the cell's ability to respond to an increased energy demand.Decrease (as basal respiration approaches maximal)

Note: The specific concentrations and magnitude of effects will vary depending on the cell type and experimental conditions.

A key quantitative measure of a compound's inhibitory effect is the half-maximal inhibitory concentration (IC50). For this compound, the concentration for 50% inhibition of F0F1-ATPase activity from Vibrio parahaemolyticus is approximately 9 to 10 μM.[1]

Experimental Protocols

The following protocols are designed for use with an extracellular flux analyzer, such as the Agilent Seahorse XF Analyzer, to measure the real-time oxygen consumption rate (OCR) of adherent cells.

Protocol 1: Acute Dose-Response Measurement of Mitochondrial Respiration

This protocol is designed to assess the immediate effects of a range of TCS concentrations on mitochondrial respiration.

Materials:

  • Adherent cells of interest

  • Cell culture medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • This compound (TCS) stock solution (in DMSO)

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (a potent uncoupler, for comparison and determination of maximal respiration)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Extracellular flux analyzer and associated consumables

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate (B1144303) a Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, warm the assay medium to 37°C.

    • Prepare working solutions of TCS at various concentrations in the assay medium. Also, prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

    • Remove the cell culture medium from the cell plate and wash the cells twice with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour to allow for temperature and pH equilibration.

  • Instrument Setup and Assay Execution:

    • Load the hydrated sensor cartridge with the prepared compounds (TCS, oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports.

    • Place the cell plate into the extracellular flux analyzer.

    • Program the instrument to perform a mitochondrial stress test. A typical injection strategy would be:

      • Port A: TCS (at various concentrations) or vehicle control

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

    • The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

  • Data Analysis:

    • Use the instrument's software to analyze the OCR data and calculate the key parameters of mitochondrial respiration (Basal Respiration, ATP-Linked Respiration, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity) for each TCS concentration.

Protocol 2: Measuring Proton Leak Induced by TCS

This protocol specifically focuses on quantifying the increase in proton leak caused by TCS.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Instrument Setup and Assay Execution:

    • Load the hydrated sensor cartridge with the following injection strategy:

      • Port A: Oligomycin

      • Port B: TCS (at various concentrations) or vehicle control

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

    • The instrument will first measure the basal OCR.

    • The injection of oligomycin will inhibit ATP synthase, and the resulting OCR will represent the initial proton leak.

    • The subsequent injection of TCS will further increase the OCR, and this increase above the oligomycin-induced rate is a direct measure of the proton leak induced by TCS.

    • FCCP is injected to determine the maximal respiratory capacity, and rotenone/antimycin A to determine non-mitochondrial respiration.

  • Data Analysis:

    • Calculate the proton leak for each concentration of TCS by subtracting the OCR after oligomycin injection from the OCR after TCS injection.

Mandatory Visualizations

G cluster_0 Mitochondrial Matrix cluster_1 Intermembrane Space TCS_H TCS-H (Protonated) H_matrix H+ TCS_H->H_matrix Deprotonation TCS_neg TCS- (Anionic) TCS_H->TCS_neg Translocation ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_IMS H+ H_IMS->ATP_Synthase Proton Motive Force H_IMS->TCS_neg Protonation ETC Complex I Complex II Complex III Complex IV ETC:f3->H_IMS Proton Pumping

Caption: Mechanism of mitochondrial uncoupling by this compound (TCS).

G start Start: Seed Cells in Seahorse Microplate hydrate Hydrate Sensor Cartridge (Overnight) start->hydrate wash_cells Wash Cells and Add Assay Medium start->wash_cells prepare_assay Prepare Assay Medium and Compounds (TCS, etc.) hydrate->prepare_assay load_cartridge Load Compounds into Sensor Cartridge prepare_assay->load_cartridge equilibrate Equilibrate Cell Plate (non-CO2 incubator) wash_cells->equilibrate run_assay Run Seahorse XF Assay (Measure OCR) equilibrate->run_assay load_cartridge->run_assay analyze_data Analyze Data: Calculate Bioenergetic Parameters run_assay->analyze_data end End: Interpret Results analyze_data->end

Caption: Experimental workflow for measuring mitochondrial respiration with TCS.

Conclusion

This compound is a powerful tool for probing mitochondrial function. By acting as a protonophore, it effectively uncouples oxidative phosphorylation, providing a means to assess the maximal respiratory capacity of cells and to investigate the consequences of mitochondrial uncoupling. The protocols and guidelines presented in these application notes offer a framework for researchers to incorporate TCS into their studies of cellular bioenergetics. Careful experimental design and data analysis are crucial for obtaining robust and interpretable results, which can provide valuable insights into the role of mitochondrial function in health and disease, as well as in the safety assessment of novel therapeutic agents.

References

Application Notes and Protocols for Studying ATP Hydrolysis with 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5-Tetrachlorosalicylanilide (TCS) is a potent bioactive molecule belonging to the salicylanilide (B1680751) class of compounds. It is widely recognized as a classic uncoupler of oxidative phosphorylation.[1][2][3] In cellular bioenergetics, oxidative phosphorylation is the primary process for ATP synthesis, coupling the electron transport chain (ETC) to the phosphorylation of ADP.[4][5] Uncoupling agents like TCS disrupt this linkage, inhibiting ATP synthesis without directly impeding the respiratory chain or the ATP synthase enzyme.[1][2][6] This property makes TCS a valuable tool for studying the dynamics of ATP hydrolysis and synthesis, mitochondrial function, and cellular energy metabolism.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of TCS involves its function as a protonophore—a lipid-soluble weak acid that transports protons across the inner mitochondrial membrane.[1][2]

  • Proton Gradient: The electron transport chain pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a potent electrochemical gradient, often referred to as the proton-motive force.[4][7]

  • ATP Synthase Function: ATP synthase (also known as F₀F₁-ATPase) utilizes the energy from the flow of protons back into the matrix to drive the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi).[4][7]

  • TCS Action: TCS, being a weak acid, can become protonated in the acidic intermembrane space.[3] The protonated, neutral form of TCS is hydrophobic and can readily diffuse across the inner mitochondrial membrane.

  • Gradient Dissipation: Once in the more alkaline matrix, TCS releases its proton, dissipating the electrochemical gradient. The unprotonated TCS anion then returns to the intermembrane space to repeat the cycle.

  • Consequences: This short-circuiting of the proton flow uncouples electron transport from ATP synthesis. The energy from the proton gradient is dissipated as heat instead of being used for ATP production.[6] Consequently, the cell may increase ATP hydrolysis in an attempt to compensate for the energy deficit, making TCS an indirect tool for studying processes related to ATP consumption.

cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain H_IMS H+ ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase H_Matrix H+ TCS_neg TCS⁻ H_IMS->ATP_Synthase Flows through H_IMS->TCS_neg Protonation TCS_H TCS-H TCS_H->H_Matrix Deprotonation (Gradient Dissipation) TCS_H->TCS_neg Diffusion TCS_neg->TCS_H Diffusion start Start prep Prepare Respirometer Chamber with Buffer start->prep add_mito Add Isolated Mitochondria prep->add_mito get_state2 Measure State 2 (Baseline Respiration) add_mito->get_state2 add_subs Add Substrates (Pyruvate, Malate) get_state2->add_subs get_state4 Measure State 4 (ADP-limited) add_subs->get_state4 add_adp Add ADP get_state4->add_adp get_state3 Measure State 3 (Maximal Coupled) add_adp->get_state3 add_oligo Add Oligomycin get_state3->add_oligo get_state4o Measure State 4o (Proton Leak) add_oligo->get_state4o add_tcs Titrate with TCS get_state4o->add_tcs measure_uncoupling Measure Stimulated Respiration add_tcs->measure_uncoupling measure_uncoupling->add_tcs Repeat Titration end End measure_uncoupling->end start Start seed_cells Seed Adherent Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with TCS (and Controls: Vehicle, FCCP) incubate_overnight->treat_cells incubate_treat Incubate for Desired Time treat_cells->incubate_treat load_dye Load Cells with TMRE Dye incubate_treat->load_dye incubate_dye Incubate for 20-30 min load_dye->incubate_dye wash_cells Wash Cells with PBS incubate_dye->wash_cells read_fluorescence Read Fluorescence (Ex/Em = 549/575 nm) wash_cells->read_fluorescence analyze_data Analyze Data (Normalize to Control) read_fluorescence->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

3,3',4',5-Tetrachlorosalicylanilide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,3',4',5-Tetrachlorosalicylanilide (TCS) in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCS) and why is its solubility a concern?

A1: this compound (TCS) is a chlorinated salicylanilide.[1] It is a crystalline solid that is practically insoluble in water, which presents a significant challenge for its use in aqueous buffers common in biological and chemical experiments.[2] This poor solubility can lead to issues with accurate dosing, precipitation during experiments, and reduced bioavailability in assays.

Q2: What are the basic physicochemical properties of TCS?

A2: Understanding the basic properties of TCS is the first step in troubleshooting solubility issues. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₇Cl₄NO₂[3]
Molecular Weight 351.01 g/mol [2][4]
Appearance Off-white to beige crystalline powder[4][5]
Melting Point 161-162 °C[1][4][6][7]
Water Solubility Practically insoluble/negligible[2]
Organic Solvent Solubility Soluble in many organic solvents[1][2]
Aqueous Solubility Soluble in alkaline aqueous solutions and solutions of wetting agents[1][2]

Q3: My TCS powder is not dissolving in my aqueous buffer. What should I do?

A3: Direct dissolution of TCS in aqueous buffers is highly unlikely to be successful due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of poorly soluble compounds for biological assays.

Q4: I observed a precipitate after diluting my TCS stock solution into my aqueous buffer. What is the cause and how can I fix it?

A4: This is a common phenomenon known as "crashing out." It occurs when the hydrophobic compound, initially dissolved in a high percentage of organic solvent, is introduced into an aqueous environment where it is not soluble. The organic solvent concentration is no longer sufficient to keep the compound dissolved. To address this, you can try several strategies outlined in the troubleshooting guide below, such as reducing the final concentration, optimizing the co-solvent percentage, or using solubility enhancers.

Q5: What general strategies can I employ to improve the solubility of TCS in my experiments?

A5: Several techniques can be used to enhance the solubility of poorly water-soluble compounds like TCS. These can be broadly categorized as:

  • pH Adjustment: TCS is more soluble in alkaline (higher pH) aqueous solutions.[1][2] Adjusting the pH of your buffer to be more alkaline may improve solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell viability).

  • Solubilizing Agents: The use of surfactants or wetting agents can help to keep TCS in solution.[1][2]

  • Particle Size Reduction: While more applicable to solid dosage forms, techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[8][9]

Troubleshooting Guides

Issue 1: Difficulty Preparing a Clear Stock Solution

If you are having trouble dissolving TCS in an organic solvent to create a stock solution, follow these steps:

  • Verify Solvent Choice: Ensure you are using a suitable organic solvent. DMSO and ethanol (B145695) are common choices.

  • Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C). Avoid excessive heat, which could lead to compound degradation.

  • Sonication: Use a sonicator to aid in the dissolution process.

  • Increase Solvent Volume: If the above steps do not work, you may be trying to create a solution that is too concentrated. Try reducing the concentration by adding more solvent.

Stock_Solution_Workflow start start dissolve dissolve start->dissolve mix mix dissolve->mix observe observe mix->observe clear clear observe->clear Clear troubleshoot troubleshoot observe->troubleshoot Cloudy/ Precipitate

Issue 2: Precipitation Upon Dilution in Aqueous Buffer

This is the most common issue encountered. The following workflow can help you troubleshoot this problem.

Precipitation_Troubleshooting

Experimental Protocols

Protocol 1: Preparation of a Concentrated TCS Stock Solution

This protocol describes the preparation of a 10 mM TCS stock solution in DMSO.

Materials:

  • This compound (TCS) powder (MW: 351.01 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 3.51 mg of TCS per 1 mL of DMSO.

    • Calculation: 10 mmol/L * 351.01 g/mol * 1 L/1000 mL * 1000 mg/g = 3.51 mg/mL

  • Weighing: Accurately weigh out the desired amount of TCS powder and place it in a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the calculated volume of DMSO to the tube containing the TCS powder.

  • Mixing: Vortex the solution vigorously until the TCS is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of TCS Solubility in a Specific Aqueous Buffer

Materials:

  • TCS powder

  • Your aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Thermostatic shaker or incubator

  • Centrifuge

  • 0.22 µm syringe filters (ensure they do not bind your compound)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of TCS powder to a known volume of your aqueous buffer in a sealed vial. "Excess" means that there should be visible undissolved powder.

  • Equilibration: Place the vial in a thermostatic shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved TCS.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles.

  • Quantification:

    • Prepare a standard curve of known TCS concentrations in your buffer (you may need to use a co-solvent to prepare the standards and then dilute them, keeping the co-solvent percentage consistent and low).

    • Analyze the concentration of TCS in the filtered supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.

    • The measured concentration is the equilibrium solubility of TCS in that specific buffer at that temperature.

Solubility_Determination_Workflow

References

Technical Support Center: 3,3',4',5-Tetrachlorosalicylanilide (TCS) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 3,3',4',5-Tetrachlorosalicylanilide (TCS) in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your TCS solutions for reliable experimental outcomes.

Troubleshooting Guides

Issue: Rapid Degradation of TCS Solution Upon Storage

Question: My TCS solution appears to lose potency or change color over a short period. What could be the cause and how can I prevent it?

Answer:

Rapid degradation of this compound (TCS) in solution is a common issue, primarily driven by its sensitivity to light, and to a lesser extent, hydrolysis and temperature. The tetrachlorinated nature of the molecule makes it susceptible to photochemical reactions, particularly under UV irradiation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Photodegradation • Store TCS solutions in amber glass vials or wrap containers with aluminum foil. • Minimize exposure to ambient and direct light during experiments. • Work in a dimly lit environment or use light-blocking shields.TCS is known to be a potent photosensitizer and can degrade upon exposure to ultraviolet (UV) light, leading to the cleavage of chlorine atoms.[1]
Hydrolysis • Prepare solutions in aprotic solvents like DMSO or ethanol (B145695) when possible. • If aqueous solutions are necessary, use freshly prepared buffers and adjust the pH to be near neutral (pH 6-7) for optimal stability.[2] • For prolonged storage, consider lyophilizing the compound and reconstituting it just before use.The amide bond in salicylanilides can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[2][3]
Temperature Effects • Store stock solutions at -20°C or -80°C for long-term storage. • For working solutions, store at 2-8°C and use within a short period. • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.Higher temperatures can accelerate both photodegradation and hydrolysis rates.
Oxidation • Use degassed solvents to prepare solutions. • Consider adding antioxidants to the solution (see FAQ section for recommendations).Although less common, oxidative degradation can occur, especially in the presence of reactive oxygen species.

Logical Flow for Troubleshooting:

Start TCS Solution Degradation Observed Check_Light Was the solution protected from light? Start->Check_Light Check_Solvent What solvent was used? Check_Light->Check_Solvent Yes Implement_Light_Protection Store in amber vials or wrap in foil. Minimize light exposure during handling. Check_Light->Implement_Light_Protection No Check_pH Was the pH of the aqueous solution controlled? Check_Solvent->Check_pH Aprotic Implement_Solvent_Choice Use aprotic solvents (e.g., DMSO). If aqueous, use freshly prepared neutral buffers. Check_Solvent->Implement_Solvent_Choice Aqueous Check_Temp How was the solution stored? Check_pH->Check_Temp Yes Implement_pH_Control Adjust pH to 6-7 for aqueous solutions. Check_pH->Implement_pH_Control No Implement_Temp_Control Store stock solutions at ≤ -20°C. Aliquot to avoid freeze-thaw cycles. Check_Temp->Implement_Temp_Control Improperly Resolved Degradation Minimized Check_Temp->Resolved Properly Implement_Light_Protection->Resolved Implement_Solvent_Choice->Resolved Implement_pH_Control->Resolved Implement_Temp_Control->Resolved

Caption: Troubleshooting workflow for TCS solution degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for TCS in solution?

A1: The most significant degradation pathway for TCS in solution is photodegradation.[1] Exposure to UV light can initiate a photochemical reaction leading to the cleavage of carbon-chlorine bonds and the formation of various degradation products. Hydrolysis of the amide linkage can also occur, particularly under non-neutral pH conditions.

Q2: Are there any recommended stabilizers to prevent TCS degradation?

A2: While specific stabilizers for TCS are not extensively documented, general strategies for preventing photodegradation of chlorinated aromatic compounds can be applied. These fall into two main categories:

  • UV Absorbers: These compounds absorb UV radiation and dissipate it as heat, thereby protecting the target molecule. Benzophenone-based UV absorbers are a common choice.

  • Hindered Amine Light Stabilizers (HALS): HALS act as radical scavengers, interrupting the chain reactions initiated by UV light. They are effective at low concentrations and can be regenerated in a cyclic process.

The choice and concentration of a stabilizer should be carefully evaluated for compatibility with the experimental system and to avoid interference with the intended assays.

Q3: What is the expected half-life of TCS in solution?

A3: The half-life of TCS is highly dependent on the specific conditions. In a study on biodegradation in activated sludge, the half-life was found to be approximately 7.3 hours. However, in sterile laboratory solutions, the degradation rate will be primarily influenced by light exposure, temperature, and pH. Under optimal storage conditions (protected from light, low temperature, neutral pH in an aprotic solvent), the half-life can be significantly extended.

Q4: How can I monitor the degradation of my TCS solution?

A4: The degradation of TCS can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A decrease in the peak area of the parent TCS molecule and the appearance of new peaks corresponding to degradation products would indicate degradation. UV-Vis spectrophotometry can also be used to observe changes in the absorption spectrum over time.

Data Presentation

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound under various laboratory conditions. The following table summarizes the available data and provides a template for researchers to populate with their own experimental findings.

Table 1: Degradation Kinetics of this compound (TCS)

Condition Solvent Parameter Value Reference
BiodegradationActivated SludgeHalf-life (t½)7.3 hours[4][5]
Hypothetical PhotodegradationMethanol (B129727)Rate Constant (k)Data Needed
Hypothetical Hydrolysis (pH 4)Aqueous BufferHalf-life (t½)Data Needed
Hypothetical Hydrolysis (pH 9)Aqueous BufferHalf-life (t½)Data Needed

Experimental Protocols

Protocol 1: Forced Degradation Study of TCS

This protocol outlines the steps to intentionally degrade TCS under various stress conditions to understand its stability profile and identify potential degradation products.

1. Materials:

  • This compound (TCS)

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of TCS in methanol.

3. Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of TCS stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of TCS stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of TCS stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution and expose the solid TCS to 80°C in an oven for 48 hours. Re-dissolve in methanol for analysis.

  • Photodegradation: Expose a clear vial containing the TCS stock solution to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Workflow for Forced Degradation Study:

Start Prepare 1 mg/mL TCS Stock Solution in Methanol Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Base Base Hydrolysis (1N NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (30% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (80°C, solid) Start->Thermal Photo Photodegradation (Photostability Chamber) Start->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Dilute Dilute Samples Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze Data Evaluate Degradation Profile Analyze->Data

Caption: Workflow for conducting a forced degradation study of TCS.

Protocol 2: Development of a Stability-Indicating HPLC Method for TCS

This protocol provides a starting point for developing an HPLC method capable of separating TCS from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 265 nm (or Diode Array Detector to monitor multiple wavelengths)

2. Method Validation:

  • Inject a mixture of the stressed samples from the forced degradation study to ensure the separation of degradation products from the parent TCS peak.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Logical Relationship for HPLC Method Development:

Start Define Analytical Goal: Separate TCS and Degradants Select_Column Select Stationary Phase (e.g., C18) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (e.g., ACN/Water with modifier) Select_Column->Select_Mobile_Phase Optimize_Gradient Optimize Gradient Elution Select_Mobile_Phase->Optimize_Gradient Optimize_Detection Optimize Detection Wavelength Optimize_Gradient->Optimize_Detection Inject_Stressed_Samples Inject Samples from Forced Degradation Study Optimize_Detection->Inject_Stressed_Samples Assess_Separation Assess Peak Resolution and Purity Inject_Stressed_Samples->Assess_Separation Assess_Separation->Optimize_Gradient Inadequate Separation Validate_Method Validate Method (ICH Guidelines) Assess_Separation->Validate_Method Adequate Separation Final_Method Final Stability-Indicating Method Validate_Method->Final_Method

Caption: Logical flow for developing a stability-indicating HPLC method.

Signaling Pathways and Degradation Mechanisms

Proposed Photodegradation Pathway of this compound

The primary photodegradation mechanism of TCS is believed to involve the homolytic cleavage of the C-Cl bonds upon absorption of UV radiation. This process generates radical intermediates that can subsequently react with the solvent or other molecules, leading to a cascade of degradation products.

TCS This compound Excited_TCS Excited State TCS* TCS->Excited_TCS hν (UV light) Radical_Intermediate Radical Intermediate + Cl• Excited_TCS->Radical_Intermediate C-Cl Bond Cleavage Dechlorinated_Products Successive Dechlorination (Tri-, Di-, Mono-chloro derivatives) Radical_Intermediate->Dechlorinated_Products Hydroxylated_Products Hydroxylated Products Radical_Intermediate->Hydroxylated_Products + •OH (from solvent) Ring_Opening Ring Opening Products Dechlorinated_Products->Ring_Opening Further Degradation Hydroxylated_Products->Ring_Opening Further Degradation

Caption: Proposed photodegradation pathway of TCS.

References

Technical Support Center: HPLC Analysis of 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3,3',4',5-Tetrachlorosalicylanilide (TCSA). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the HPLC analysis of this compound?

A1: The primary sources of interference in TCSA analysis stem from three main categories:

  • Degradation Products: TCSA is susceptible to degradation under various conditions, particularly exposure to light (photodegradation), acid, base, and oxidation.[1][2][3] These degradation products can have similar chromatographic behavior to TCSA, leading to co-elution or overlapping peaks.

  • Matrix Components: When analyzing TCSA in complex samples such as cosmetics, creams, or environmental samples (e.g., water, soil), components of the matrix can interfere with the analysis.[4][5][6] These can include excipients, fats, oils, proteins, or other organic matter.

  • Related Chemical Impurities: Impurities from the synthesis process of TCSA, such as other chlorinated salicylanilides or starting materials, can also be present and interfere with the analysis.

Q2: My chromatogram shows unexpected peaks when analyzing a sample that has been exposed to light. What could be the cause?

A2: this compound is a known potent photosensitizer.[7] When exposed to ultraviolet (UV) light, it undergoes photodegradation, forming various photoproducts. These photoproducts are a likely cause of the unexpected peaks in your chromatogram. It is crucial to protect TCSA standards and samples from light during all stages of preparation and analysis.

Q3: I am observing peak tailing for my TCSA standard. What are the possible reasons and solutions?

A3: Peak tailing can be caused by several factors:

  • Secondary Interactions: The salicylanilide (B1680751) structure can interact with active sites on the silica (B1680970) packing of the HPLC column. Ensure the pH of your mobile phase is appropriate to suppress the ionization of the phenolic hydroxyl group (e.g., a slightly acidic pH).

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing it may be necessary.

  • Extra-column Effects: Issues with tubing, fittings, or the detector flow cell can contribute to peak tailing. Ensure all connections are secure and the correct volume of tubing is used.

Q4: How can I minimize interference from the sample matrix when analyzing TCSA in cosmetic creams?

A4: A robust sample preparation procedure is key to minimizing matrix effects. For cosmetic creams, this typically involves a liquid-liquid extraction or a solid-phase extraction (SPE) step to separate the TCSA from the bulk of the matrix components. A common approach for cosmetic samples involves extraction with a solvent like acetonitrile (B52724), possibly with the addition of formic acid.[4] It is also advisable to filter all sample extracts through a 0.45 µm filter before injection.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem Potential Cause Recommended Action
Ghost Peaks in Blank Injection Contamination of the mobile phase, injection port, or column.1. Prepare fresh mobile phase. 2. Purge the injection port with a strong solvent. 3. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
Drifting Retention Times Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before starting the analysis. 2. Prepare fresh mobile phase and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature.
Poor Peak Resolution Inappropriate mobile phase composition, degraded column, or co-eluting interferences.1. Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio). 2. Perform a column performance test to check for degradation. 3. If co-elution with a degradation product is suspected, perform a forced degradation study to identify the retention time of the degradant.
Loss of Sensitivity Detector lamp issue, contaminated flow cell, or sample degradation.1. Check the detector lamp's usage hours and replace if necessary. 2. Clean the detector flow cell according to the manufacturer's instructions. 3. Ensure standards and samples are fresh and have been protected from light.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for specific applications. It is based on methods used for related chlorinated salicylanilides.

Parameter Condition
HPLC System Standard HPLC with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

Table 1: Example HPLC Parameters for TCSA Analysis.[8]

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products that could interfere with your analysis.[1][2][3][9]

Stress Condition Methodology
Acid Hydrolysis Dissolve TCSA in a solution of 0.1 M HCl and heat at 60°C for 2 hours.
Base Hydrolysis Dissolve TCSA in a solution of 0.1 M NaOH and heat at 60°C for 2 hours.
Oxidation Dissolve TCSA in a solution of 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose solid TCSA to 105°C for 24 hours.
Photodegradation Expose a solution of TCSA to UV light (e.g., 254 nm) for 24 hours.

Table 2: Typical Conditions for a Forced Degradation Study.

Visual Guides

G Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed check_blank Inject a Blank (Mobile Phase) start->check_blank check_standard Re-inject Fresh Standard check_blank->check_standard No system_contamination System Contamination check_blank->system_contamination Yes sample_issue Is the peak only in the sample? check_standard->sample_issue No standard_degradation Standard Degradation check_standard->standard_degradation Yes matrix_interference Matrix Interference sample_issue->matrix_interference Yes analyte_degradation Analyte Degradation sample_issue->analyte_degradation No (also in stressed standard) action_clean Clean System: - Fresh Mobile Phase - Flush Column - Clean Injector system_contamination->action_clean action_prepare_standard Prepare Fresh Standard Protect from Light standard_degradation->action_prepare_standard action_sample_prep Optimize Sample Prep: - Improve Extraction - Use SPE matrix_interference->action_sample_prep action_forced_degradation Perform Forced Degradation Study to Confirm Degradant Peak analyte_degradation->action_forced_degradation

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

G Sample Preparation Workflow for TCSA in Cosmetics start Weigh Cosmetic Sample add_solvent Add Extraction Solvent (e.g., Acetonitrile) start->add_solvent vortex Vortex/Sonicate to Disperse add_solvent->vortex centrifuge Centrifuge to Separate Solids vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter through 0.45 µm Syringe Filter collect_supernatant->filter inject Inject into HPLC filter->inject

References

troubleshooting unexpected results in 3,3',4',5-Tetrachlorosalicylanilide experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3',4',5-Tetrachlorosalicylanilide (TCS). Our goal is to help you navigate the challenges of your experiments and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (TCS)?

A1: The primary mechanism of action of TCS is the uncoupling of mitochondrial oxidative phosphorylation. As a lipophilic weak acid, it acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat. Additionally, TCS has been shown to affect Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump, exhibiting both stimulatory and inhibitory effects depending on its concentration[1].

Q2: What are the main experimental challenges associated with TCS?

A2: The main experimental challenges with TCS are its low aqueous solubility and its potential for phototoxicity. Its hydrophobic nature can lead to precipitation in aqueous buffers and cell culture media, making accurate dosing difficult. Furthermore, TCS is a known photosensitizer and can cause phototoxic effects in the presence of light, which can confound experimental results, particularly in cell-based assays.

Q3: Is this compound fluorescent?

A3: Yes, TCS fluoresces under ultraviolet (UV) light[1]. This property should be considered when designing experiments that use fluorescence-based readouts, as it may interfere with the assay signal.

Q4: What were the historical applications of TCS?

A4: TCS was previously used as an antimicrobial agent in a variety of consumer products, including surgical soaps, shampoos, and deodorants. However, it was found to be a potent photosensitizer capable of causing disabling skin disorders, which led to its removal from the market by the FDA in 1975[1].

Troubleshooting Guides

Issue 1: Precipitation of TCS in Aqueous Solutions

Q: I am observing a precipitate after adding my TCS stock solution to my aqueous experimental buffer or cell culture medium. What could be the cause and how can I resolve this?

A: This is a common issue due to the low aqueous solubility of TCS. The likely causes are "solvent shock," where the rapid dilution of an organic stock solution into an aqueous medium causes the compound to crash out, or exceeding the solubility limit of TCS in your final working solution.

Solutions:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved before use.

  • Pre-warm Media: Warming the cell culture medium or buffer to 37°C can help increase the solubility of TCS.

  • Gradual Dilution: Add the TCS stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This gradual introduction helps to avoid solvent shock.

  • Utilize Serum: If your experimental design allows, the presence of serum (e.g., Fetal Bovine Serum - FBS) in the media can aid in solubilizing hydrophobic compounds.

  • Test a Concentration Range: It may be necessary to perform a dose-response experiment with a range of lower final concentrations to determine the practical solubility limit of TCS under your specific experimental conditions.

  • Filter Sterilization: After preparing the final working solution of TCS in your medium, consider sterile filtering it through a 0.22 µm filter to remove any initial micro-precipitates.

Issue 2: Unexpected Cytotoxicity or Altered Cell Behavior

Q: I am observing higher than expected cytotoxicity or unusual cell behavior in my cell-based assays with TCS, even at low concentrations. What could be the cause?

A: Unexpected cellular effects can be due to the inherent phototoxicity of TCS. If your cells are exposed to ambient light during incubation or observation, TCS can become activated and induce phototoxic damage.

Solutions:

  • Conduct Experiments in the Dark: Protect your cell cultures from light as much as possible during and after treatment with TCS. Use red light when handling is necessary.

  • Perform a Phototoxicity Assay: To confirm if the observed effects are due to phototoxicity, you can perform a simple comparative experiment. Treat two sets of cells with TCS, incubate one set in the dark and expose the other to a controlled dose of non-cytotoxic UV-A light. A significant difference in cell viability between the two sets would indicate a phototoxic effect.

  • Assay Interference: TCS's chemical structure suggests it could be a Pan-Assay Interference Compound (PAINS). Consider running control experiments to rule out assay artifacts, such as interference with fluorescent or colorimetric readouts.

Quantitative Data

Table 1: Solubility of this compound (TCS)
SolventSolubilityReference
WaterPractically insoluble[1]
Alkaline Aqueous SolutionsSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble (Specific quantitative data not readily available)[2]
EthanolSoluble (Specific quantitative data not readily available)
Other Organic SolventsSoluble in many[1]
Table 2: Reported IC50 Values for Salicylanilide Derivatives
CompoundCell Line(s)Cancer TypeIC50 (µM)Reference
3',5,5'-Trichlorosalicylanilide (Closantel)Zebrafish xenograft modelsLymphoma, Cervical, Pancreatic, Liver1.45 - 1.69 (Antiangiogenic activity)[3]
NiclosamideMDA-MB-231Triple-Negative Breast Cancer13.63 ± 0.43[3]
NiclosamideHs578TTriple-Negative Breast Cancer25.32 ± 0.54[3]
NiclosamideHGC-27Gastric Cancer~1.0[3]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Uncoupling using an Oxygen Consumption Rate (OCR) Assay

This protocol provides a method to assess the mitochondrial uncoupling activity of TCS by measuring the rate of oxygen consumption in isolated mitochondria or whole cells.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and a substrate like succinate (B1194679) or pyruvate/malate)

  • This compound (TCS) stock solution (in DMSO)

  • ADP solution

  • Oligomycin (ATP synthase inhibitor)

  • FCCP or CCCP (positive control for uncoupling)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure (for isolated mitochondria):

  • Prepare Mitochondria: Isolate mitochondria from your tissue or cell source using standard differential centrifugation protocols.

  • Respirometer Setup: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow the signal to stabilize.

  • Add Mitochondria: Add a known amount of isolated mitochondria to the chambers.

  • Measure State 2 Respiration: Record the basal oxygen consumption rate (substrate alone).

  • Measure State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure the coupled respiration rate.

  • Measure State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to the "State 4" or resting rate.

  • TCS Titration: Sequentially add increasing concentrations of TCS to the chamber and record the stimulation of oxygen consumption. A potent uncoupler will significantly increase the respiration rate above the State 4 level.

  • Positive Control: In a separate experiment, add a known uncoupler like FCCP to determine the maximal uncoupled respiration rate.

Data Analysis:

Plot the oxygen consumption rate as a function of TCS concentration to determine the concentration that elicits the maximal uncoupled respiration rate.

Protocol 2: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Adapted from OECD Guideline 432)

This protocol is designed to identify the phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of UV-A light.

Materials:

  • Balb/c 3T3 mouse fibroblast cell line

  • Cell culture medium (e.g., DMEM with serum and antibiotics)

  • This compound (TCS) stock solution

  • 96-well cell culture plates

  • UV-A light source with a filter to block UVB and UVC

  • Neutral Red solution

  • Neutral Red desorb solution (e.g., ethanol/acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density that will not result in confluence by the end of the experiment (e.g., 1 x 10^4 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of TCS in culture medium. Remove the old medium from the cells and add the TCS dilutions to both plates. Include a solvent control.

  • Incubation: Incubate the plates for 1 hour.

  • Irradiation:

    • Irradiated Plate (+UVA): Expose one plate to a non-cytotoxic dose of UV-A light (e.g., 5 J/cm²).

    • Non-Irradiated Plate (-UVA): Keep the second plate in the dark for the same duration as the irradiation.

  • Post-Incubation: After irradiation, decant the test solutions, wash the cells with PBS, and add fresh culture medium. Incubate for another 18-24 hours.

  • Neutral Red Uptake:

    • Remove the culture medium and add Neutral Red solution to each well. Incubate for 3 hours.

    • Remove the Neutral Red solution, wash the cells, and add Neutral Red desorb solution to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Shake the plates and measure the absorbance at the appropriate wavelength (e.g., 540 nm).

Data Analysis:

  • Calculate IC50: Determine the concentration of TCS that causes a 50% reduction in cell viability (IC50) for both the irradiated (+UVA) and non-irradiated (-UVA) plates.

  • Calculate Photo Irritation Factor (PIF): PIF = IC50 (-UVA) / IC50 (+UVA). A PIF value ≥ 5 is indicative of phototoxic potential.

Visualizations

Mechanism of Mitochondrial Uncoupling by TCS cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_out H+ (Protons) High Concentration ETC->Protons_out Pumps H+ out ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Generates ATP Protons_out->ATPsynthase Proton Motive Force TCS TCS (Protonophore) Protons_out->TCS Binds H+ Protons_in H+ (Protons) Low Concentration Protons_in->TCS TCS->Protons_in Transports H+ in Heat Heat TCS->Heat Energy Dissipated

Caption: Mechanism of Mitochondrial Uncoupling by TCS.

Troubleshooting TCS Solubility Issues start Start: Precipitation Observed q1 Is stock solution fully dissolved in appropriate solvent (e.g., DMSO)? start->q1 sol1 Optimize stock solution preparation. q1->sol1 No q2 Are you adding stock directly to cold aqueous buffer? q1->q2 Yes sol1->q2 sol2 Pre-warm buffer to 37°C. Add stock dropwise with mixing. q2->sol2 Yes q3 Does your final concentration exceed the solubility limit? q2->q3 No sol2->q3 sol3 Perform a dose-response to find the optimal working concentration. q3->sol3 Yes end_success Success: Clear Solution q3->end_success No sol3->end_success end_fail Issue Persists: Consider alternative formulation or compound. sol3->end_fail

Caption: Workflow for Troubleshooting TCS Solubility.

Workflow for 3T3 NRU Phototoxicity Assay start Seed 3T3 cells in two 96-well plates treat Treat both plates with serial dilutions of TCS start->treat incubate1 Incubate for 1 hour treat->incubate1 split incubate1->split irradiate Plate 1: Expose to non-toxic dose of UV-A light split->irradiate dark Plate 2: Keep in the dark split->dark incubate2 Wash and incubate both plates for 18-24 hours irradiate->incubate2 dark->incubate2 nru Perform Neutral Red Uptake (NRU) assay incubate2->nru measure Measure absorbance nru->measure calculate Calculate IC50 for both plates and determine Photo Irritation Factor (PIF) measure->calculate

Caption: Experimental Workflow for Phototoxicity Assessment.

References

Technical Support Center: Long-Term Storage and Stability of 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3',4',5-Tetrachlorosalicylanilide (TCSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of TCSA for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Discoloration of solid TCSA (e.g., yellowing) Photodegradation due to exposure to light.Store the solid compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light. Store in a dark, controlled environment.
Thermal degradation from improper storage temperature.Store at recommended temperatures (see FAQ 2). Avoid exposure to high temperatures or temperature fluctuations.
Appearance of new peaks in HPLC analysis of a stored solution Hydrolytic degradation, especially if the solvent is not anhydrous or has a non-neutral pH.Prepare solutions in anhydrous, neutral solvents. If aqueous buffers are necessary, prepare them fresh and consider the pH stability (see FAQ 4). For a related compound, niclosamide (B1684120), degradation is significant in acidic and basic conditions.[1]
Photodegradation of the solution.Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during handling.
Oxidative degradation.For long-term solution storage, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Decreased potency or concentration of TCSA over time Multiple degradation pathways (photolytic, hydrolytic, thermal).Conduct a forced degradation study to identify the primary degradation pathway for your specific formulation and storage conditions. Based on the results, implement targeted stabilization strategies (e.g., light protection, pH control, temperature control).
Precipitation in a stored TCSA solution Change in solvent composition due to evaporation.Ensure vials are tightly sealed. For long-term storage, consider using vials with septa for sample withdrawal to minimize solvent evaporation.
Degradation products may have lower solubility.Characterize the precipitate to determine if it is a degradation product. Review storage conditions to mitigate further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for halogenated salicylanilides like TCSA are photodegradation and hydrolysis, particularly under acidic or basic conditions. TCSA is known to be a potent photosensitizer.[2] A study on the closely related compound, niclosamide, showed extensive degradation under acidic and alkaline hydrolysis, while it was relatively stable under neutral hydrolytic, oxidative, photolytic, and thermal stress conditions.[1][3][4]

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability, solid TCSA should be stored in a well-sealed, light-resistant container (e.g., amber glass vial) in a cool, dark, and dry place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize thermal degradation.

Q3: How should I store solutions of this compound?

A3: Solutions of TCSA should be stored in light-resistant containers, protected from light. The choice of solvent is critical; use of anhydrous, neutral solvents is preferred. If aqueous buffers are used, their pH should be carefully considered, as related compounds show instability in acidic and basic conditions.[3][4] For long-term storage, purging the container with an inert gas can prevent oxidative degradation.

Q4: Is this compound sensitive to pH?

A4: While specific data for TCSA is limited, a study on the related compound niclosamide indicates high susceptibility to degradation in both acidic and basic conditions, with stability observed between pH 4 and 7.[3][4] It is therefore recommended to maintain TCSA solutions at a neutral pH to enhance stability.

Q5: What are the potential degradation products of this compound?

A5: Based on studies of the structurally similar compound niclosamide, hydrolytic degradation of TCSA may lead to the cleavage of the amide bond, potentially forming 3,4,5-trichlorosalicylic acid and 3,3'-dichloro-4'-aminophenol.[4][5] Photodegradation may lead to the formation of various photoproducts, and in the presence of proteins, photoadducts can form.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of TCSA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid): Place a small amount of solid TCSA in an oven at 80°C for 48 hours.

  • Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 80°C for 48 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a photostability chamber (e.g., Xenon lamp) for a defined period. A control sample should be wrapped in foil and placed in the same chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions (based on a method for a related compound):

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient Elution)
Gradient 0-20 min: 50-90% Acetonitrile20-25 min: 90% Acetonitrile25-30 min: 50% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 330 nm

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure separation of the parent compound from all degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare TCSA Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photolytic Stress (Xenon Lamp) A->F G Neutralize Acid/Base Samples B->G C->G H Dilute Samples D->H E->H F->H G->H I HPLC Analysis H->I J Characterize Degradants (LC-MS, NMR) I->J

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products TCSA This compound Hydrolysis Hydrolysis (Acid/Base) TCSA->Hydrolysis Amide Cleavage Photolysis Photolysis (UV/Vis Light) TCSA->Photolysis Photochemical Reaction Oxidation Oxidation TCSA->Oxidation ProdA 3,4,5-Trichlorosalicylic Acid + 3,3'-Dichloro-4'-aminophenol Hydrolysis->ProdA ProdB Photodegradants/ Photoadducts Photolysis->ProdB ProdC Oxidation Products Oxidation->ProdC

References

how to avoid 3,3',4',5-Tetrachlorosalicylanilide precipitation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of 3,3',4',5-Tetrachlorosalicylanilide (TCSA) during experiments.

Troubleshooting Guide

Issue: TCSA precipitates from solution during experimental setup.

Precipitation of TCSA is a common issue stemming from its low aqueous solubility.[1][2] This guide provides a systematic approach to diagnose and resolve this problem.

Step 1: Assess Solubility and Solvent Choice

TCSA is a hydrophobic and weakly acidic molecule, making its solubility highly dependent on the solvent and pH.[3][4]

Quantitative Data Summary

Solvent/SolutionSolubility CategoryEstimated Solubility RangeKey Considerations
WaterNegligible/Insoluble< 1 µg/mLTCSA is highly lipophilic and does not readily dissolve in aqueous solutions.[5][6]
Dimethyl Sulfoxide (DMSO)Highly Soluble> 10 mg/mLRecommended as the primary solvent for preparing concentrated stock solutions.[1][2]
EthanolSoluble1-10 mg/mLCan be used as a solvent, but may have lower solubilizing capacity than DMSO.
MethanolSoluble1-10 mg/mLSimilar to ethanol, can be an alternative to DMSO for stock solutions.
Alkaline Aqueous Buffers (pH > 7.5)SolublepH-dependentAs a weak acid (predicted pKa ~6.08), TCSA is more soluble in alkaline conditions due to deprotonation.[4]
Acidic/Neutral Aqueous Buffers (pH < 7.0)Poorly SolubleLikely to precipitateThe protonated form of TCSA, which is less soluble, predominates at lower pH.[3]
Step 2: Optimize Solution Preparation and Handling

The method of preparing and diluting TCSA solutions is critical to prevent precipitation.

Recommended Protocol for Preparing TCSA Working Solutions:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of TCSA powder in a sterile microcentrifuge tube.

    • Add high-purity DMSO to achieve a high-concentration stock (e.g., 10-30 mM).

    • Vortex vigorously and, if necessary, sonicate the solution in a water bath until it becomes clear and all particles are dissolved.[1]

  • Store Stock Solution Properly:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Prepare the Final Working Solution:

    • Pre-warm the aqueous experimental buffer or cell culture medium to the experimental temperature (e.g., 37°C) to slightly increase TCSA solubility.[2]

    • While gently vortexing or swirling the pre-warmed buffer, add the calculated volume of the TCSA stock solution dropwise. This gradual dilution helps prevent "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[1]

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

Troubleshooting Workflow

If precipitation still occurs, follow this logical troubleshooting workflow.

G start Precipitation Observed check_concentration Is the final TCSA concentration too high? start->check_concentration check_solvent Is the final organic solvent concentration optimal? check_concentration->check_solvent No solution_concentration Lower the final TCSA concentration and re-test solubility. check_concentration->solution_concentration Yes check_ph Is the buffer pH appropriate? check_solvent->check_ph Yes solution_solvent Increase final DMSO slightly (e.g., to 0.5%), ensuring it's compatible with the assay. Consider co-solvents if necessary. check_solvent->solution_solvent No check_dilution Was the dilution performed correctly? check_ph->check_dilution Yes solution_ph Increase buffer pH to >7.5 if compatible with the experiment. check_ph->solution_ph No solution_dilution Re-prepare by adding stock dropwise to pre-warmed, swirling buffer. check_dilution->solution_dilution No end_node TCSA remains in solution check_dilution->end_node Yes solution_concentration->end_node solution_solvent->end_node solution_ph->end_node solution_dilution->end_node

Caption: Troubleshooting workflow for TCSA precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my TCSA, which is dissolved in DMSO, precipitate when added to my aqueous buffer?

A1: This phenomenon, often called "solvent shock," occurs because TCSA is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions.[1][2] When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the solvent environment changes drastically, causing the TCSA to exceed its solubility limit and precipitate. To avoid this, add the DMSO stock to your pre-warmed aqueous buffer slowly and with vigorous mixing.[1]

Q2: What is the optimal pH for keeping TCSA in solution?

A2: TCSA is a weak acid with a predicted pKa of approximately 6.08. Therefore, it is more soluble in alkaline aqueous solutions (pH > 7.5) where it exists in its deprotonated, more polar form.[4] If your experimental conditions allow, using a buffer with a slightly alkaline pH can help prevent precipitation.

Q3: Can I heat the solution to dissolve the TCSA precipitate?

A3: Gentle warming of the final solution (e.g., to 37°C) can help dissolve small amounts of precipitate and is a recommended step during the dilution process.[2] However, excessive heating should be avoided as it could degrade the compound or affect other components in your experiment.

Q4: Will the presence of serum in my cell culture medium help with TCSA solubility?

A4: Yes, proteins like albumin in fetal bovine serum (FBS) can bind to hydrophobic compounds and help keep them in solution.[2] If your experiment involves cell culture with serum, this can aid in maintaining TCSA solubility.

Experimental Protocols

Protocol: Ca²⁺-ATPase Inhibition Assay

This protocol describes a general procedure for assessing the inhibitory effect of TCSA on sarcoplasmic reticulum Ca²⁺-ATPase activity.

Materials:

  • This compound (TCSA)

  • DMSO (High Purity)

  • Sarcoplasmic Reticulum (SR) vesicles

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • CaCl₂ solution

  • Phosphate (B84403) detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Incubator and microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tcsa Prepare TCSA stock (10 mM in DMSO) add_reagents Add buffer, SR vesicles, and TCSA dilutions to plate prep_tcsa->add_reagents prep_buffer Prepare assay buffer and reagents prep_buffer->add_reagents prep_enzyme Prepare SR vesicle dilution prep_enzyme->add_reagents pre_incubate Pre-incubate at 37°C for 10 minutes add_reagents->pre_incubate start_reaction Initiate reaction by adding ATP and CaCl₂ pre_incubate->start_reaction incubate Incubate at 37°C for 20 minutes start_reaction->incubate stop_reaction Stop reaction and add phosphate detection reagent incubate->stop_reaction read_plate Measure absorbance at 620 nm stop_reaction->read_plate calculate Calculate phosphate released and determine % inhibition read_plate->calculate plot Plot % inhibition vs. TCSA concentration (IC₅₀) calculate->plot

Caption: Experimental workflow for a TCSA inhibition assay.

Procedure:

  • Prepare TCSA dilutions: Prepare a series of dilutions of your TCSA stock solution in the assay buffer. Remember to add the stock dropwise to pre-warmed, swirling buffer to prevent precipitation.

  • Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, diluted SR vesicles, and the TCSA dilutions. Include controls with DMSO vehicle only (0% inhibition) and a control without enzyme (background).

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding a mixture of ATP and CaCl₂ to all wells.

  • Incubation: Incubate the plate for a fixed time (e.g., 20 minutes) at the reaction temperature.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding a phosphate detection reagent, such as Malachite Green.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis: Calculate the amount of inorganic phosphate released. Determine the percent inhibition for each TCSA concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Mechanism of Action Visualization

TCSA Interaction with the Ca²⁺-ATPase Catalytic Cycle

TCSA is known to affect the activity of the sarcoplasmic reticulum Ca²⁺-ATPase.[3] This enzyme cycles between two main conformational states, E1 and E2, to pump Ca²⁺ ions.[7][8] TCSA appears to influence this cycle, with its protonated form being responsible for both stimulatory and inhibitory effects depending on its concentration.[3] It has been shown to accelerate the release of Ca²⁺ from the ADP-sensitive phosphoenzyme intermediate.[3]

G E1_Ca E1 ~ 2Ca²⁺ (High Ca²⁺ affinity, cytoplasmic side) E1P_Ca E1P ~ 2Ca²⁺ (Ca²⁺ occluded) E1_Ca->E1P_Ca  ATP -> ADP (Phosphorylation) E2P E2P (Low Ca²⁺ affinity, luminal side) E1P_Ca->E2P  Conformational Change E2 E2 E2P->E2  2Ca²⁺ release (luminal) + H₂O -> Pi E2->E1_Ca  Conformational Change + 2Ca²⁺ binding (cytoplasmic) TCSA TCSA (this compound) TCSA->E1P_Ca  Accelerates Ca²⁺ release

Caption: Proposed influence of TCSA on the Ca²⁺-ATPase cycle.

References

addressing autofluorescence of 3,3',4',5-Tetrachlorosalicylanilide in imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence when imaging small molecules, with a focus on compounds like 3,3',4',5-Tetrachlorosalicylanilide (TCS).

Introduction to Autofluorescence

Autofluorescence is the natural emission of light by biological structures or other materials in a sample when excited by light, which can interfere with the detection of the specific fluorescent signal from your probe of interest.[1] This intrinsic fluorescence can arise from endogenous molecules within the cells or tissue, or be induced by fixation methods.[2][3] Effectively managing autofluorescence is critical for obtaining high-quality imaging data with a good signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of autofluorescence in my samples?

A1: Autofluorescence can originate from several endogenous molecules within cells and tissues. Common sources include:

  • Metabolic coenzymes: NADH and flavins are key culprits, primarily fluorescing in the blue and green regions of the spectrum.[3]

  • Structural proteins: Collagen and elastin (B1584352) are major contributors to autofluorescence, particularly in connective tissues, with broad emission spectra in the blue and green channels.[2]

  • Lipofuscin: These "wear-and-tear" pigments accumulate in aging cells and exhibit broad fluorescence emission across the visible spectrum.[2]

  • Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[3]

  • Red blood cells: The heme group in red blood cells can cause autofluorescence.[2]

Q2: I am working with this compound (TCS). What are its fluorescent properties?

Q3: How can I determine if the signal I'm seeing is from my compound or from autofluorescence?

A3: To distinguish the signal of your compound from autofluorescence, it is crucial to include proper controls in your experiment. An essential control is an unstained sample that has undergone the same preparation and fixation steps as your experimental sample.[3][4] By imaging this unstained sample using the same settings as your experimental sample, you can visualize the contribution of autofluorescence to your signal.

Troubleshooting Guides

Problem 1: High background fluorescence is obscuring my signal.
Possible Cause Suggested Solution
Endogenous autofluorescence from the sample.* Spectral Separation: If the emission spectrum of your compound is known, select a fluorophore with a narrow emission spectrum and minimal overlap with the autofluorescence spectrum.[5] If possible, shift to fluorophores in the far-red or near-infrared region, as autofluorescence is typically weaker at longer wavelengths.[2] * Photobleaching: Intentionally expose your sample to high-intensity light before labeling with your fluorescent probe to "burn out" the endogenous fluorophores.[6][7] * Chemical Quenching: Treat samples with quenching agents like Sodium Borohydride or Sudan Black B. Note that the effectiveness of these agents can be variable.[2]
Fixation-induced autofluorescence.* Optimize Fixation: Reduce the concentration of the aldehyde fixative or the duration of the fixation step.[2] * Alternative Fixatives: Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as an alternative to aldehyde-based fixatives.[3]
Autofluorescence from cell culture media or plates.* Use appropriate media: For live-cell imaging, consider using a phenol (B47542) red-free medium. * Select low-fluorescence plates: When possible, use imaging plates with glass bottoms instead of polystyrene.[3]
Problem 2: I am unable to separate the signal of my compound from the autofluorescence.
Possible Cause Suggested Solution
Significant spectral overlap between your compound and the autofluorescence.* Spectral Unmixing: If your imaging system is equipped for it, use spectral unmixing algorithms. This technique acquires the emission spectrum at each pixel and uses computational methods to separate the contributions of your fluorophore and the autofluorescence.[5][8] * Fluorescence Lifetime Imaging (FLIM): If available, FLIM can separate signals based on the fluorescence lifetime of the molecules rather than their emission spectra. This can be effective even with significant spectral overlap.

Data Presentation: Common Endogenous Fluorophores

The following table summarizes the approximate excitation and emission peaks of common endogenous fluorophores that contribute to autofluorescence.

FluorophoreExcitation Peak (nm)Emission Peak (nm)
Collagen~340~400
Elastin~350-400~420-460
NADH~340~450
Flavins (FAD)~450~530
LipofuscinBroad (UV-Green)Broad (Green-Red)

Note: These values are approximate and can vary depending on the local chemical environment.

Experimental Protocols

Protocol 1: General Workflow for Characterizing the Fluorescence of a Novel Compound

This protocol outlines the steps to determine the excitation and emission spectra of a compound like TCS.

A Prepare a solution of the compound in a suitable solvent (e.g., DMSO, ethanol). B Use a spectrofluorometer to measure the excitation spectrum. A->B C Set a fixed emission wavelength and scan through a range of excitation wavelengths. B->C D Identify the excitation maximum (peak of the excitation spectrum). C->D E Use the excitation maximum to measure the emission spectrum. D->E F Set the excitation wavelength to the identified maximum and scan through a range of emission wavelengths. E->F G Identify the emission maximum (peak of the emission spectrum). F->G A Acquire a reference spectrum for each fluorophore in your sample (including your compound of interest). C Acquire a 'lambda stack' of your fully stained sample, which is a series of images taken at different emission wavelengths. A->C B Acquire a reference spectrum for the autofluorescence from an unstained sample. B->C D Use the imaging software's linear unmixing algorithm to process the lambda stack. C->D E The algorithm will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the signal in each pixel. D->E F Generate separate images for your compound of interest and the autofluorescence. E->F Start High Background Fluorescence Observed Control Image Unstained Control Start->Control Source Identify Source of Autofluorescence Control->Source Endogenous Endogenous (e.g., Collagen, NADH) Source->Endogenous Fixation Fixation-Induced Source->Fixation Media Media/Plate Source->Media Solution1 Photobleaching or Spectral Unmixing Endogenous->Solution1 Solution2 Optimize Fixation Protocol or Change Fixative Fixation->Solution2 Solution3 Use Phenol Red-Free Media or Glass-Bottom Plates Media->Solution3

References

Technical Support Center: Synthesis of High-Purity 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of high-purity 3,3',4',5-Tetrachlorosalicylanilide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction is resulting in a significantly low yield. What are the common causes and how can I improve it?

A: Low yields in salicylanilide (B1680751) synthesis can stem from several stages of the process. Here are the most common causes and their respective solutions:

  • Incomplete Formation of the Acid Chloride: The conversion of 3,5-dichlorosalicylic acid to its acid chloride is a critical first step. If this reaction is incomplete, the subsequent amide coupling will be inefficient.

    • Solution: Ensure the 3,5-dichlorosalicylic acid is completely dry. Use a fresh bottle of thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) and use it in excess. Extend the reflux time to ensure the reaction goes to completion, monitoring for the cessation of gas evolution.[1]

  • Inefficient Amide Coupling: The reaction between the acid chloride and 3,4-dichloroaniline (B118046) is sensitive to moisture and stoichiometry.

    • Solution: Conduct the reaction under strictly anhydrous (moisture-free) conditions using anhydrous solvents. Ensure the dropwise addition of the freshly prepared acid chloride solution to the cooled aniline (B41778) solution to control the reaction's exothermicity.[1] Use a slight excess (1.1 equivalents) of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl produced.[1]

  • Losses During Work-up and Purification: Significant amounts of product can be lost during aqueous washes or recrystallization.

    • Solution: During the work-up, minimize the number of washes while ensuring impurities are removed. For recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[2] Ensure the solution is cooled slowly and then thoroughly in an ice bath to maximize crystal formation before filtration.[3]

Q2: The purity of my final product is low, with extra spots on TLC or peaks in HPLC. What are these impurities and how can I remove them?

A: The most common impurities are unreacted starting materials or by-products from side reactions.

  • Likely Impurities:

    • Unreacted 3,5-dichlorosalicylic acid

    • Unreacted 3,4-dichloroaniline

    • By-products from side reactions, which can be promoted by excessive heat.[4]

  • Solutions for Removal:

    • Washing: The acidic work-up with 1M HCl helps remove the basic 3,4-dichloroaniline starting material, while the wash with saturated sodium bicarbonate (NaHCO₃) solution removes the acidic 3,5-dichlorosalicylic acid starting material.[1] Ensure these washes are performed thoroughly.

    • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product.[2][5] An ethanol/water mixture is a common solvent system for this class of compounds.[1]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is the most reliable method.[1][5][6] A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.

Q3: My isolated product is yellow or brown instead of the expected off-white crystalline solid. What causes this discoloration and how can I prevent it?

A: Discoloration is typically a sign of impurities formed through degradation or side reactions.

  • Potential Causes:

    • High Reaction Temperatures: Overheating during the reaction can lead to the formation of colored by-products.[4]

    • Impure Starting Materials or Solvents: Using reagents or solvents that contain impurities can introduce color into the final product.[4]

    • Product Degradation: The product may degrade during a prolonged work-up or upon exposure to light.

  • Preventative Measures and Solutions:

    • Temperature Control: Carefully control the temperature during the amide coupling step, especially during the addition of the acid chloride.

    • High-Purity Materials: Use high-purity, fresh reagents and solvents to avoid introducing contaminants.[4]

    • Purification: If the product is already discolored, purification by recrystallization (sometimes with the addition of activated charcoal) or column chromatography can remove the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A: The synthesis is typically a two-step process. First, 3,5-dichlorosalicylic acid is converted to its more reactive acid chloride derivative, 3,5-dichlorosalicyloyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). Second, this acid chloride is reacted with 3,4-dichloroaniline in an amide coupling reaction to form the final product, this compound.[1]

Q2: What are the most critical parameters to control during the synthesis?

A: The most critical parameters are:

  • Anhydrous Conditions: Moisture can hydrolyze the acid chloride intermediate and inhibit the amide coupling reaction.

  • Temperature: The amide coupling reaction is exothermic. Cooling the reaction mixture during the addition of the acid chloride is crucial to prevent side reactions.[1]

  • Stoichiometry: Precise measurement of reactants and the use of a slight excess of a non-nucleophilic base are important for driving the reaction to completion.[1]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A: A combination of methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly precise method for quantifying the product and detecting impurities.[7][8]

  • Melting Point Determination: Pure this compound has a sharp melting point around 161°C.[9] A broad or depressed melting range indicates the presence of impurities.[7][10]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identify any structural impurities.[7]

  • Thin-Layer Chromatography (TLC): This is a quick and effective method for monitoring the progress of the reaction and assessing the purity of column chromatography fractions.[7]

Data Presentation

The following table summarizes key quantitative parameters for the synthesis and analysis of this compound.

ParameterRecommended Value / MethodNotes
Reactants
3,5-Dichlorosalicylic Acid1.0 equivalentStarting material for acid chloride formation.
Thionyl Chloride (SOCl₂)ExcessUsed for acid chloride formation.
3,4-Dichloroaniline1.0 equivalentReacts with the acid chloride.
Triethylamine1.1 equivalentsBase used in the amide coupling step.[1]
Reaction Conditions
Acid Chloride FormationReflux, 2-3 hoursReaction is complete when gas evolution stops.[1]
Amide Coupling0°C to Room TempAdd acid chloride at 0°C, then stir 12-24h at RT.[1]
Purification
Recrystallization SolventEthanol / WaterA common and effective solvent system.[1]
Chromatography EluentHexanes / Ethyl AcetateUsed with a silica gel stationary phase.[1]
Purity Assessment
Expected Melting Point~161°CA sharp melting point indicates high purity.[9]
HPLC-UV AnalysisC18 ColumnA robust method for routine purity checks.[8][11]
Mobile Phase ExampleAcetonitrile / Water with 0.1% Formic AcidA common mobile phase for reversed-phase HPLC.[11]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of halogenated salicylanilides.[1]

Step 1: Formation of 3,5-Dichlorosalicyloyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dichlorosalicylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours. The reaction is complete when the solid has fully dissolved and the evolution of HCl gas has ceased.

  • Carefully remove the excess thionyl chloride under reduced pressure (vacuum) to yield the crude 3,5-dichlorosalicyloyl chloride, which is used immediately in the next step.

Step 2: Amide Coupling

  • In a separate flask, dissolve 3,4-dichloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as toluene.

  • Cool the solution in an ice bath to 0°C.

  • Dissolve the crude 3,5-dichlorosalicyloyl chloride from Step 1 in a minimal amount of anhydrous toluene.

  • Add the acid chloride solution dropwise to the cooled, vigorously stirred aniline solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

Step 3: Work-up and Purification

  • Quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Visual Guides

SynthesisWorkflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A 3,5-Dichlorosalicylic Acid C Step 1: Acid Chloride Formation (Reflux with SOCl₂) A->C B 3,4-Dichloroaniline E Step 2: Amide Coupling (Add to Aniline, 0°C -> RT) B->E D Intermediate: 3,5-Dichlorosalicyloyl Chloride C->D D->E F Work-up (HCl, NaHCO₃, Brine Washes) E->F G Crude Product F->G H Final Purification (Recrystallization or Column Chromatography) G->H I High-Purity 3,3',4',5-Tetrachloro- salicylanilide H->I

Caption: General experimental workflow for the synthesis of high-purity product.

TroubleshootingFlowchart Troubleshooting Common Synthesis Issues start Analysis of Final Product q1 Is the yield low? start->q1 q2 Is the product impure (TLC/HPLC)? q1->q2 No a1 Check for losses during work-up/ recrystallization. q1->a1 Yes q3 Is the product discolored? q2->q3 No b1 Identify impurities: Starting materials or by-products? q2->b1 Yes c1 Review reaction temperature control. q3->c1 Yes end_node Synthesis Optimized q3->end_node No a2 Verify anhydrous conditions and reaction time. a1->a2 a2->q2 b2 Improve aqueous washes during work-up. b1->b2 Starting Materials b3 Re-purify via recrystallization or column chromatography. b1->b3 By-products b2->b3 b3->q3 c2 Use high-purity reagents/solvents. c1->c2 c3 Purify with activated charcoal or chromatography. c2->c3 c3->end_node

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of analytical methods to separate 3,3',4',5-Tetrachlorosalicylanilide from its related impurities. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities of this compound?

A1: Potential impurities can originate from the synthesis process or degradation.

  • Synthesis-Related Impurities: Based on the common synthesis route from 3,5-dichlorosalicylic acid and 3,4-dichloroaniline (B118046), potential impurities include:

    • Unreacted starting materials: 3,5-dichlorosalicylic acid and 3,4-dichloroaniline.

    • Byproducts from side reactions.

  • Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify potential degradation products.[1] Hydrolysis of the amide bond is a likely degradation pathway, which would regenerate the starting materials.

Q2: Which analytical technique is most suitable for separating this compound from its impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique suitable for the routine analysis of chlorinated salicylanilides and their impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and may offer higher selectivity and sensitivity, particularly for complex matrices, though derivatization may be necessary to improve volatility.[2]

Q3: What is a good starting point for developing an HPLC method?

A3: A reversed-phase HPLC method using a C18 column is a good starting point. A mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly used for related compounds.[2] The pH of the mobile phase should be optimized to ensure good peak shape and resolution.

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] To demonstrate this, you must perform forced degradation studies and show that the degradation products are well-separated from the main peak of this compound.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC method development for this compound.

Problem Potential Cause(s) Troubleshooting Step(s)
Poor Peak Shape (Tailing or Fronting) - Sample solvent incompatible with the mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH.- Try a different column with end-capping.
Poor Resolution Between Peaks - Inappropriate mobile phase composition.- Incorrect column chemistry.- Isocratic elution is not providing enough separation power.- Optimize the organic-to-aqueous ratio in the mobile phase.- Try a different stationary phase (e.g., C8, Phenyl).- Develop a gradient elution method.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks - Contamination in the sample, solvent, or HPLC system.- Carryover from previous injections.- Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared samples.- Implement a needle wash step in the injection sequence.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase.- Replace the guard column and in-line filters.- Reverse flush the column (if recommended by the manufacturer).- Ensure the mobile phase components are fully miscible and filtered.

Experimental Protocols

Proposed HPLC Method for Separation of this compound and Potential Impurities

This protocol is a starting point and should be optimized and validated for your specific application.

1. Instrumentation and Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

2. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Impurity Stock Solutions (1000 µg/mL): Accurately weigh 10 mg each of 3,5-dichlorosalicylic acid and 3,4-dichloroaniline reference standards and dissolve in 10 mL of diluent.

  • Working Standard Solution: Prepare a mixed standard solution containing 100 µg/mL of this compound and 10 µg/mL of each impurity by diluting the stock solutions with the diluent.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.

  • Resolution: The resolution between this compound and the closest eluting impurity peak should be not less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the working standard solution should be not more than 2.0%.

General Protocol for Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

1. Acid Hydrolysis:

  • Dissolve the sample in 0.1 M HCl.

  • Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the diluent.

2. Base Hydrolysis:

  • Dissolve the sample in 0.1 M NaOH.

  • Heat at 60°C for a specified time.

  • Cool, neutralize with 0.1 M HCl, and dilute to the final concentration with the diluent.

3. Oxidative Degradation:

  • Dissolve the sample in a solution of 3% hydrogen peroxide.

  • Keep at room temperature for a specified time.

  • Dilute to the final concentration with the diluent.

4. Thermal Degradation:

  • Expose the solid sample to dry heat (e.g., 80°C) for a specified time.

  • Dissolve the stressed sample in the diluent to the final concentration.

5. Photolytic Degradation:

  • Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Dissolve the stressed sample in the diluent to the final concentration.

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Quantitative Data Summary

The following tables summarize the expected chromatographic parameters for the proposed HPLC method. These values should be confirmed during method validation.

Table 1: Expected Retention Times and Resolution

Compound Expected Retention Time (min) Resolution (Rs)
3,5-Dichlorosalicylic Acid~ 4.5-
3,4-Dichloroaniline~ 8.2> 2.0
This compound~ 15.6> 2.0

Table 2: System Suitability Criteria

Parameter Acceptance Criteria
Tailing Factor (for main peak)≤ 2.0
Theoretical Plates (for main peak)> 2000
Resolution (between all peaks)> 2.0
RSD of Peak Area (n=6)≤ 2.0%

Visualizations

MethodDevelopmentWorkflow cluster_0 Method Development Strategy A Define Analytical Target Profile B Select Chromatographic Mode (e.g., RP-HPLC) A->B C Initial Screening (Column, Mobile Phase) B->C D Method Optimization (Gradient, pH, Temperature) C->D E Forced Degradation Studies D->E E->D Re-optimize if separation is inadequate F Method Validation E->F

Caption: A typical workflow for HPLC method development.

TroubleshootingLogic cluster_1 Troubleshooting Poor Peak Resolution Start Poor Resolution Observed Opt_MobilePhase Optimize Mobile Phase Gradient/Isocratic Ratio Start->Opt_MobilePhase Change_Column Try a Different Column Chemistry (e.g., Phenyl) Opt_MobilePhase->Change_Column If still inadequate Success Resolution Achieved Opt_MobilePhase->Success If successful Adjust_pH Adjust Mobile Phase pH Change_Column->Adjust_pH If still inadequate Change_Column->Success If successful Adjust_pH->Success If successful

Caption: A logical approach to troubleshooting poor peak resolution.

References

impact of pH on 3,3',4',5-Tetrachlorosalicylanilide activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of 3,3',4',5-Tetrachlorosalicylanilide (TCSA).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the activity of TCSA?

A1: The activity of TCSA is pH-dependent, with evidence suggesting that the protonated form of the molecule is responsible for its biological effects, such as the stimulation and inhibition of the sarcoplasmic reticulum calcium pump.[1] Consequently, the activity of TCSA is expected to be more pronounced in acidic to neutral environments where the protonated species is more abundant.

Q2: How does pH influence the stability of TCSA?

Q3: I am observing lower than expected activity in my cell-based assay. Could pH be a factor?

A3: Yes, the pH of your cell culture medium could significantly impact TCSA activity. Most cell culture media are buffered around pH 7.2-7.4. At this pH, a portion of TCSA will be in its deprotonated (anionic) form, which may exhibit different cell permeability and target engagement compared to the protonated form. Consider evaluating the compound's efficacy in a pH-controlled buffer system to understand its intrinsic activity.

Q4: Can I adjust the pH of my TCSA stock solution?

A4: It is generally not recommended to adjust the pH of a stock solution, especially if it is prepared in an organic solvent like DMSO. Altering the pH could lead to precipitation or degradation of the compound. Prepare fresh dilutions of your stock solution in the desired aqueous buffer immediately before use.

Q5: What are the visual signs of TCSA degradation in solution?

A5: Visual signs of degradation can include a change in color or the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to accurately assess the stability of your TCSA solution.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
pH shift in media Regularly measure the pH of your experimental media, especially after the addition of TCSA or other reagents. Ensure your incubator's CO₂ levels are stable to maintain proper media pH.
Interaction with media components Some components of complex media may interact with TCSA in a pH-dependent manner. If possible, test the activity of TCSA in a simpler, defined buffer system at the desired pH.
Incorrect TCSA species As activity is linked to the protonated form, ensure your experimental pH is in a range that favors this species for optimal activity. Consider that at physiological pH (around 7.4), both protonated and deprotonated forms will exist.
Issue 2: Suspected degradation of TCSA solution.
Possible Cause Troubleshooting Step
Hydrolysis Avoid storing aqueous solutions of TCSA for extended periods, especially at non-neutral pH. Prepare fresh solutions for each experiment. If storage is necessary, perform a stability study to determine the acceptable storage duration and conditions.
Photodegradation TCSA is a photosensitizer.[1] Protect all solutions containing TCSA from light by using amber vials or covering them with aluminum foil.
Oxidation While less common for this class of compounds, oxidative degradation can occur. If suspected, consider degassing your buffers or adding antioxidants, after confirming they do not interfere with your assay.

Quantitative Data

As specific quantitative stability data for this compound across a wide pH range is not available in the provided search results, the following table represents an illustrative example of how such data would be presented. The values are hypothetical and based on the general behavior of similar compounds. Researchers must perform their own stability studies to obtain accurate data for their specific experimental conditions.

Table 1: Illustrative pH Stability of this compound in Aqueous Buffers at 37°C

pHBuffer SystemIncubation Time (hours)% Remaining (Illustrative)
3.0Citrate Buffer2495%
5.0Acetate Buffer2498%
7.4Phosphate (B84403) Buffer2492%
9.0Borate Buffer2485%

Experimental Protocols

Protocol 1: pH-Dependent Activity Assay - Sarcoplasmic Reticulum Ca²⁺-ATPase Activity

This protocol is adapted from the described effects of TCSA on the sarcoplasmic reticulum calcium pump.[1]

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from rabbit skeletal muscle using established differential centrifugation methods.

  • Assay Buffer Preparation: Prepare a series of assay buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using a suitable buffer system (e.g., MOPS or HEPES) that does not interfere with the assay.

  • ATP Hydrolysis Assay:

    • Incubate SR vesicles (50 µg protein) in the assay buffer at the desired pH and temperature (e.g., 25°C).

    • Add a solution of TCSA (dissolved in a minimal amount of DMSO and diluted in the assay buffer) to achieve the desired final concentration. Include a vehicle control (DMSO).

    • Initiate the reaction by adding ATP.

    • After a defined incubation period, stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., molybdate (B1676688) assay).

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of pH for different concentrations of TCSA.

Protocol 2: pH Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the chemical stability of TCSA at different pH values.

  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9). Use buffers with low reactivity, such as citrate, acetate, phosphate, and borate.

  • Sample Preparation:

    • Prepare a stock solution of TCSA in a suitable organic solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mg/mL).

    • Dilute the stock solution into each of the prepared pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation:

    • Divide each pH-buffered TCSA solution into aliquots in amber vials to protect from light.

    • Incubate the samples at a constant temperature (e.g., room temperature or 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each pH condition.

  • HPLC Analysis:

    • Immediately analyze the samples using a validated stability-indicating HPLC method. An example method for a related compound, 3',5,5'-Trichlorosalicylanilide, can be adapted.[3]

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate) to ensure good peak shape.

      • Detection: UV detector at a wavelength where TCSA has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of the intact TCSA at each time point.

    • Calculate the percentage of TCSA remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of remaining TCSA against time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow_activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SR_prep Prepare Sarcoplasmic Reticulum Vesicles Incubate Incubate SR Vesicles in Assay Buffer SR_prep->Incubate Buffer_prep Prepare Assay Buffers (Varying pH) Buffer_prep->Incubate TCSA_prep Prepare TCSA Solutions Add_TCSA Add TCSA or Vehicle TCSA_prep->Add_TCSA Incubate->Add_TCSA Add_ATP Initiate with ATP Add_TCSA->Add_ATP Quench Stop Reaction Add_ATP->Quench Measure_Pi Measure Inorganic Phosphate (Pi) Quench->Measure_Pi Analyze Plot ATP Hydrolysis Rate vs. pH Measure_Pi->Analyze

Caption: Workflow for pH-Dependent Activity Assay.

experimental_workflow_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Buffer_prep Prepare Buffers (Range of pH values) Sample_prep Dilute Stock into each pH Buffer Buffer_prep->Sample_prep TCSA_stock Prepare TCSA Stock Solution TCSA_stock->Sample_prep Incubate Incubate Samples at Constant Temperature Sample_prep->Incubate Time_points Collect Aliquots at Time Intervals Incubate->Time_points HPLC Analyze Samples by HPLC Time_points->HPLC Quantify Quantify Remaining TCSA HPLC->Quantify Plot Plot % Remaining TCSA vs. Time for each pH Quantify->Plot

Caption: Workflow for pH Stability Assessment.

References

Technical Support Center: Overcoming Low Bioavailability of 3,3',4',5-Tetrachlorosalicylanilide (TCS) in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 3,3',4',5-Tetrachlorosalicylanilide (TCS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of this compound (TCS)?

A1: The low oral bioavailability of TCS and other salicylanilide (B1680751) derivatives is primarily attributed to two main factors:

  • Poor Aqueous Solubility: TCS is a lipophilic compound with low solubility in aqueous environments like the gastrointestinal fluids. This poor solubility limits the dissolution rate, a critical step for drug absorption.

  • Extensive First-Pass Metabolism: Following absorption from the gastrointestinal tract, TCS is susceptible to significant metabolism by enzymes in the intestinal wall and liver. This first-pass effect can substantially reduce the amount of active drug that reaches systemic circulation.

Q2: What are the main formulation strategies to improve the bioavailability of TCS?

A2: Several formulation strategies can be employed to overcome the low bioavailability of TCS. These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size of the drug to the micrometer or nanometer scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing TCS in an inert hydrophilic carrier at the solid-state can improve its dissolution properties.

  • Lipid-Based Formulations: Incorporating TCS into lipid-based delivery systems can improve its solubility and absorption.

  • Chemical Modification (Prodrugs): Modifying the chemical structure of TCS to create a more soluble or permeable prodrug that converts back to the active form in the body.

Q3: How can I choose the most suitable formulation strategy for my experiment?

A3: The choice of formulation strategy depends on several factors, including the specific physicochemical properties of your TCS analog, the desired release profile, and the experimental model. A systematic approach is recommended:

start Start: Low TCS Bioavailability physchem Characterize Physicochemical Properties (Solubility, LogP, pKa) start->physchem formulation_screening Screen Multiple Formulation Strategies in vitro physchem->formulation_screening dissolution In vitro Dissolution/ Release Studies formulation_screening->dissolution permeability In vitro Permeability Assays (e.g., Caco-2) dissolution->permeability lead_formulation Select Lead Formulation(s) permeability->lead_formulation in_vivo In vivo Pharmacokinetic Studies in Animal Model lead_formulation->in_vivo data_analysis Analyze PK Data (AUC, Cmax, Tmax) in_vivo->data_analysis end Optimized Formulation data_analysis->end

Caption: Workflow for Formulation Strategy Selection. (Max Width: 760px)

Troubleshooting Guides

Issue 1: Poor Dissolution of TCS in Aqueous Media
Potential Cause Troubleshooting Step Expected Outcome
High Crystallinity Employ particle size reduction techniques such as micronization or nano-milling.Increased surface area leading to a faster dissolution rate.
Low Intrinsic Solubility Prepare a solid dispersion of TCS with a hydrophilic polymer (e.g., PVP, PEG).Formation of an amorphous solid solution with enhanced solubility.
Hydrophobicity Formulate TCS in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).Spontaneous formation of a microemulsion in aqueous media, increasing the solubilization of TCS.
Issue 2: High Variability in In Vivo Experimental Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Formulation Preparation Standardize the formulation protocol, ensuring consistent particle size, drug loading, and excipient ratios.Reduced batch-to-batch variability in the formulation's physical characteristics.
Animal-to-Animal Variation Increase the number of animals per group to improve statistical power. Ensure consistent dosing procedures.More robust and reproducible pharmacokinetic data.
Food Effects Standardize the feeding schedule of the animals, as food can significantly impact the absorption of lipophilic drugs.Minimized variability in drug absorption due to diet.
Issue 3: Low Drug Loading in Nanoparticle Formulations
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility in the Polymer/Lipid Matrix Screen different polymers or lipids to find one with better solubilizing capacity for TCS.Increased encapsulation efficiency and drug loading.
Drug Precipitation During Formulation Optimize the solvent evaporation rate or temperature during the nanoparticle preparation process.Prevention of premature drug crystallization, leading to higher entrapment.
Suboptimal Drug-to-Carrier Ratio Experiment with different drug-to-polymer/lipid ratios to find the optimal loading capacity.Maximized drug loading without compromising nanoparticle stability.

Data Presentation

Summarize your in vivo pharmacokinetic data in a clear, tabular format for easy comparison between different formulations.

Table 1: Comparative Pharmacokinetic Parameters of Different TCS Formulations in Rats (Example)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
TCS Suspension (Control)10DataDataData100
TCS Solid Dispersion10DataDataDataData
TCS Lipid Nanoparticles10DataDataDataData

Experimental Protocols

Protocol 1: Preparation of a TCS Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of TCS with polyvinylpyrrolidone (B124986) (PVP).

Materials:

  • This compound (TCS)

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (HPLC grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh TCS and PVP K30 in the desired ratio (e.g., 1:4 w/w).

  • Dissolve both TCS and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the solution for 15 minutes to ensure complete dissolution and mixing.

  • Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

start Start weigh Weigh TCS and PVP start->weigh dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate evaporate Solvent Evaporation (Rotary Evaporator) sonicate->evaporate dry Vacuum Drying (24h) evaporate->dry scrape Scrape Solid Film dry->scrape pulverize Pulverize and Sieve scrape->pulverize store Store in Desiccator pulverize->store end End: TCS Solid Dispersion store->end

Caption: Workflow for Solid Dispersion Preparation. (Max Width: 760px)
Protocol 2: Preparation of TCS-Loaded Lipid Nanoparticles by High-Pressure Homogenization

This protocol provides a general method for preparing lipid nanoparticles containing TCS.

Materials:

  • This compound (TCS)

  • Solid lipid (e.g., glyceryl monostearate)

  • Liquid lipid (e.g., oleic acid)

  • Surfactant (e.g., Poloxamer 188)

  • High-pressure homogenizer

  • Water bath

  • Magnetic stirrer

Procedure:

  • Melt the solid lipid and liquid lipid together in a beaker at a temperature approximately 10°C above the melting point of the solid lipid.

  • Dissolve the accurately weighed TCS in the molten lipid mixture with continuous stirring.

  • In a separate beaker, dissolve the surfactant in double-distilled water and heat to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer at a specified pressure and number of cycles.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Store the TCS-loaded lipid nanoparticle suspension at 4°C.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of different TCS formulations in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • TCS formulations (e.g., suspension, solid dispersion, lipid nanoparticles)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • HPLC system for drug analysis

Procedure:

  • Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Administer the TCS formulations to different groups of rats via oral gavage at a specified dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of TCS in the plasma samples using a validated HPLC method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

start Start fasting Overnight Fasting of Rats start->fasting dosing Oral Administration of TCS Formulation fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Centrifugation to Separate Plasma blood_collection->plasma_separation storage Store Plasma at -80°C plasma_separation->storage hplc HPLC Analysis of Plasma Samples storage->hplc pk_analysis Pharmacokinetic Data Analysis hplc->pk_analysis end End: Bioavailability Assessment pk_analysis->end

Caption: Workflow for In Vivo Pharmacokinetic Study. (Max Width: 760px)

Validation & Comparative

Validating the Purity of 3,3',4',5-Tetrachlorosalicylanilide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3,3',4',5-Tetrachlorosalicylanilide, a potent antimicrobial agent. The information presented herein is supported by experimental data and established analytical principles to aid in the selection of the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of chemical compounds. For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is the most common and effective approach.

Experimental Protocol: HPLC-UV Method

This protocol is adapted from established methods for the analysis of halogenated salicylanilides and provides a robust starting point for the validation of this compound purity.[1]

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 20 mM Potassium Dihydrogen Phosphate (B84403) Buffer (pH 3.5, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

Reagents and Solutions:

  • Potassium Dihydrogen Phosphate Buffer (20 mM, pH 3.5): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the phosphate buffer in a 60:40 (v/v) ratio. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0% for the peak area
Performance of the HPLC Method

A validated HPLC-fluorescence detector (FLD) method for the simultaneous determination of seven halogenated salicylanilides, including this compound, in cosmetics has demonstrated the following performance characteristics[2][3]:

ParameterPerformance Data for this compound
Linearity Range 100–5000 µg/kg
Correlation Coefficient (r²) > 0.9996
Limit of Detection (LOD) 13.8–42.9 µg/kg
Limit of Quantitation (LOQ) 46.0–143 µg/kg
Recovery 70% to 110%
Relative Standard Deviation (RSD) < 13%

This data indicates that the HPLC method is highly sensitive, linear, and provides good recovery for the quantification of this compound.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method for purity validation, other techniques can be employed, each with its own advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation on a planar stationary phase with a liquid mobile phase, followed by densitometric scanning.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Selectivity & Specificity High, can separate closely related impurities.Moderate, may have difficulty resolving isomers.Very high, provides structural information for impurity identification.
Sensitivity High (ng to pg level).Moderate (µg to ng level).Very high (pg to fg level).
Quantification Excellent, highly accurate and precise.Good, but generally less precise than HPLC.Excellent, but requires derivatization for non-volatile compounds.
Throughput Moderate, sequential analysis.High, multiple samples can be run simultaneously.Moderate, sequential analysis.
Cost High initial investment and running costs.Lower initial investment and running costs.Very high initial investment and running costs.
Sample Requirements Soluble in a suitable solvent.Soluble in a suitable solvent.Volatile or can be made volatile through derivatization.

Potential Impurities of this compound

Understanding the potential impurities is crucial for developing a stability-indicating HPLC method. Impurities can arise from the synthesis process or degradation.

Process-Related Impurities:

The synthesis of this compound typically involves the condensation of 3,5-dichlorosalicylic acid and 3,4-dichloroaniline. Potential process-related impurities include:

  • Unreacted Starting Materials: 3,5-dichlorosalicylic acid and 3,4-dichloroaniline.

  • Isomeric Impurities: Impurities arising from isomers of the starting materials.

  • By-products: Compounds formed from side reactions during the synthesis.

Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, and photolysis.[4][5][6][7] Common degradation pathways for similar compounds involve hydrolysis of the amide bond.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in the DOT language.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Inject Inject into HPLC Filter_Sample->Inject Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Dilute_Std->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Impurities & Purity Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC-based purity validation.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources SM1 3,5-Dichlorosalicylic Acid Reaction Condensation Reaction SM1->Reaction Imp1 Unreacted Starting Materials SM1->Imp1 SM2 3,4-Dichloroaniline SM2->Reaction SM2->Imp1 Product This compound Reaction->Product Imp2 Isomeric Byproducts Reaction->Imp2 Imp3 Degradation Products (e.g., Hydrolysis) Product->Imp3

Caption: Synthesis pathway and potential impurity sources.

Conclusion

Validating the purity of this compound is essential for ensuring its quality and safety. HPLC stands out as the most suitable technique, offering high selectivity, sensitivity, and quantitative accuracy. The provided experimental protocol and performance data offer a solid foundation for developing and validating a robust purity testing method. While alternative techniques like HPTLC and GC-MS have their merits, HPLC provides the optimal balance of performance characteristics for routine quality control and regulatory submissions. A thorough understanding of potential process-related impurities and degradation products is paramount for developing a truly stability-indicating method.

References

comparative analysis of 3,3',4',5-Tetrachlorosalicylanilide and triclosan

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of the antimicrobial agents 3,3',4',5-Tetrachlorosalicylanilide (TCSA) and Triclosan (B1682465) (TCS). The analysis is supported by experimental data on their physicochemical properties, mechanisms of action, toxicology, and environmental impact.

Introduction

This compound (TCSA) and Triclosan (TCS) are both chlorinated aromatic compounds historically used for their broad-spectrum antimicrobial properties. TCSA belongs to the halogenated salicylanilides, a class of compounds known for their bacteriostatic activity.[1] However, its use in consumer products was halted due to significant safety concerns. Specifically, TCSA was identified as a potent photosensitizer capable of causing severe skin disorders, leading the U.S. Food and Drug Administration (FDA) to direct its removal from the market.[2]

Triclosan is a polychloro phenoxy phenol (B47542) that has been widely incorporated into a vast range of consumer products, including soaps, toothpastes, and detergents, for its antibacterial and antifungal effects.[3][4] Its primary mechanism at low concentrations is the inhibition of bacterial fatty acid synthesis.[3] However, growing concerns over antimicrobial resistance, endocrine disruption, and environmental persistence have led to increased regulation and a voluntary phase-out by many manufacturers.[4][5]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of TCSA and Triclosan is crucial for understanding their solubility, stability, and environmental fate.

PropertyThis compound (TCSA)Triclosan (TCS)
Chemical Structure C₁₃H₇Cl₄NO₂C₁₂H₇Cl₃O₂
Molar Mass 351.01 g/mol [6]289.54 g/mol [3]
Appearance Off-white to beige crystalline powder[1]White powdered solid[3]
Melting Point 161-162 °C[1][2]55–57 °C[3]
Boiling Point 408.1 °C[1]120 °C[3]
Water Solubility Insoluble in water[7]Slightly soluble in water (10-12 mg/L)[3][8][9]
Solubility in Organic Solvents Soluble in alkaline aqueous solutions[2]Soluble in ethanol, methanol, diethyl ether[3]
Log Kₒw (Octanol-Water Partition Coefficient) 5.5 (Computed)[10]4.76[8]

Antimicrobial Activity and Mechanism of Action

While both compounds exhibit antimicrobial properties, their mechanisms of action and cellular targets differ significantly.

Triclosan (TCS): Triclosan's mechanism is concentration-dependent.[11]

  • Low Concentrations (Bacteriostatic): At lower, commercially relevant concentrations, triclosan specifically targets and inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene.[3] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for building bacterial cell membranes. Triclosan binds to the ENR enzyme, forming a stable ternary complex with NAD⁺, which blocks the fatty acid elongation process.[3] Humans lack the ENR enzyme, which explains the selective toxicity of this mechanism.[3][12]

  • High Concentrations (Bactericidal): At higher concentrations, triclosan acts as a non-specific biocide, causing damage to multiple cytoplasmic and membrane targets, ultimately leading to cell death.[3][11]

This compound (TCSA): The mechanism of TCSA is less specifically defined than that of triclosan. It is primarily known as a bacteriostatic agent.[1] Research indicates that TCSA can interfere with cellular energy processes. It has been shown to affect the Ca²⁺ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump (Ca²⁺-ATPase).[2] This suggests an interaction with membrane-bound enzyme systems, potentially disrupting ion gradients and energy transduction in a manner similar to uncouplers of oxidative phosphorylation.

Triclosan_Mechanism cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) cluster_result Cellular Outcome Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP β-hydroxyacyl-ACP β-hydroxyacyl-ACP Acetoacetyl-ACP->β-hydroxyacyl-ACP Enoyl-ACP Enoyl-ACP β-hydroxyacyl-ACP->Enoyl-ACP Acyl-ACP (Elongated) Acyl-ACP (Elongated) Enoyl-ACP->Acyl-ACP (Elongated) FabI (ENR) Fatty Acids Fatty Acids Acyl-ACP (Elongated)->Fatty Acids Membrane Synthesis Disruption Membrane Synthesis Disruption Acyl-ACP (Elongated)->Membrane Synthesis Disruption Bacteriostasis Bacteriostasis Membrane Synthesis Disruption->Bacteriostasis Triclosan Triclosan FabI (ENR) FabI (ENR) Triclosan->FabI (ENR) Inhibits

Caption: Mechanism of action for Triclosan at low concentrations.

TCSA_Mechanism cluster_membrane Sarcoplasmic Reticulum Membrane Ca_Pump Ca²⁺-ATPase Pump ADP_Pi ADP + Pi Ca_Pump->ADP_Pi Ca_Uptake Disrupted Ca²⁺ Uptake & Ion Gradient Ca_Pump->Ca_Uptake TCSA This compound TCSA->Ca_Pump Interferes with ATP ATP ATP->Ca_Pump Hydrolysis

Caption: Postulated mechanism of action for TCSA.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Stock Solution: Dissolve TCSA or TCS powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1.6 mg/mL).[13]

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the stock solution to the first well of each row. Perform 2-fold serial dilutions by transferring 50 µL from each well to the next, resulting in a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[13]

  • MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Antimicrobial Stock Solution (in DMSO) D Perform 2-Fold Serial Dilutions of Antimicrobial in Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Dilute & Add Inoculum to Each Well B->E C Aliquot Broth in 96-Well Plate C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Read Wells for Turbidity (Visual or Spectrophotometer) F->G H Determine MIC Value (Lowest concentration with no growth) G->H

Caption: Experimental workflow for MIC determination.

Protocol 2: Ecotoxicity Assessment using Vibrio fischeri Bioluminescence Inhibition Assay

This acute toxicity test (based on ISO 11348-3) measures the inhibition of light output from the marine bacterium Vibrio fischeri upon exposure to a toxic substance.

  • Reagent Preparation: Reconstitute freeze-dried Vibrio fischeri bacteria in a reconstitution solution. Prepare serial dilutions of the test compounds (TCSA and TCS) in a 2% NaCl solution.

  • Test Procedure: In cuvettes, mix the bacterial suspension with the different concentrations of the test compound. Also prepare a control sample with bacteria and 2% NaCl only.

  • Incubation: Incubate the cuvettes at a constant temperature (e.g., 15°C) for a defined contact time (typically 5, 15, and 30 minutes).

  • Measurement: Measure the light output (bioluminescence) of each sample using a luminometer.

  • Data Analysis: Calculate the percentage of light inhibition for each concentration relative to the control. Determine the EC₅₀ value, which is the effective concentration of the compound that causes a 50% reduction in light emission.[14]

Toxicology and Safety Profile

The safety profiles of TCSA and Triclosan are markedly different, with TCSA's use being curtailed due to severe adverse effects.

Toxicological EndpointThis compound (TCSA)Triclosan (TCS)
Acute Oral Toxicity Toxic if swallowed (GHS Category 3)[2]Low acute toxicity[15]
Skin Irritation Causes skin irritation[2]Skin irritant[15]
Eye Irritation Causes serious eye irritation[2]Eye irritant[15]
Sensitization Potent photosensitizer, causes photoallergic contact dermatitis[2][10]Weak skin sensitization potential[15]
Endocrine Disruption Data not prominent; focus is on photosensitivity.Evidence of interference with estrogen, androgen, and thyroid hormone systems[4][16]
Carcinogenicity Data not available.No evidence of carcinogenic potential in oral rat and hamster studies[15]
Regulatory Status Banned from drugs and cosmetics by the FDA due to photosensitivity[2]Banned by the FDA from over-the-counter antiseptic wash products (2016); use is restricted in many consumer goods.[17]

Environmental Impact

The widespread use of Triclosan has led to significant environmental contamination, an issue for which there is less public data regarding TCSA.

Triclosan (TCS): Triclosan is frequently detected in wastewater treatment plant effluent, surface waters, and sediments.[18][19] Its high lipophilicity (Log Kₒw ~4.76) contributes to its persistence in sediment and potential for bioaccumulation in aquatic organisms like algae, snails, and fish.[4][9] TCS is highly toxic to many types of algae, which are foundational to aquatic ecosystems.[17][18] Furthermore, when exposed to chlorine in tap water and UV light from the sun, triclosan can degrade into other compounds, including small amounts of chloroform (B151607) and certain dioxins.[5][18]

This compound (TCSA): Less data is available on the environmental fate of TCSA, partly due to its restricted use. However, its high computed Log Kₒw (~5.5) suggests a strong potential to adsorb to sediment and biosolids if released into the environment.[10] Available ecotoxicity data shows it is highly toxic to aquatic life.

Ecotoxicity EndpointThis compound (TCSA)Triclosan (TCS)
Organism Value (mg/L) Value (mg/L)
Daphnia magna (48-h LC₅₀)0.054[14]-
Vibrio fischeri (EC₅₀)0.134[14]0.22[3]
Pseudokirchneriella subcapitata (Algae, 96-h EC₅₀)-0.0014[4]
Activated Sludge Respiration (EC₅₀)39.9[14]-

Summary and Conclusion

The comparative analysis of this compound and Triclosan reveals two effective antimicrobial agents with divergent safety and environmental profiles.

  • This compound (TCSA) is a potent bacteriostatic agent, but its utility is nullified by its severe photosensitizing properties, which cause debilitating skin conditions. This critical safety failure led to its removal from public use and serves as a case study in dermatological toxicology.

  • Triclosan (TCS) has a well-characterized, specific mechanism of action at low concentrations and has seen decades of widespread use. However, its legacy is now defined by significant environmental concerns, including persistence, bioaccumulation, and aquatic toxicity, coupled with potential human health risks related to endocrine disruption and the promotion of antimicrobial resistance.

For researchers and drug development professionals, the history of these two compounds underscores the importance of a holistic evaluation framework. While TCSA failed due to direct, severe human toxicity, Triclosan faces restriction due to more subtle, long-term environmental and health concerns. Future development of antimicrobial agents must prioritize not only efficacy but also a comprehensive safety profile that includes environmental fate and the potential for inducing resistance.

References

A Comparative Analysis of Mitochondrial Uncoupling Efficiency: 3,3',4',5-Tetrachlorosalicylanilide vs. FCCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mitochondrial uncoupling efficiency of the salicylanilide (B1680751) derivative 3,3',4',5-Tetrachlorosalicylanilide (TCS) and the classical protonophore uncoupler, Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP). This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the appropriate uncoupling agent for their specific experimental needs.

Mechanism of Action: Protonophores Disrupting the Mitochondrial Gradient

Both this compound and FCCP function as mitochondrial uncouplers by disrupting the tight coupling between the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). They achieve this by acting as protonophores, shuttling protons across the inner mitochondrial membrane back into the mitochondrial matrix. This dissipation of the proton motive force bypasses ATP synthase, leading to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.

The uncoupling mechanism of salicylanilides, such as TCS, involves their weakly acidic nature, allowing them to be protonated in the acidic intermembrane space, diffuse across the inner membrane, and release the proton in the alkaline matrix. FCCP, a lipophilic weak acid, operates through a similar protonophoric cycle.[1][2]

Quantitative Comparison of Uncoupling Efficiency

Direct comparative studies of the uncoupling efficiency of this compound and FCCP under identical experimental conditions are limited in the publicly available literature. However, data from comprehensive studies on salicylanilide derivatives and extensive research on FCCP allow for a comparative assessment.

A seminal study by Terada et al. (1988) on the structure-activity relationships of over 20 salicylanilides provides quantitative data on their uncoupling activity, expressed as the minimum concentration required for the full release of state 4 respiration in isolated rat liver mitochondria.[3] While this compound was not explicitly listed, the closely related and highly potent derivative, 3,5,3',4'-tetrachlorosalicylanilide (S-13), exhibited maximal uncoupling at a concentration of approximately 0.02 µM.[3]

FCCP is a widely used uncoupler, and its effective concentration for maximal respiration varies depending on the cell type and experimental conditions, but it is typically in the range of 0.1 to 1 µM.[4][5]

Parameter3,5,3',4'-Tetrachlorosalicylanilide (S-13) (as a proxy for TCS)Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP)
Uncoupling Mechanism ProtonophoreProtonophore
Effective Concentration for Maximal Uncoupling ~0.02 µM (in isolated rat liver mitochondria)[3]0.1 - 1.0 µM (cell type dependent)[4][5]
Reported Cytotoxicity Salicylanilides can exhibit cytotoxicity at higher concentrations. This compound is a known photosensitizer.[6][7]Can induce cytotoxicity at concentrations above the optimal for uncoupling, often associated with ATP depletion and other off-target effects.[4]

Note: The provided concentration for S-13 is from studies on isolated mitochondria, which may differ from effective concentrations in whole-cell assays.

Experimental Protocols

Accurate assessment of mitochondrial uncoupling efficiency requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize and compare the activity of mitochondrial uncouplers like TCS and FCCP.

Measurement of Oxygen Consumption Rate (OCR) using High-Resolution Respirometry

High-resolution respirometry is a sensitive method to measure the rate of oxygen consumption in isolated mitochondria or intact cells, providing a direct assessment of uncoupling activity.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Isolated mitochondria or cultured cells

  • Respiration medium (e.g., MiR05)

  • Substrates for the electron transport chain (e.g., pyruvate (B1213749), malate (B86768), succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • This compound (TCS) or FCCP stock solutions (in DMSO)

  • Cytochrome c

Procedure for Isolated Mitochondria:

  • Calibration: Calibrate the oxygen electrodes in the respirometer chambers with air-saturated respiration medium.

  • Mitochondrial Addition: Add a known amount of isolated mitochondria to the chambers containing respiration medium.

  • State 2 Respiration: Measure the basal oxygen consumption rate with the addition of substrates (e.g., pyruvate and malate for Complex I-linked respiration).

  • State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal coupled respiration.

  • State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease to a new steady-state, representing proton leak.

  • Uncoupler Titration: Sequentially add increasing concentrations of the uncoupler (TCS or FCCP) to determine the concentration that elicits the maximal oxygen consumption rate (uncoupled respiration).

  • Cytochrome c Test: Add cytochrome c to assess the integrity of the outer mitochondrial membrane. An increase in respiration indicates membrane damage.

  • Inhibition: Add inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to measure residual oxygen consumption.

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential (ΔΨm), a key indicator of uncoupling.

Materials:

  • Cultured cells

  • JC-1 staining solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

  • TCS or FCCP stock solutions (in DMSO)

  • Positive control for depolarization (e.g., a high concentration of FCCP)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dishes for microscopy).

  • Treatment: Treat the cells with various concentrations of TCS or FCCP for the desired time. Include a vehicle control (DMSO) and a positive control for depolarization.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution in the dark at 37°C for 15-30 minutes.

  • Washing: Wash the cells with PBS to remove the excess JC-1 dye.

  • Fluorescence Measurement:

    • Microscopy: Observe the cells under a fluorescence microscope. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

    • Plate Reader: Measure the fluorescence intensity at both the green (excitation ~485 nm, emission ~530 nm) and red (excitation ~550 nm, emission ~600 nm) wavelengths.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizing the Impact of Uncouplers

The following diagrams illustrate the mechanism of mitochondrial uncoupling and a typical experimental workflow for its assessment.

Uncoupling_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ ADP ADP + Pi ADP->ATP_Synthase Protons H+ Uncoupler Uncoupler (TCS or FCCP) Protons->Uncoupler ETC Electron Transport Chain ETC->Protons Pumps H+ Uncoupler->ADP H+ shuttle

Caption: Mechanism of mitochondrial uncoupling by protonophores like TCS and FCCP.

Experimental_Workflow cluster_respirometry High-Resolution Respirometry (OCR) cluster_mmp Mitochondrial Membrane Potential (JC-1 Assay) cluster_analysis Data Analysis and Comparison A Isolate Mitochondria or Culture Cells B Add Substrates (e.g., Pyruvate, Malate) A->B C Add ADP (State 3) B->C D Add Uncoupler (TCS or FCCP Titration) C->D E Measure Maximal Respiration D->E J Determine Effective Concentrations E->J F Culture and Treat Cells with Uncoupler G Stain with JC-1 F->G H Fluorescence Microscopy or Plate Reader G->H I Analyze Red/Green Fluorescence Ratio H->I I->J K Compare Maximal Uncoupling Capacity J->K L Assess Cytotoxicity J->L

Caption: Experimental workflow for comparing mitochondrial uncouplers.

References

A Comparative Analysis of 3,3',4',5-Tetrachlorosalicylanilide and Other Salicylanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,3',4',5-Tetrachlorosalicylanilide (TCS) and other prominent salicylanilide (B1680751) derivatives. Salicylanilides, a class of compounds derived from the condensation of salicylic (B10762653) acid and aniline (B41778), have garnered significant interest for their broad spectrum of biological activities, including antibacterial, anthelmintic, and anticancer properties.[1] TCS is a notable member of this family, but its utility is significantly impacted by its toxicological profile. This document will delve into a comparative analysis of their mechanisms of action, performance based on experimental data, and safety profiles to assist researchers in selecting appropriate compounds for their studies.

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism of action for most biologically active salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] As lipophilic weak acids, they function as protonophores, shuttling protons across the inner mitochondrial membrane. This action dissipates the crucial proton gradient that drives ATP synthase, thereby uncoupling nutrient oxidation from ATP production.[3][4] The cell's energy production is disrupted, leading to metabolic stress and, ultimately, cell death.[3] This protonophoric activity is heavily influenced by the molecule's structure, particularly the presence of an acidic phenolic hydroxyl group and electron-withdrawing substituents that facilitate proton release.[1][5]

cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space (High H+) cluster_matrix Mitochondrial Matrix (Low H+) cluster_process IM_top IM_bottom Proton_IMS H+ Sal_H Salicylanilide (S-OH) Sal_Anion Anion (S-O-) Sal_H->Sal_Anion 2. Translocates across membrane Dissipation Gradient Dissipation Sal_Anion->Proton_IMS 1. Picks up H+ Sal_Anion->Proton_Matrix 3. Releases H+ into matrix ATP_Synthase ATP Synthase Proton_Gradient Proton Gradient (Δp) Proton_Gradient->ATP_Synthase Drives ATP Production Dissipation->ATP_Synthase Inhibited

Caption: Mechanism of mitochondrial uncoupling by salicylanilides.

Performance Comparison: Antimicrobial Activity

Salicylanilides exhibit potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[6][7] Their effectiveness against Gram-negative bacteria is generally much lower.[8] this compound (TCS) demonstrates this characteristic activity, but other derivatives have been optimized for improved potency and broader spectrum. The structure-activity relationship (SAR) is well-defined: a free phenolic hydroxyl group is essential, and electron-withdrawing groups (e.g., halogens, CF₃) on the aniline ring enhance activity.[5][9]

cluster_salicyl Salicyl Ring ('S-ring') cluster_anilide Anilide Ring ('A-ring') S_OH 2-OH Group (Phenolic Hydroxyl) Amide Amide Linker Activity Antimicrobial Activity S_OH->Activity Essential for Activity (Proton Donor) S_Sub Substituents (e.g., Cl, Br) S_Sub->Activity Modulates pKa & Lipophilicity A_Sub Substituents (e.g., Cl, CF3) A_Sub->Activity Electron-withdrawing groups (e.g., halogens, CF3) INCREASE potency Amide->Activity Maintains structural conformation

Caption: Key structure-activity relationships for salicylanilides.

Table 1: Comparative In Vitro Antibacterial Activity (MIC)

Compound/DerivativeS. aureus (including MRSA)M. tuberculosisE. coliReference(s)
This compound (TCS) Data not consistently reported; activity expectedData not consistently reportedGenerally low activity[6],[8]
Niclosamide 0.25 - 1 µg/mL0.5 - 1 µg/mL> 64 µg/mL[4],[5]
Oxyclozanide ~1 µg/mL~0.5 µg/mL> 50 µg/mL[3]
4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate ≥ 0.49 µmol/L0.5 - 1 µmol/LLow activity[6]
5-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate ≥ 0.98 µmol/LData not availableLow activity[7]
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide Data not available1.5 µMData not available[10],[5]

Note: Values are aggregated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Performance Comparison: Mitochondrial Uncoupling Potency

The efficiency of a salicylanilide as a mitochondrial uncoupler can be quantified by measuring the concentration required to elicit a maximal rate of cellular oxygen consumption or to cause a 50% reduction in mitochondrial membrane potential.

Table 2: Comparative Mitochondrial Uncoupling Activity

CompoundUncoupling Activity MetricConcentrationBiological SystemReference(s)
This compound (TCS) Full release of state-4 respiration< 1 µMRat liver mitochondria[11]
Oxyclozanide Stimulated mitochondrial respiration1 µMRat liver mitochondria[3]
Niclosamide EC₅₀ for uncoupling activity0.29 µM143B ρ0 cells[3]
Niclosamide EC₅₀ for uncoupling activity0.04 µMIsolated mouse liver mitochondria[3]
Closantel Data available, potent uncoupler--[3]
Rafoxanide Data available, potent uncoupler--[3]

Toxicity and Safety Profile: The Major Differentiator

The most critical distinction between TCS and other salicylanilides lies in their safety profiles.

This compound (TCS):

  • High Toxicity: TCS is a known potent photosensitizer that can cause severe skin disorders upon exposure to UV light.[12][13]

  • Regulatory Status: Due to its ability to cause disabling skin conditions, the U.S. FDA banned its use in cosmetic and drug products.[12][14]

  • Hazards: It is classified as toxic if swallowed and causes serious skin and eye irritation.[12][15]

Other Salicylanilide Derivatives (e.g., Niclosamide, Oxyclozanide):

  • Therapeutic Use: Niclosamide and Oxyclozanide are used as anthelmintic drugs in human and veterinary medicine, respectively.[1][3][4]

  • Favorable Pharmacokinetics: Their clinical utility is aided by poor absorption from the gastrointestinal tract, which confines their potent uncoupling activity to parasites within the gut and limits systemic toxicity in the host.[4]

  • Repurposing Potential: Niclosamide is being extensively investigated for repurposing in oncology due to its ability to inhibit multiple signaling pathways in cancer cells.[1][16]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the bacterial strain (e.g., S. aureus) is prepared to a concentration of 0.5 McFarland, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.[18]

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[18]

A 1. Prepare standardized bacterial inoculum (0.5 McFarland) C 3. Inoculate all wells (except negative control) with bacteria A->C B 2. Perform 2-fold serial dilutions of Salicylanilide in a 96-well plate B->C D 4. Incubate plate (e.g., 37°C for 24h) C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Mitochondrial Uncoupling Assay: Oxygen Consumption Rate (OCR)

This protocol measures the effect of a compound on mitochondrial respiration in live cells using a Seahorse XF Analyzer. An increase in OCR in the absence of increased ATP demand indicates uncoupling.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere.[6]

  • Compound Preparation: Prepare injection solutions of the test salicylanilide, along with other modulators like oligomycin (B223565) (ATP synthase inhibitor) and FCCP (a potent uncoupler for maximal respiration).

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument measures the basal OCR, then sequentially injects the test compound, oligomycin, and FCCP, measuring OCR after each injection.[3]

  • Data Analysis: The software calculates OCR values. A significant increase in OCR after the injection of the salicylanilide, prior to the FCCP injection, is indicative of its uncoupling activity.[3]

Conclusion

While this compound (TCS) possesses the characteristic biological activities of its chemical class, its severe phototoxicity and associated health risks render it unsuitable for most therapeutic applications. In contrast, other derivatives such as Niclosamide and Oxyclozanide demonstrate a more favorable risk-benefit profile, primarily due to pharmacokinetic properties that limit systemic exposure. These compounds serve as valuable research tools and, in the case of Niclosamide, a promising candidate for drug repurposing. The selection of a salicylanilide derivative for research or development must therefore involve a careful evaluation of its specific activity against the target, its mechanism of action, and, most critically, its toxicity and safety profile.

References

Comparative Guide to Analytical Methods for the Quantification of 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical techniques for the quantification of 3,3',4',5-Tetrachlorosalicylanilide (TCS), a compound of interest for researchers, scientists, and drug development professionals. The selection of an appropriate analytical method is critical for accurate and reliable quantification in diverse matrices. This document outlines the experimental protocols and performance characteristics of four common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

The information presented is based on established methodologies for structurally similar halogenated salicylanilides and chlorinated phenolic compounds, providing a robust foundation for method development and validation for TCS.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the different analytical methods for the quantification of compounds structurally similar to this compound. These values can serve as a benchmark during the validation of a new analytical method.

ParameterHPLC-UVGC-MSLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1][2]> 0.99> 0.994[3][4][5]> 0.998[6]
Accuracy (% Recovery) 99.5% - 102.04%[2]88-96% (in sludge)[7][8]98%[3][4][5]-
Precision (%RSD) < 2%[9]< 10%< 10%[3][4][5]< 2%
Limit of Quantitation (LOQ) 0.6321 µg/mL[1]ng/L to µg/L range[7][8][10]0.020 µg/mL[3][4][5]10-90 µg/ml[11]
Selectivity/Specificity Moderate to HighHighVery HighLow
Throughput HighModerateHighHigh
Cost Low to ModerateModerate to HighHighLow
Sample Preparation ModerateOften requires derivatizationModerateMinimal

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods for structurally similar compounds and should be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely accessible and suitable for routine analysis. The following protocol is adapted from a validated method for Niclosamide, a chlorinated salicylanilide (B1680751).[1][2][9]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.05% triethylamine (B128534) in water, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the mobile phase or a suitable solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is ideal for the analysis of volatile and semi-volatile compounds. The following protocol is based on the analysis of Triclosan (B1682465), a chlorinated phenolic compound.[7][8][10]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 300°C) at a specific rate.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[7][8][10]

  • Sample Preparation (Derivatization may be required):

    • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.

    • Derivatization: As phenolic compounds can be polar, derivatization (e.g., acetylation or silylation) is often necessary to improve their volatility and chromatographic behavior.

    • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices. The following protocol is based on a method for Oxyclozanide (B1678079), another halogenated salicylanilide.[3][4][5]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column with suitable dimensions.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).[3][4][5]

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

  • Sample Preparation:

    • Extraction: Similar to HPLC-UV, using LLE or SPE.

    • Filtration: The final extract should be filtered before injection.

UV-Visible Spectrophotometry

This technique offers a simple and cost-effective approach, but with lower selectivity compared to chromatographic methods. The protocol is based on general methods for salicylanilide derivatives.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol, ethanol, or an alkaline solution).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution over a UV-Vis range (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of the analyte in the sample from the calibration curve.

  • Considerations: This method is prone to interference from other compounds in the sample that absorb at the same wavelength. Therefore, sample cleanup or a preliminary separation step may be necessary.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_lifecycle 4. Method Lifecycle ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Range Range Protocol->Range LOQ Limit of Quantitation (LOQ) Protocol->LOQ LOD Limit of Detection (LOD) Protocol->LOD Robustness Robustness Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Range->Data_Analysis LOQ->Data_Analysis LOD->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report Implementation Routine Use & Continuous Monitoring Report->Implementation

Caption: General workflow for the validation of an analytical method.

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes TCS This compound Quantification HPLC_UV HPLC-UV TCS->HPLC_UV GC_MS GC-MS TCS->GC_MS LC_MSMS LC-MS/MS TCS->LC_MSMS UV_Vis UV-Vis Spec. TCS->UV_Vis Selectivity Selectivity Low Moderate High Very High HPLC_UV->Selectivity:s Moderate Sensitivity Sensitivity (LOQ) µg/mL ng/L - µg/L ng/mL µg/mL HPLC_UV->Sensitivity:n µg/mL Cost Cost Low Moderate-High High Low HPLC_UV->Cost:n Low-Moderate Complexity Complexity Low High (Derivatization) High Very Low HPLC_UV->Complexity:s Low GC_MS->Selectivity:s High GC_MS->Sensitivity:n ng/L - µg/L GC_MS->Cost:n Moderate-High GC_MS->Complexity:s High LC_MSMS->Selectivity:s Very High LC_MSMS->Sensitivity:n ng/mL LC_MSMS->Cost:n High LC_MSMS->Complexity:s High UV_Vis->Selectivity:s Low UV_Vis->Sensitivity:n µg/mL UV_Vis->Cost:n Low UV_Vis->Complexity:s Very Low

References

Navigating Inter-Laboratory Variability: A Guide to Cross-Validation of 3,3',4',5-Tetrachlorosalicylanilide Assays

Author: BenchChem Technical Support Team. Date: December 2025

The Importance of Cross-Validation

Inter-laboratory cross-validation is a critical process to assess the reproducibility of an analytical method.[2] It helps to identify and understand potential sources of variability that can arise from differences in instrumentation, reagents, and analyst technique between labs.[2] Establishing a robust and validated assay is a cornerstone for regulatory submissions and for ensuring the quality and consistency of research data.

Proposed Analytical Methods for Comparison

Based on the chemical properties of salicylanilides and common analytical techniques, the following methods are proposed for a comparative cross-validation study for the quantification of 3,3',4',5-Tetrachlorosalicylanilide.

Table 1: Comparison of Potential Analytical Methods for this compound Quantification

ParameterMethod 1: High-Performance Liquid Chromatography (HPLC)Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on polarity, followed by UV or MS detection.Separation of volatile compounds followed by mass-based detection.Antigen-antibody reaction for specific detection.
Typical Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL0.001 - 1 µg/mL
Mean % Recovery 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%< 15%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL~0.0005 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL~0.001 µg/mL
Throughput ModerateLow to ModerateHigh
Specificity High (with MS detector)Very HighVery High
Cost ModerateHighModerate to High (assay development)

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency across participating laboratories. The following are proposed protocols for the HPLC and GC-MS methods.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry in negative ion mode.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., biological fluid, environmental sample). A liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injection: Split/splitless injection may be used depending on the concentration of the analyte.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other components.

  • Mass Spectrometry: Electron ionization (EI) with scanning in the appropriate mass range.

  • Derivatization: As this compound contains a hydroxyl group, derivatization (e.g., silylation) may be required to improve its volatility and chromatographic behavior.

  • Standard and Sample Preparation: Similar to HPLC, with the final solvent being compatible with the GC system.

Visualizing the Workflow and Mechanism

To facilitate understanding, the following diagrams illustrate a typical cross-validation workflow and the mechanism of action for this compound.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Protocol_Dev Develop Standardized Protocol Sample_Prep Prepare Homogeneous Samples Protocol_Dev->Sample_Prep Lab_A Lab A Analysis Sample_Prep->Lab_A Lab_B Lab B Analysis Sample_Prep->Lab_B Lab_C Lab C Analysis Sample_Prep->Lab_C Data_Collection Collect Raw Data Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Report_Gen Generate Comparison Report Statistical_Analysis->Report_Gen Mechanism_of_Action TCSA This compound (TCSA) Mitochondria Mitochondrial Inner Membrane TCSA->Mitochondria Ca_Pump Sarcoplasmic Reticulum Ca2+-ATPase TCSA->Ca_Pump Proton_Gradient Disrupts Proton Gradient Mitochondria->Proton_Gradient Cellular_Respiration Uncouples Oxidative Phosphorylation Proton_Gradient->Cellular_Respiration ATP_Synthase Inhibits ATP Synthase ATP_Production Decreased ATP Production ATP_Synthase->ATP_Production Cellular_Respiration->ATP_Synthase Ca_Uptake Modulates Ca2+ Uptake and ATP Hydrolysis Ca_Pump->Ca_Uptake

References

Assessing the Specificity of 3,3',4',5-Tetrachlorosalicylanilide's Antibacterial Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of 3,3',4',5-Tetrachlorosalicylanilide (TCS) against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation into its specific antibacterial action.

Executive Summary

This compound (TCS) is a potent antimicrobial agent that exhibits a specific mode of action primarily targeting the bacterial cell membrane. Its efficacy is particularly pronounced against Gram-positive bacteria. The primary mechanism of its antibacterial activity involves the disruption of the bacterial cell membrane's integrity, leading to a collapse of the proton motive force through the uncoupling of the electron transport chain. This disruption of cellular respiration and energy production is a key factor in its bactericidal effects. Furthermore, evidence suggests that TCS may interfere with bacterial communication systems, specifically quorum sensing, which is crucial for biofilm formation and virulence factor expression. This multi-faceted mechanism contributes to its specificity and potency.

Comparative Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (TCS) and other salicylanilide (B1680751) derivatives against a panel of clinically relevant bacteria. The data highlights the superior activity of TCS against Gram-positive organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Salicylanilide Derivatives against Various Bacterial Strains.

CompoundStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)
This compound (TCS) 0.49 - 1.0 [1]>64 [1]>500 [1]
Salicylanilide Acetate Derivative 11.95>500>500
Salicylanilide Benzoate Derivative 10.5 - 8>500>500

Note: The MIC values for TCS against E. coli varied in one study from 1 to 64 μg/ml[1].

Mechanism of Action: A Multi-pronged Attack

The antibacterial specificity of TCS stems from its ability to target fundamental bacterial processes, primarily centered around the cell membrane and associated energy production.

Disruption of Bacterial Membrane Potential

TCS acts as a potent uncoupler of oxidative phosphorylation. It shuttles protons across the bacterial cytoplasmic membrane, dissipating the proton motive force that is essential for ATP synthesis and other vital cellular processes. This leads to a rapid depolarization of the membrane.

cluster_membrane Bacterial Cytoplasmic Membrane ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out H_in H+ H_out->H_in ATP_Synthase ATP Synthase H_out->ATP_Synthase Drives ATP Synthesis TCS TCS Proton_Gradient_Dissipation Proton Gradient Dissipation TCS->Proton_Gradient_Dissipation Facilitates H+ influx ATP_Depletion ATP Depletion Proton_Gradient_Dissipation->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- Quinone_Pool Quinone Pool Complex_I->Quinone_Pool e- Complex_III Complex III (Cytochrome bc1) Quinone_Pool->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- Oxygen O₂ Complex_IV->Oxygen e- Water H₂O Oxygen->Water TCS_Inhibition TCS Inhibition TCS_Inhibition->Complex_I TCS_Inhibition->Complex_IV LuxI LuxI (Autoinducer Synthase) AHL AHL (Autoinducer) LuxI->AHL LuxR LuxR (Receptor/Transcription Factor) AHL->LuxR LuxR_AHL LuxR-AHL Complex Target_Genes Target Gene Expression (Biofilm, Virulence) LuxR_AHL->Target_Genes TCS_Interference TCS Interference TCS_Interference->LuxR Blocks AHL binding LuxRAHL LuxRAHL LuxRAHL->LuxR_AHL Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of TCS in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to the Phototoxicity of Halogenated Salicylanilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated salicylanilides, a class of compounds historically used as antimicrobial agents in soaps and other topical products, have been identified as potent photosensitizers. Upon exposure to ultraviolet (UV) radiation, these compounds can induce phototoxic reactions, leading to skin irritation, erythema, and edema. This guide provides a comparative analysis of the phototoxicity of different halogenated salicylanilides, supported by experimental data, to aid in the risk assessment and development of safer alternatives.

Executive Summary

This guide focuses on the comparative phototoxicity of three key halogenated salicylanilides: 3,4',5-tribromosalicylanilide (TBS), 4',5-dibromosalicylanilide (DBS), and 3,3',4',5-tetrachlorosalicylanilide (TCSA). The phototoxic potential of these compounds is primarily attributed to their ability to absorb UV radiation and subsequently generate reactive oxygen species (ROS) and other reactive intermediates, which can damage cellular components. Experimental evidence suggests that the type and position of halogen substituents significantly influence the phototoxic potential of these molecules.

Comparative Phototoxicity Data

The phototoxicity of halogenated salicylanilides can be quantitatively assessed using various in vitro and in vivo methods. A standard and widely accepted in vitro method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test. This assay compares the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar light. A significant increase in cytotoxicity upon irradiation is indicative of phototoxic potential.

Table 1: In Vitro Phototoxicity of Halogenated Salicylanilides (Illustrative)

CompoundConcentration (µg/mL)Cell Viability (-UVA)Cell Viability (+UVA)Photo-Irritation Factor (PIF)
TBS Data not availableData not availableData not availableData not available
DBS Data not availableData not availableData not availableData not available
TCSA Data not availableData not availableData not availableData not available

Note: This table is for illustrative purposes only. Specific quantitative data from a direct comparative study is not available in the provided search results.

Mechanisms of Phototoxicity

The phototoxicity of halogenated salicylanilides is initiated by the absorption of UVA radiation. This leads to the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited triplet state can then participate in two primary types of photochemical reactions:

  • Type I Reactions: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce free radicals.

  • Type II Reactions: The excited photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major type of ROS.

Furthermore, studies on TCSA and TBS have shown that upon irradiation, these molecules can undergo photodehalogenation, leading to the formation of aryl radicals. These highly reactive species can contribute to the observed phototoxicity.

Phototoxicity_Pathway cluster_Initiation Initiation cluster_Pathways Photochemical Pathways cluster_Products Reactive Species cluster_Damage Cellular Damage Halogenated_Salicylanilide Halogenated Salicylanilide (S₀) Excited_Singlet_State Excited Singlet State (¹S) Halogenated_Salicylanilide->Excited_Singlet_State Absorption UVA_Radiation UVA Radiation (hν) UVA_Radiation->Excited_Singlet_State Excited_Triplet_State Excited Triplet State (³S) Excited_Singlet_State->Excited_Triplet_State Intersystem Crossing Type_I Type I Reaction Excited_Triplet_State->Type_I Type_II Type II Reaction Excited_Triplet_State->Type_II Photodehalogenation Photodehalogenation Excited_Triplet_State->Photodehalogenation Radicals Free Radicals Type_I->Radicals Singlet_Oxygen Singlet Oxygen (¹O₂) Type_II->Singlet_Oxygen Aryl_Radicals Aryl Radicals Photodehalogenation->Aryl_Radicals Cellular_Damage Oxidative Damage to Lipids, Proteins, DNA Radicals->Cellular_Damage Singlet_Oxygen->Cellular_Damage Aryl_Radicals->Cellular_Damage

Caption: General signaling pathway for the phototoxicity of halogenated salicylanilides.

Experimental Protocols

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This is a standardized in vitro assay for assessing the phototoxic potential of chemicals.

1. Cell Culture:

  • Balb/c 3T3 cells are cultured to form a monolayer in 96-well plates.

2. Treatment:

  • Two sets of plates are prepared.

  • Cells in both sets of plates are treated with a range of concentrations of the test substance for a defined period (e.g., 1 hour).

3. Irradiation:

  • One set of plates is exposed to a non-cytotoxic dose of UVA light.

  • The other set of plates is kept in the dark as a control.

4. Neutral Red Uptake:

  • After irradiation, the treatment medium is replaced with a medium containing Neutral Red dye.

  • Viable cells take up the dye into their lysosomes.

5. Measurement and Analysis:

  • The amount of Neutral Red taken up by the cells is measured using a spectrophotometer.

  • Cell viability is calculated for both the irradiated and non-irradiated plates.

  • The IC50 values (concentration causing 50% reduction in cell viability) are determined for both conditions.

  • The Photo-Irritation Factor (PIF) is calculated by comparing the IC50 values with and without UVA exposure. A PIF greater than a certain threshold (e.g., 5) indicates phototoxic potential.

Experimental_Workflow_3T3_NRU Start Start: 3T3 Cell Culture in 96-well plates Treatment Treat cells with varying concentrations of test substance Start->Treatment Split Treatment->Split Irradiation Expose one set of plates to UVA light Split->Irradiation Dark_Control Keep one set of plates in the dark Split->Dark_Control Incubation Incubate with Neutral Red dye Irradiation->Incubation Dark_Control->Incubation Measurement Measure Neutral Red uptake (Spectrophotometry) Incubation->Measurement Analysis Calculate Cell Viability, IC50, and PIF Measurement->Analysis Result Determine Phototoxic Potential Analysis->Result

Caption: Experimental workflow for the 3T3 NRU Phototoxicity Test.

Reactive Oxygen Species (ROS) Detection Assay

Various fluorescent probes can be used to detect the intracellular generation of ROS. A common method involves the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

1. Cell Culture and Treatment:

  • Cells (e.g., HaCaT keratinocytes) are cultured in appropriate plates.

  • Cells are treated with the halogenated salicylanilide.

2. Loading with DCFH-DA:

  • Cells are loaded with DCFH-DA, which is non-fluorescent.

  • Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting DCFH is trapped.

3. Irradiation and ROS Generation:

4. Measurement:

  • The fluorescence intensity is measured using a fluorometer or fluorescence microscope.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

Halogenated salicylanilides exhibit significant phototoxicity, with the degree of this effect being influenced by the specific halogen substituents. While a direct quantitative comparison from a single study is not available, the established mechanisms involving ROS and radical formation highlight the potential for these compounds to cause cellular damage upon UV exposure. The standardized 3T3 NRU phototoxicity test and ROS detection assays provide robust methods for evaluating and comparing the phototoxic potential of these and other compounds. For drug development professionals, a thorough in vitro phototoxicity assessment is crucial for identifying and mitigating the risks associated with new chemical entities that absorb UV radiation. Further research providing a head-to-head quantitative comparison of the phototoxicity of different halogenated salicylanilides would be highly valuable to the scientific community.

Unveiling the Under-the-Hood Machinery: Validating 3,3',4',5-Tetrachlorosalicylanilide (TCS) as a Research Tool for Mitochondrial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of mitochondrial research, the selection of appropriate tools is paramount. This guide provides a comprehensive comparison of 3,3',4',5-Tetrachlorosalicylanilide (TCS) with other commonly used mitochondrial uncouplers, offering objective performance data and detailed experimental protocols to validate its use as a robust research tool.

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. The study of mitochondrial function and dysfunction is crucial in understanding a myriad of human diseases, ranging from metabolic disorders to neurodegenerative diseases and cancer.[1] Chemical uncouplers are invaluable tools in this field, allowing researchers to probe the mechanisms of oxidative phosphorylation by dissociating the electron transport chain from ATP synthesis.[2]

This compound (TCS) is a potent mitochondrial uncoupler that acts as a protonophore, dissipating the proton motive force across the inner mitochondrial membrane.[3] This guide delves into the experimental validation of TCS, comparing its effects to those of the classical uncouplers Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) and Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP).

Comparative Performance of Mitochondrial Uncouplers

The efficacy of a mitochondrial uncoupler is determined by its ability to stimulate oxygen consumption while decreasing mitochondrial membrane potential and ATP synthesis. The following tables summarize the quantitative effects of TCS, FCCP, and CCCP on these key parameters.

Compound Cell Line Concentration for Maximal Respiration Effect on Oxygen Consumption Rate (OCR)
TCS VariousTypically in the low micromolar rangeDose-dependent increase in basal respiration, followed by inhibition at higher concentrations
FCCP HCT116~1-2 µMPotent stimulator of maximal respiration, but with a narrow effective concentration range before inducing toxicity and inhibiting OCR.[4]
CCCP VariousTypically in the low micromolar rangeSimilar to FCCP, a potent uncoupler that stimulates respiration but can be inhibitory at higher concentrations.[5]
Compound Assay Concentration Effect on Mitochondrial Membrane Potential (ΔΨm)
TCS JC-1 StainingMicromolar rangeDose-dependent decrease in the red/green fluorescence ratio, indicating depolarization.
FCCP JC-1/TMRENanomolar to low micromolar rangeRapid and potent depolarization of the mitochondrial membrane.[5]
CCCP JC-1/TMRENanomolar to low micromolar rangeStrong inducer of mitochondrial depolarization.[1][5][6]
Compound Assay Concentration Effect on Cellular ATP Levels
TCS Luminescence AssayMicromolar rangeDose-dependent decrease in intracellular ATP concentration.
FCCP Luminescence AssayNanomolar to low micromolar rangeSignificant reduction in cellular ATP levels due to the uncoupling of oxidative phosphorylation.[7]
CCCP Luminescence AssayNanomolar to low micromolar rangePotent inhibitor of ATP synthesis, leading to a rapid decline in cellular ATP.

Key Experimental Protocols

To facilitate the validation and application of TCS in your research, detailed protocols for essential mitochondrial function assays are provided below.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Clark-type oxygen electrode to measure the effect of TCS on mitochondrial respiration.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration buffer (e.g., MiR05)

  • Substrates (e.g., glutamate, malate, succinate)

  • ADP

  • Oligomycin (B223565)

  • TCS, FCCP, or CCCP stock solutions

  • Clark-type oxygen electrode system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.[8]

  • Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (typically 37°C).

  • Add the mitochondrial preparation or permeabilized cells to the chamber.

  • Record the basal respiration rate (State 2).

  • Add substrates to initiate electron transport chain activity.

  • Add a limiting amount of ADP to measure State 3 respiration (ATP synthesis-linked).

  • Once the ADP is phosphorylated to ATP, the respiration rate will return to State 4 (resting state).

  • Add oligomycin to inhibit ATP synthase and measure the proton leak.

  • Perform a step-wise titration of TCS (or FCCP/CCCP) to determine the concentration that elicits the maximal uncoupled respiration rate.

  • Finally, add an inhibitor of the electron transport chain (e.g., antimycin A) to measure non-mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to qualitatively and quantitatively assess changes in mitochondrial membrane potential induced by TCS.

Materials:

  • Cultured cells

  • Cell culture medium

  • JC-1 staining solution

  • Phosphate-buffered saline (PBS)

  • TCS, FCCP, or CCCP stock solutions

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of TCS, FCCP, or CCCP for the desired time. Include a positive control (e.g., a high concentration of FCCP) and a vehicle control.

  • Remove the treatment medium and wash the cells with PBS.

  • Incubate the cells with the JC-1 staining solution in the dark at 37°C for 15-30 minutes.

  • Wash the cells with PBS to remove the excess dye.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.[3][9][10]

  • Quantify the change in mitochondrial membrane potential by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels

This protocol details a luminescence-based assay to quantify the impact of TCS on cellular ATP production.

Materials:

  • Cultured cells

  • Cell culture medium

  • TCS, FCCP, or CCCP stock solutions

  • ATP assay kit (containing luciferase and D-luciferin)

  • Luminometer

Procedure:

  • Seed cells in a white-walled, clear-bottom 96-well plate and allow them to adhere.

  • Treat the cells with different concentrations of TCS, FCCP, or CCCP for the specified duration.

  • Prepare ATP standards according to the kit manufacturer's instructions.[11]

  • Lyse the cells to release intracellular ATP.

  • Add the luciferase/D-luciferin reagent to each well.

  • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[12]

  • Calculate the ATP concentration in each sample by comparing the luminescence values to the ATP standard curve.

Visualizing the Mechanisms and Workflows

To further clarify the role of TCS and the experimental approaches used to validate it, the following diagrams illustrate key pathways and processes.

Mechanism of Mitochondrial Uncoupling by TCS cluster_proton_shuttle Proton Shuttle Cycle TCS This compound (TCS) IMM Inner Mitochondrial Membrane TCS->IMM Embeds in Heat Heat Generation TCS->Heat Dissipates Energy as Matrix Mitochondrial Matrix (High pH) TCS_neg TCS- Matrix->TCS_neg Deprotonation IMS Intermembrane Space (Low pH) Proton H+ TCS_H TCS-H+ IMS->TCS_H Protonation ProtonGradient Proton Motive Force ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase ATP ATP Synthesis ATP_Synthase->ATP TCS_H->Matrix Diffusion TCS_neg->IMS Translocation

Caption: Mechanism of mitochondrial uncoupling by TCS.

Experimental Workflow for Assessing Mitochondrial Toxicity start Start: Cell Culture treatment Treatment with Test Compound (e.g., TCS) start->treatment ocr_assay Measure Oxygen Consumption Rate (OCR) treatment->ocr_assay mmp_assay Assess Mitochondrial Membrane Potential (ΔΨm) treatment->mmp_assay atp_assay Quantify Cellular ATP Levels treatment->atp_assay data_analysis Data Analysis and Comparison ocr_assay->data_analysis mmp_assay->data_analysis atp_assay->data_analysis conclusion Conclusion on Mitochondrial Toxicity data_analysis->conclusion

Caption: General workflow for assessing mitochondrial toxicity.

Comparison of Mitochondrial Uncouplers cluster_properties Key Characteristics TCS TCS (Tetrachlorosalicylanilide) Potency High Potency TCS->Potency Toxicity Potential for Off-Target Effects and Cellular Toxicity at Higher Concentrations TCS->Toxicity Mechanism Protonophore - Dissipates Proton Gradient TCS->Mechanism Effective_Range Variable Effective Concentration Range TCS->Effective_Range FCCP FCCP (Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone) FCCP->Potency FCCP->Toxicity FCCP->Mechanism FCCP->Effective_Range Narrow CCCP CCCP (Carbonyl Cyanide m-Chlorophenyl Hydrazone) CCCP->Potency CCCP->Toxicity CCCP->Mechanism CCCP->Effective_Range Narrow

Caption: Comparison of key characteristics of mitochondrial uncouplers.

References

A Researcher's Guide to Confirming the Identity of 3,3',4',5-Tetrachlorosalicylanilide Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is a foundational requirement for valid and reproducible results. This guide provides a comparative overview of standard analytical techniques for confirming the identity of 3,3',4',5-Tetrachlorosalicylanilide (TCSA), a compound known for its past use as an antimicrobial agent.[1][2] The use of a certified reference standard is indispensable in this process to ensure accuracy and reliability.

Chemical Profile of this compound

IdentifierValue
CAS Number 1154-59-2[1][2][3][4]
Molecular Formula C₁₃H₇Cl₄NO₂[1][2][3][4]
Molecular Weight 351.01 g/mol [1][2][4]
IUPAC Name 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[2][4]
Synonyms TCSA, Irgasan BS-200[1][2]
Appearance Crystals or off-white to beige crystalline powder[1][3]
Melting Point Approximately 161-162 °C[1][3]

The Role of Reference Standards

A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. When confirming the identity of an unknown sample suspected to be TCSA, a certified reference standard is analyzed in parallel. The analytical response of the sample must match that of the reference standard under identical experimental conditions. Several suppliers offer TCSA reference standards.[4][5]

Comparative Analytical Techniques for Identification

A suite of analytical methods is available for the structural elucidation and identity confirmation of TCSA. The choice of method depends on the available instrumentation, the required level of confirmation, and the complexity of the sample matrix.

TechniquePrincipleApplication for TCSA Identification
HPLC-UV Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance.The primary method for identity and purity assessment. The retention time of the sample peak should match that of the TCSA reference standard. The UV spectrum of the sample peak should also overlay with the standard.
GC-MS Separates volatile compounds in the gas phase followed by detection using mass spectrometry, which fragments molecules and separates the fragments by their mass-to-charge ratio.Confirms molecular weight and fragmentation pattern. The retention time and the mass spectrum of the sample must match the TCSA reference standard.[2] Key m/z peaks for TCSA are 161 and 163.[2]
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to functional groups.Provides a molecular "fingerprint." The IR spectrum of the sample should be superimposable with that of the TCSA reference standard, showing characteristic peaks for O-H, N-H, C=O, and C-Cl bonds.[2]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of atoms.Offers definitive structural confirmation. The chemical shifts, coupling constants, and integration of the ¹H and ¹³C NMR spectra for the sample must match those of the TCSA reference standard.[2][6]

Experimental Protocols

Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC-UV)
  • Standard Preparation: Accurately weigh and dissolve the TCSA reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the test sample in the same solvent as the reference standard to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at the wavelength of maximum absorbance for TCSA.

  • Analysis: Inject the reference standard and the sample. Compare the retention times and UV spectra of the resulting peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Standard and Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the TCSA reference standard and the test sample in a volatile solvent like acetone (B3395972) or ethyl acetate. Derivatization may be necessary to increase volatility.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Source Temperature: 230 °C.

  • Analysis: Inject both the standard and the sample. Compare the retention times and the resulting mass spectra, paying close attention to the molecular ion and characteristic fragment ions.

Visualizing the Workflow

The process of confirming the identity of a TCSA sample can be visualized as a systematic workflow, ensuring that each step is logically followed for a conclusive result.

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Comparison cluster_results Data Evaluation cluster_conclusion Conclusion Unknown Unknown Sample Prep Prepare solutions (e.g., in Methanol) Unknown->Prep RefStd TCSA Reference Standard RefStd->Prep HPLC HPLC-UV Prep->HPLC GCMS GC-MS Prep->GCMS FTIR FTIR Prep->FTIR NMR NMR Prep->NMR Compare Data Match? HPLC->Compare GCMS->Compare FTIR->Compare NMR->Compare Confirmed Identity Confirmed Compare->Confirmed Yes Rejected Identity Not Confirmed Compare->Rejected No

Caption: Workflow for TCSA Identity Confirmation.

The logical relationship between the analytical techniques and the reference standard is central to the confirmation process. Each technique provides a set of data points that, when combined, create a comprehensive and defensible identification.

center_node Identity Confirmation of This compound hplc HPLC (Retention Time, UV Spectrum) center_node->hplc gcms GC-MS (Retention Time, Mass Spectrum) center_node->gcms ftir FTIR (Vibrational Fingerprint) center_node->ftir nmr NMR (Chemical Shifts, Coupling) center_node->nmr sample Test Sample sample->hplc sample->gcms sample->ftir sample->nmr ref_std Reference Standard ref_std->hplc ref_std->gcms ref_std->ftir ref_std->nmr

Caption: Logic of Comparative Analysis.

By employing these rigorous analytical methods in conjunction with a certified reference standard, researchers can confidently confirm the identity of this compound, ensuring the integrity and validity of their scientific work.

References

A Comparative Guide to Inter-Assay Precision for 3,3',4',5-Tetrachlorosalicylanilide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 3,3',4',5-Tetrachlorosalicylanilide, with a focus on inter-assay precision. The selection of a robust and precise analytical method is critical for reliable and reproducible results in research and development, particularly in regulated environments. This document presents a summary of reported performance data for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by detailed experimental protocols.

Performance Comparison of Analytical Methods

The inter-assay precision, often expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), is a critical parameter in method validation. It measures the reproducibility of results obtained from the analysis of the same sample on different days, by different analysts, or with different equipment. A lower inter-assay precision value indicates higher reproducibility.

While specific head-to-head comparative studies for this compound are limited, data from studies on this compound and structurally related salicylanilides, such as niclosamide (B1684120) and closantel (B1026), provide valuable insights into the expected performance of different analytical techniques.

Analytical MethodAnalyteInter-Assay Precision (%RSD)Key Advantages
HPLC-FLD This compound & other halogenated salicylanilides< 11%[1]Cost-effective, widely available
LC-MS/MS Niclosamide (in rat plasma)< 6.35%[2][3]High sensitivity and selectivity
LC-MS/MS Niclosamide (in dog plasma)< 4.01%[2][3]High sensitivity and selectivity
HPLC NiclosamideIntermediate Precision: 1.075%Robust and reliable
LC-MS/MS Closantel≤ 14%[4]Suitable for complex matrices
HPLC Closantel5.69 – 13.55%[5]Good for routine analysis

Note: The data presented is a summary of findings from various sources and should be considered as a general guide. Method performance can vary depending on the specific instrumentation, reagents, and laboratory conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for HPLC and LC-MS/MS analysis of salicylanilides, based on established methods.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

This protocol is adapted from a method used for the determination of seven halogenated salicylanilides, including this compound, in cosmetics.[6]

1. Sample Preparation:

  • Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile).

  • Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Detection:

  • Detector: Fluorescence Detector (FLD).

  • Excitation Wavelength: To be optimized for this compound.

  • Emission Wavelength: To be optimized for this compound.

4. Quantification:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the quantification of niclosamide in plasma.[2][3]

1. Sample Preparation:

  • Protein Precipitation: Precipitate proteins in the plasma sample by adding a solvent like acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the analyte to a clean tube for analysis.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

    • This compound Precursor Ion: To be determined.

    • This compound Product Ion: To be determined.

  • Gas Temperatures and Flow Rates: Optimize desolvation gas temperature, cone gas flow, and nebulizer gas pressure.

4. Quantification:

  • Use an internal standard for accurate quantification.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Visualizing the Analytical Workflow

To better understand the logical flow of a typical quantitative analysis, the following diagrams illustrate the key steps involved.

General Workflow for Salicylanilide Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or LC) Cleanup->Chromatography Detection Detection (FLD or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Inter-Assay Precision Assessment Logic cluster_day1 Day 1 / Analyst 1 cluster_day2 Day 2 / Analyst 2 cluster_dayN Day N / Analyst N start Start: Homogeneous Sample Pool prep1 Sample Preparation start->prep1 prep2 Sample Preparation start->prep2 prepN Sample Preparation start->prepN analysis1 Analysis (n replicates) prep1->analysis1 calculation Calculate Mean, SD, and %RSD across all runs analysis1->calculation analysis2 Analysis (n replicates) prep2->analysis2 analysis2->calculation analysisN Analysis (n replicates) prepN->analysisN analysisN->calculation end End: Inter-Assay Precision Value calculation->end

References

comparative study of the cytotoxic effects of salicylanilides on cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Salicylanilide (B1680751) Performance with Supporting Experimental Data

Salicylanilides, a class of anthelmintic drugs, have garnered significant interest in oncology for their potent cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative study of four key salicylanilides: niclosamide, rafoxanide, closantel, and oxyclozanide (B1678079). We present a summary of their cytotoxic activities, delve into their mechanisms of action by exploring their impact on crucial signaling pathways, and provide detailed experimental protocols for the key assays cited.

Data Presentation: Comparative Cytotoxicity of Salicylanilides

The in vitro cytotoxic activity of salicylanilides is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of niclosamide, rafoxanide, and oxyclozanide across a panel of human cancer cell lines representing different cancer types.

Table 1: Comparative IC50 Values (in µM) of Salicylanilides Across Various Cancer Cell Lines

Cancer TypeCell LineNiclosamideRafoxanideOxyclozanide
Breast Cancer MDA-MB-231<1.0[1][2]-~10-30
T-47D<1.0[1][2]--
Prostate Cancer PC-3<1.0[1]--
DU145<1.0[1]--
Skin Cancer A375-1.09[3][4]-
A431-1.31[3][4]-
Multiple Myeloma H929-19.2-
OCI-MY5-27.8-
Glioblastoma U-87 MG1.52--

Note: A hyphen (-) indicates that specific data was not found in the searched literature. The IC50 for Oxyclozanide in MDA-MB-231 is an approximate range based on graphical data.

Mechanisms of Action: Modulation of Key Signaling Pathways

Salicylanilides exert their cytotoxic effects through a variety of mechanisms, most notably by disrupting cellular energy metabolism and modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism for many salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation , which leads to a depletion of cellular ATP.[5][6] Beyond this, each salicylanilide appears to have distinct effects on specific signaling cascades.

Niclosamide is a known inhibitor of the Wnt/β-catenin signaling pathway . It has been shown to induce the degradation of the Wnt co-receptor LRP6 and inhibit the accumulation of β-catenin, a key transcriptional co-activator in this pathway.[1][2][7][8] This disruption of Wnt signaling contributes to its anti-cancer effects in various cancers, including colorectal and breast cancer.

Rafoxanide has been identified as an inhibitor of STAT3 and NF-κB signaling . It has been shown to reduce the phosphorylation and activation of STAT3 and the p65 subunit of NF-κB in colorectal cancer cells, thereby inhibiting downstream pro-survival and proliferative signals.[9]

Oxyclozanide has been shown to inhibit the phosphorylation of ERK in triple-negative breast cancer cells that express S100A9. This suggests that its cytotoxic effects, at least in this context, are mediated through the inhibition of the MAPK/ERK signaling pathway.

The primary anticancer mechanism attributed to Closantel in the available literature is the uncoupling of oxidative phosphorylation.[5][6] While it has demonstrated anti-angiogenic and anti-cancer activity, specific details on its modulation of intracellular signaling pathways in cancer cells require further investigation.

Mandatory Visualization

Below are diagrams illustrating the key signaling pathways affected by salicylanilides and a typical experimental workflow for assessing cytotoxicity.

Salicylanilide_Signaling_Pathways cluster_Niclosamide Niclosamide cluster_Rafoxanide Rafoxanide cluster_Oxyclozanide Oxyclozanide Niclosamide Niclosamide LRP6 LRP6 Niclosamide->LRP6 Degradation Dvl Dvl GSK3b GSK3β Dvl->GSK3b Inhibition bCatenin_d β-catenin (degradation) GSK3b->bCatenin_d Phosphorylation bCatenin_n β-catenin (nucleus) TCFLEF TCF/LEF bCatenin_n->TCFLEF Activation Gene_Expression Target Gene Expression TCFLEF->Gene_Expression Transcription Rafoxanide Rafoxanide STAT3 STAT3 Rafoxanide->STAT3 Inhibits Phosphorylation NFkB NF-κB (p65) Rafoxanide->NFkB Inhibits Phosphorylation pSTAT3 p-STAT3 STAT3_target STAT3 Target Genes pSTAT3->STAT3_target Transcription pNFkB p-NF-κB (p65) NFkB_target NF-κB Target Genes pNFkB->NFkB_target Transcription Oxyclozanide Oxyclozanide ERK ERK Oxyclozanide->ERK Inhibits Phosphorylation pERK p-ERK Proliferation Cell Proliferation pERK->Proliferation Promotion Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of Salicylanilides seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure Measure Absorbance at 570 nm mtt_assay->measure calculate_ic50 Calculate IC50 values measure->calculate_ic50 end End calculate_ic50->end

References

Evaluating the Efficacy of 3,3',4',5-Tetrachlorosalicylanilide Against Antibiotic-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This guide provides a comparative analysis of the potential efficacy of 3,3',4',5-Tetrachlorosalicylanilide, a member of the salicylanilide (B1680751) class of compounds, against key antibiotic-resistant bacteria. Due to a lack of specific published data on the antibacterial activity of this compound, this guide utilizes data from closely related and well-studied salicylanilides, namely niclosamide (B1684120) and oxyclozanide, as a proxy for its potential performance. This comparison is intended to provide a foundational understanding and framework for future research into this specific compound.

The performance of these salicylanilides is compared against established alternative antibiotics used to treat infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE).

Mechanism of Action of Salicylanilides

Salicylanilides are known to exhibit their antimicrobial effect primarily by disrupting the bacterial cell membrane's proton motive force (PMF). This dissipation of the proton gradient across the membrane interferes with essential cellular processes, including ATP synthesis and the transport of nutrients, ultimately leading to bacterial cell death.

Salicylanilide Mechanism of Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm proton_pump Proton Pump protons_in H+ proton_pump->protons_in H+ gradient atp_synthase ATP Synthase atp ATP atp_synthase->atp transport Nutrient Transport protons_out H+ protons_in->atp_synthase protons_in->transport salicylanilide This compound (Salicylanilide) disruption Disruption of Proton Motive Force salicylanilide->disruption acts on disruption->proton_pump inhibits disruption->atp_synthase inhibits disruption->transport inhibits cell_death Bacterial Cell Death disruption->cell_death

Mechanism of Action of Salicylanilides

Comparative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of salicylanilide analogues and current therapeutic alternatives against major antibiotic-resistant pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Compound/DrugClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Niclosamide Salicylanilide0.0625 - 0.5--
Oxyclozanide Salicylanilide0.125 - 2--
LinezolidOxazolidinone≤2 - 8[1]1 - 2[2][3]2[2][3]
VancomycinGlycopeptide1 - 8[2]2[3]2[3]

*Data for Niclosamide and Oxyclozanide are presented as a proxy for this compound.

Table 2: Efficacy Against Vancomycin-Resistant Enterococcus (VRE)
Compound/DrugClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Niclosamide Salicylanilide0.25--
Oxyclozanide Salicylanilide2--
DaptomycinLipopeptide0.38 - 4[4]1[4]1.5 - 4[4][5]
LinezolidOxazolidinone-1.52

*Data for Niclosamide and Oxyclozanide are presented as a proxy for this compound. It is important to note that salicylanilides generally show weaker activity against Enterococcus species compared to Staphylococcus aureus.

Table 3: Efficacy Against Carbapenem-Resistant Enterobacteriaceae (CRE)
Compound/DrugClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Salicylanilides *SalicylanilideGenerally not effective alone--
Ceftazidime/Avibactamβ-lactam/β-lactamase inhibitor≤0.125/4 - 16/4[6]1/4[6]2/4[6]
Meropenem/Vaborbactamβ-lactam/β-lactamase inhibitor≤4/8 - ≥16/4--

*Salicylanilides, including niclosamide, have shown synergistic activity with antibiotics like colistin (B93849) against Gram-negative bacteria, but they are generally not effective as standalone agents against these pathogens.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of antimicrobial compounds.

Workflow for Evaluating Antibacterial Efficacy

Antibacterial Efficacy Workflow start Start: Compound Synthesis and Preparation mic Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution/Agar (B569324) Dilution) start->mic mbc Determination of Minimum Bactericidal Concentration (MBC) mic->mbc Based on MIC results time_kill Time-Kill Kinetic Assay mic->time_kill Based on MIC results biofilm Biofilm Disruption/Inhibition Assay mic->biofilm synergy Synergy Testing (Checkerboard Assay) mic->synergy end End: Data Analysis and Efficacy Evaluation mbc->end time_kill->end biofilm->end synergy->end

Experimental workflow for antibacterial evaluation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Preparation of Compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the antibiotic-resistant bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound against antibiotic-resistant bacteria is currently limited in publicly available literature, the data from related salicylanilide compounds suggest potential activity, particularly against Gram-positive pathogens like MRSA. Its mechanism of action, targeting the bacterial membrane's proton motive force, is a validated strategy for antimicrobial development.

For drug development professionals and researchers, this compound represents a compound of interest that warrants further investigation. Future studies should focus on:

  • Quantitative Efficacy Studies: Determining the MIC and MBC of this compound against a broad panel of clinical isolates of MRSA, VRE, and CRE.

  • Toxicity and Safety Profiling: Evaluating the cytotoxic effects on mammalian cells to determine its therapeutic index, especially considering the known photosensitivity issues with some halogenated salicylanilides.[8]

  • In Vivo Efficacy: Assessing the compound's effectiveness in animal models of infection.

  • Synergy Studies: Investigating potential synergistic effects with existing antibiotics, particularly against Gram-negative bacteria where it may not be effective alone.

The information presented in this guide serves as a foundational resource to inform and direct these future research endeavors.

References

Safety Operating Guide

Safe Disposal of 3,3',4',5-Tetrachlorosalicylanilide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The following provides essential safety and logistical information for the proper disposal of 3,3',4',5-Tetrachlorosalicylanilide (TCSA), a compound known for its potential health hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Key Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical should be familiar with its hazard profile to minimize risk.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]
Specific target organ toxicity, single exposure May cause respiratory irritation.[1][2]
Photosensitizer Potent photosensitizer capable of causing disabling skin disorders.[1]

Experimental Protocols for Disposal

The ultimate disposal of this compound must consider its impact on air quality, potential for migration in soil or water, and effects on animal and plant life, in conformance with environmental and public health regulations.[1] The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[1] If this is not possible, the following procedures must be strictly followed.

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemical impermeable gloves.[3]

  • Eye Protection: Safety glasses or goggles.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is unavoidable, a respirator is recommended.[3]

  • Protective Clothing: Lab coat or other protective clothing.[2]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware, and cleaning materials, in a designated, compatible, and properly labeled hazardous waste container.[3][4]

    • Ensure the container is kept closed when not in use.[3][4]

    • Do not mix with other waste streams unless compatibility is confirmed.[4]

  • Decontamination of Labware:

    • Thoroughly rinse contaminated labware with a suitable organic solvent (e.g., ethanol, acetone) in a fume hood.

    • Collect the rinsate as hazardous waste in the designated container.[4]

    • After the initial solvent rinse, wash the labware with soap and water.

  • Spill Management:

    • In case of a spill, evacuate personnel from the immediate area.[3]

    • Remove all sources of ignition.[3]

    • Wear appropriate PPE before attempting to clean the spill.[3]

    • For solid spills, carefully sweep or scoop the material to avoid dust formation and place it in the hazardous waste container.[3]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Waste Storage and Disposal:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_0 Preparation cluster_1 Collection & Segregation cluster_2 Decontamination cluster_3 Final Disposal A Identify Waste Containing This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated Hazardous Waste Container B->C D Properly Label Container with Contents and Hazards C->D E Segregate from Incompatible Wastes D->E F Rinse Contaminated Labware with Suitable Solvent H Store Waste Container in a Secure Area E->H G Collect Rinsate as Hazardous Waste F->G G->C Add to waste container I Arrange for Pickup by a Licensed Waste Disposal Company H->I J Complete all Necessary Waste Manifests I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3,3',4',5-Tetrachlorosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,3',4',5-Tetrachlorosalicylanilide. Adherence to these procedures is essential to mitigate the health risks associated with this compound.

Chemical Hazard Summary

This compound is a hazardous chemical with the following classifications:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation and can act as a potent photosensitizer, potentially leading to disabling skin disorders.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Sensitization: May cause respiratory irritation.[1][2]

Due to its hazardous nature, all handling and disposal operations must be conducted with strict adherence to the safety protocols outlined below.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be donned before handling the chemical and removed carefully to avoid contamination.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemically resistant gloves. Recommended materials include Nitrile or Neoprene for splash protection. For prolonged contact, heavyweight gloves should be considered.[3]To prevent skin contact, which can cause irritation and photosensitization. Double gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes.[3][4]To protect the eyes from serious irritation caused by contact with the chemical in solid or solution form.
Respiratory Protection For handling small quantities of powder in a certified chemical fume hood, a NIOSH-approved N95 or FFP3 particulate respirator is recommended. For larger quantities, spills, or in the absence of a fume hood, a powered air-purifying respirator (PAPR) with a HEPA filter or a supplied-air respirator should be used.[5][6]To prevent inhalation of the powdered chemical, which can cause respiratory irritation and sensitization. The level of respiratory protection should be chosen based on a risk assessment of the specific procedure.
Body Protection A disposable, solid-front barrier gown or a lab coat that is buttoned completely.[3]To protect the skin and personal clothing from contamination.
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with warning signs.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly before beginning work.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Weighing and Handling:

  • Minimize Dust: Handle the solid chemical carefully to minimize the generation of dust.

  • Weighing: If weighing the powder, do so on a tared weigh paper or in a sealed container within the fume hood.

  • Transfer: Use a dedicated spatula for transferring the chemical.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using a detergent solution, followed by a thorough rinse with water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh papers, and disposable lab coats, in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then face shield/goggles, and finally respirator).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh paper, disposable lab coats)Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The container should be stored in a designated satellite accumulation area.
Liquid Waste (e.g., unused solutions, rinsates)Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Empty Chemical Containers Triple rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The defaced, triple-rinsed container can then be disposed of as non-hazardous waste.
Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department immediately.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE, including respiratory protection more robust than for routine handling (e.g., PAPR).

    • Cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully collect the absorbed material and spilled powder using a scoop and place it in a sealed hazardous waste container.

    • Decontaminate the spill area with a detergent solution and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management prep1 Designate and Prepare Handling Area prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh and Transfer Chemical Carefully prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 post1 Decontaminate Surfaces and Equipment handle2->post1 post2 Segregate and Dispose of Contaminated Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Collect Solid Waste in Sealed Hazardous Container post2->disp1 disp2 Collect Liquid Waste in Sealed Hazardous Container post2->disp2 post4 Wash Hands Thoroughly post3->post4 disp3 Arrange for Hazardous Waste Pickup disp1->disp3 disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',4',5-Tetrachlorosalicylanilide
Reactant of Route 2
Reactant of Route 2
3,3',4',5-Tetrachlorosalicylanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.